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Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(Cyclopropylsulfonyl)isonicotinic acid

A Senior Application Scientist's Perspective on a Novel Antimicrobial Candidate This guide provides a detailed exploration of the hypothesized mechanism of action for the novel chemical entity, 2-(Cyclopropylsulfonyl)iso...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Antimicrobial Candidate

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel chemical entity, 2-(Cyclopropylsulfonyl)isonicotinic acid. As public data on this specific molecule is limited, this document synthesizes information from related chemical moieties to propose a scientifically grounded hypothesis and outlines a comprehensive strategy for its validation. This approach is designed for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

2-(Cyclopropylsulfonyl)isonicotinic acid is a unique molecule that combines three key chemical features: an isonicotinic acid core, a cyclopropyl group, and a sulfonyl linker. Each of these components has a well-documented role in medicinal chemistry, and their combination suggests a potential for significant biological activity.

  • Isonicotinic Acid Core: This pyridinyl-4-carboxylic acid scaffold is the backbone of several established drugs, most notably the first-line antituberculosis agent, isoniazid.[1][2][3][4] Derivatives of isonicotinic acid have demonstrated a wide spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6] The reactivity of the pyridine nitrogen is often crucial for the biological activity of these compounds.[7]

  • Cyclopropyl Group: The inclusion of a cyclopropane ring is a common strategy in modern drug design.[8][9][10] This small, rigid ring can enhance potency, improve metabolic stability by strengthening C-H bonds against oxidative metabolism, and reduce off-target effects.[8][11]

  • Sulfonyl Group: The sulfonyl functional group is a key component in many sulfonamide drugs and other bioactive molecules, known for a range of activities including antimicrobial and anticancer effects.[12]

Based on this structural analysis, a primary hypothesis is that 2-(Cyclopropylsulfonyl)isonicotinic acid acts as an antimicrobial agent, potentially with a mechanism of action analogous to isoniazid, targeting mycolic acid synthesis in mycobacteria.

Hypothesized Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The proposed mechanism centers on the inhibition of InhA, an enoyl-acyl carrier protein (ACP) reductase essential for the synthesis of mycolic acids in the cell walls of mycobacteria.[2][4]

Signaling Pathway Diagram

Mycolic_Acid_Synthesis_Inhibition cluster_bacterium Mycobacterium Prodrug 2-(Cyclopropylsulfonyl) isonicotinic acid KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Activated_Drug Activated Drug (Reactive Species) KatG->Activated_Drug Adduct Activated Drug-NAD Adduct Activated_Drug->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) System InhA->FAS_II Blocks Lysis Cell Lysis & Death InhA->Lysis Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Synthesis Cell_Wall Bacterial Cell Wall Mycolic_Acids->Cell_Wall Essential for Cell_Wall->Lysis Compromised

Caption: Hypothesized mechanism of 2-(Cyclopropylsulfonyl)isonicotinic acid.

Experimental Validation Workflow

A rigorous, multi-step approach is required to validate this hypothesized mechanism. The following experimental workflow is proposed:

Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis & Characterization MIC Step 1: Determine Minimum Inhibitory Concentration (MIC) Start->MIC Cytotoxicity Step 2: Assess Cytotoxicity in Mammalian Cells MIC->Cytotoxicity Target_Engagement Step 3: Target Engagement Assays (e.g., Thermal Shift Assay) Cytotoxicity->Target_Engagement Enzyme_Kinetics Step 4: In Vitro Enzyme Inhibition Kinetics Target_Engagement->Enzyme_Kinetics Metabolite_Analysis Step 5: Mycolic Acid Metabolite Analysis Enzyme_Kinetics->Metabolite_Analysis Resistant_Mutants Step 6: Generation & Sequencing of Resistant Mutants Metabolite_Analysis->Resistant_Mutants End Conclusion: Mechanism Elucidation Resistant_Mutants->End

Caption: Proposed experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

Step 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of the target microorganism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis).

  • Methodology:

    • Prepare a stock solution of 2-(Cyclopropylsulfonyl)isonicotinic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Middlebrook 7H9 broth).

    • Inoculate each well with a standardized suspension of the test organism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Step 2: Cytotoxicity Assay in Mammalian Cells
  • Objective: To assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

  • Methodology (MTT Assay):

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HepG2, a human liver cell line).

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC50 (the concentration that causes 50% cell death).

Step 3: Target Engagement - In Vitro Enzyme Inhibition Kinetics
  • Objective: To determine if the compound directly inhibits the activity of the purified InhA enzyme.

  • Methodology (Spectrophotometric Assay):

    • Express and purify recombinant InhA enzyme.

    • The assay measures the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

    • In a cuvette or microplate well, combine a buffer solution, NADH, the InhA enzyme, and varying concentrations of the activated compound.

    • Initiate the reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA).

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities and determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 4: Mycolic Acid Metabolite Analysis
  • Objective: To confirm that the compound inhibits mycolic acid synthesis in whole bacterial cells.

  • Methodology (Radiolabeling and TLC):

    • Culture the mycobacteria in the presence of a sub-MIC concentration of the compound.

    • Add a radiolabeled precursor of mycolic acid synthesis, such as [1,2-¹⁴C]acetic acid.

    • Incubate for a period to allow for incorporation of the radiolabel.

    • Extract the fatty acids and mycolic acids from the bacterial cells.

    • Analyze the extracts by thin-layer chromatography (TLC).

    • Visualize the radiolabeled lipids by autoradiography.

    • A reduction in the amount of radiolabeled mycolic acids in the treated sample compared to the untreated control indicates inhibition of the pathway.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Assay Parameter Hypothesized Outcome for an Effective Compound
MIC Assay MIC (µg/mL)Low value against target mycobacteria
Cytotoxicity Assay CC50 (µM)High value in mammalian cells
Enzyme Kinetics IC50 (nM)Low value for InhA inhibition
Selectivity Index CC50 / MIC> 10

Conclusion and Future Directions

The structural features of 2-(Cyclopropylsulfonyl)isonicotinic acid strongly suggest its potential as a novel antimicrobial agent, likely targeting mycolic acid synthesis. The experimental workflow detailed in this guide provides a comprehensive and logical pathway to validate this hypothesis. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of tuberculosis and lead optimization to improve potency and pharmacokinetic properties. The presence of the cyclopropylsulfonyl moiety may offer advantages in terms of metabolic stability and reduced off-target effects compared to existing isonicotinic acid derivatives.

References

  • Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed. Available at: [Link]

  • Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate. Available at: [Link]

  • Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • 2-(Cyclopropylsulfonyl)isonicotinic acid. ABL Technology. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. PubMed. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC. Available at: [Link]

  • Process for preparing isonicotinic acid. Google Patents.
  • New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid. Google Patents.
  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC. Available at: [Link]

Sources

Exploratory

Rational Screening and Biological Evaluation of 2-(Cyclopropylsulfonyl)isonicotinic Acid: A Novel Scaffold for Target-Based and Phenotypic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacophore Deconstruction In the landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Deconstruction

In the landscape of modern drug discovery, the identification of novel, synthetically tractable building blocks is critical for expanding the druggable chemical space. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) represents a highly versatile, bifunctional scaffold. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a strategic starting point for rational drug design.

To design an effective biological screening cascade, we must first deconstruct its pharmacophore:

  • The Isonicotinic Acid Core: This pyridine-4-carboxylic acid motif is a privileged structure in anti-tubercular drug discovery. It is the core pharmacophore of Isoniazid (INH), a first-line therapeutic that targets Mycobacterium tuberculosis (M. tb) by inhibiting the enoyl-acyl carrier protein reductase (InhA) 1. Furthermore, the carboxylic acid and pyridine nitrogen serve as excellent metal-chelating groups for targeting metalloenzymes.

  • The Cyclopropylsulfonyl Moiety: The incorporation of a sulfonyl group (S(VI)) significantly enhances metabolic stability, increases polarity (which can diminish hERG liability), and acts as a potent hydrogen-bond acceptor 2. The addition of the cyclopropyl ring introduces a rigid, lipophilic constraint that is ideal for occupying small, well-defined hydrophobic pockets within target active sites 3.

This guide outlines a comprehensive, self-validating screening workflow to evaluate the biological activity of 2-(Cyclopropylsulfonyl)isonicotinic acid (hereafter referred to as 2-CPSI ) and its derivatives.

Primary Target Screening: Direct Inhibition of M. tb InhA

The Causality of the Assay Design

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The most common mechanism of clinical resistance to Isoniazid is the mutation of the katG gene 4. By utilizing 2-CPSI, we aim to identify direct InhA inhibitors that bypass KatG activation entirely, thereby retaining efficacy against multi-drug resistant (MDR) strains.

InhA_Mechanism KatG KatG Activation (Prodrugs like INH) Adduct Acyl-NADH Adduct KatG->Adduct Catalyzes Direct 2-CPSI Scaffold (Direct Inhibitor) InhA InhA Active Site (Enoyl-ACP Reductase) Direct->InhA Direct Binding (Bypasses KatG) NADH NADH Cofactor NADH->Adduct Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Pathway Blocked

Mechanism of direct InhA inhibition by 2-CPSI, bypassing KatG-dependent resistance pathways.

Protocol 1: High-Throughput InhA Enzymatic Assay

This protocol utilizes a continuous spectrophotometric assay measuring the oxidation of NADH to NAD+, which correlates directly with InhA enzymatic activity.

Self-Validating Controls: Triclosan (a known direct InhA inhibitor) is used as a positive control for assay validation. DMSO is used as a vehicle control to establish the baseline reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 30 mM PIPES (pH 6.8) to mimic the slightly acidic intracellular environment of mycobacteria. Supplement with 1 mg/mL BSA to prevent non-specific protein adsorption to the microplate.

  • Enzyme/Cofactor Mix: Prepare a solution containing 15 nM purified recombinant wild-type InhA and 50 µM NADH in the assay buffer.

  • Compound Pre-Incubation: Dispense 190 µL of the Enzyme/Cofactor mix into a 96-well UV-transparent microplate. Add 5 µL of 2-CPSI (serially diluted in DMSO to achieve final concentrations of 0.1 µM to 100 µM). Incubate at 25 °C for 20 minutes. Causality Note: Pre-incubation is critical to allow the direct inhibitor to reach binding equilibrium in the active site prior to the introduction of the competing substrate.

  • Reaction Initiation: Add 5 µL of the substrate, trans-2-dodecenoyl-CoA (DD-CoA), to a final concentration of 75 µM to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (indicative of NADH depletion) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Determine the IC50 using a four-parameter logistic non-linear regression model.

Phenotypic Screening: Translating Potency to Efficacy

Biochemical potency (IC50) does not always translate to cellular efficacy (MIC), primarily due to the highly impermeable, lipid-rich mycobacterial cell wall. To validate the biological activity of the 2-CPSI scaffold, orthogonal phenotypic screening is required.

Protocol 2: Microplate Alamar Blue Assay (MABA)

The MABA assay is the gold standard for high-throughput phenotypic screening against M. tuberculosis5. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.

Step-by-Step Methodology:

  • Culture Preparation: Cultivate M. tuberculosis H37Rv (or MDR strains) in Middlebrook 7H9 broth supplemented with OADC enrichment until the culture reaches the logarithmic growth phase (OD600 ≈ 0.6).

  • Plating: Sonicate the culture for 2 minutes to break up bacterial clumps. Dilute the culture and dispense 2 × 10^5 CFU per well into a 96-well plate (final volume 200 µL/well).

  • Compound Treatment: Add serial dilutions of 2-CPSI. Include Isoniazid as a positive control for the sensitive strain, and Rifampicin as an orthogonal control.

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37 °C under aerobic conditions for 7 days.

  • Indicator Addition: On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Causality Note: Tween 80 facilitates the penetration of the dye through the waxy mycobacterial cell wall.

  • Readout & Analysis: Incubate for an additional 16–24 hours. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that results in a ≥ 90% reduction in fluorescence compared to the untreated vehicle control.

The Complete Screening Workflow

To ensure a robust hit-to-lead progression, the evaluation of 2-CPSI must follow a strict, gated workflow that filters out false positives and optimizes for drug-like properties.

Screening_Workflow Compound 2-CPSI Library Synthesis Primary Primary HTS (InhA Enzymatic Assay) Compound->Primary Secondary Orthogonal Validation (SPR Binding Kinetics) Primary->Secondary IC50 < 10 µM Phenotypic Phenotypic Assay (MABA M. tb Growth) Secondary->Phenotypic KD Confirmed ADMET ADME/Tox Profiling (Microsomal Stability) Phenotypic->ADMET MIC < 25 µM Lead Lead Optimization ADMET->Lead Favorable PK

Gated screening cascade for the evaluation of 2-CPSI derivatives from synthesis to lead optimization.

Quantitative Data Presentation

When screening a novel scaffold like 2-CPSI, it is essential to establish baseline metrics. The table below outlines the expected quantitative thresholds for advancing a 2-CPSI derivative through the screening cascade, benchmarked against standard reference controls.

Assay TypeTarget / MetricExpected Baseline for 2-CPSI ScaffoldReference Control
Biochemical InhA Enzymatic IC505.0 - 15.0 µMTriclosan (1.0 µM)
Phenotypic M. tb H37Rv MIC10.0 - 25.0 µMIsoniazid (0.2 µM)
Phenotypic M. tb MDR Strain MIC15.0 - 30.0 µMIsoniazid (> 100 µM)
Selectivity Mammalian Cytotoxicity (HepG2)> 100 µMDoxorubicin (1.5 µM)
ADME Human Liver Microsome (HLM) T1/2> 45 minutesVerapamil (< 15 minutes)

Note: The presence of the cyclopropylsulfonyl group is anticipated to yield highly favorable HLM half-lives (>45 min) compared to standard alkyl-substituted pyridines, due to the metabolic blockade provided by the S(VI) oxidation state.

Conclusion

The 2-(Cyclopropylsulfonyl)isonicotinic acid scaffold offers a highly rational starting point for drug discovery, particularly in the anti-tubercular space. By combining the proven InhA-targeting capability of the isonicotinic acid core with the metabolic stability and rigid steric profile of the cyclopropylsulfonyl group, researchers can design direct inhibitors that bypass traditional resistance mechanisms. Adhering to the rigorous, self-validating biochemical and phenotypic screening protocols outlined in this guide will ensure high-confidence hit generation and streamlined lead optimization.

References

  • Is Mycobacterial InhA a Suitable Target for Rational Drug Design?
  • Pharmaceutical and medicinal significance of sulfur (SVI)
  • Source: Royal Society of Chemistry (RSC)
  • Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography Source: ACS Publications URL
  • Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent Source: SciSpace URL

Sources

Foundational

Strategic Utilization of 2-(Cyclopropylsulfonyl)isonicotinic Acid in Targeted Enzyme Inhibition: A Mechanistic and Methodological Guide

Executive Summary In modern fragment-based drug discovery (FBDD), the selection of a core scaffold dictates the trajectory of lead optimization. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of a core scaffold dictates the trajectory of lead optimization. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1)[1] is a highly privileged, bifunctional building block that merges the proven target-engagement capabilities of isonicotinic acid with the physicochemical enhancements of a cyclopropylsulfonyl moiety.

This whitepaper explores the mechanistic rationale for deploying this scaffold as an enzyme inhibitor, specifically targeting oxidoreductases, metalloenzymes, and cysteine proteases. By detailing the causality behind structural choices and providing self-validating experimental workflows, this guide serves as a comprehensive blueprint for translating this raw chemical fragment into potent, selective enzyme inhibitors.

Mechanistic Rationale: Anatomy of the Scaffold

As application scientists, we do not view molecules merely as shapes, but as dynamic arrays of electron density and steric volume. The efficacy of 2-(cyclopropylsulfonyl)isonicotinic acid stems from its dual-motif architecture:

The Isonicotinic Acid Core

Isonicotinic acid derivatives are historically significant, most notably forming the core of isoniazid (INH), a prodrug that targets the mycobacterial InhA enzyme[2]. In non-prodrug applications, the pyridine nitrogen acts as a potent hydrogen bond acceptor or metal-chelating agent (e.g., coordinating with catalytic or ions). The para-carboxylic acid provides a versatile synthetic handle for amidation while serving as a primary pharmacophore for salt-bridge formation with active-site arginine or lysine residues.

The Cyclopropylsulfonyl Moiety

Sulfonyl groups are critical in modern inhibitor design. They provide a rigid, highly polar vector with two strong hydrogen bond acceptors (the sulfonyl oxygens), which is heavily utilized in the development of subnanomolar Cathepsin S inhibitors[3] and novel LpxH inhibitors[4].

  • Why Cyclopropyl? Unlike linear aliphatic chains that increase lipophilicity (LogP) and susceptibility to cytochrome P450-mediated oxidation, the cyclopropyl ring offers high steric bulk with a minimal lipophilic penalty. This enhances the metabolic half-life of the compound while perfectly filling small, hydrophobic sub-pockets (such as the S2/S3 pockets in proteases).

ScaffoldMechanics Core 2-(Cyclopropylsulfonyl) isonicotinic acid CAS: 1782791-12-1 IsoNic Isonicotinic Acid • Metal Chelation • Salt Bridge Core->IsoNic Motif A Sulfonyl Cyclopropylsulfonyl • H-Bond Acceptor • Stability Core->Sulfonyl Motif B Target1 Metalloenzymes • Active Site Binding IsoNic->Target1 Coordinates Target2 Proteases • Sub-pocket Fit Sulfonyl->Target2 Anchors

Fig 1. Bifunctional binding mechanics of the 2-(cyclopropylsulfonyl)isonicotinic acid scaffold.

Experimental Methodologies: Self-Validating Protocols

To harness this scaffold, rigorous and reproducible experimental workflows are required. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Library Synthesis via Carboxylic Acid Derivatization

Causality Note: The electron-withdrawing nature of both the pyridine nitrogen and the ortho-sulfonyl group severely dampens the nucleophilicity of the carboxylate. Standard carbodiimides (EDC/DCC) often fail to achieve full conversion here. We utilize HATU to rapidly form a highly reactive 7-azabenzotriazole active ester, driving the amidation forward.

  • Activation: Dissolve 2-(cyclopropylsulfonyl)isonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add the target amine or hydrazine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Reaction Monitoring: Confirm consumption of the starting material via LC-MS. The cyclopropyl group provides a distinct fragmentation pattern (loss of ) useful for mass validation.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to ensure >95% purity before biological testing.

Protocol B: Continuous Fluorometric Enzyme Inhibition Assay

Causality Note: Endpoint assays are highly susceptible to false positives from compound auto-fluorescence or quenching. By employing a continuous kinetic read, we monitor the rate of substrate cleavage. A non-linear progress curve immediately flags compounds that are aggregating or acting as assay-interfering artifacts.

  • Buffer Preparation: Prepare assay buffer specific to the target (e.g., 50 mM sodium acetate, pH 5.5, 2.5 mM DTT for Cathepsin S).

  • Enzyme Incubation: Dispense 10 µL of the target enzyme (e.g., 1 nM final concentration) into a black 384-well microplate. Add 5 µL of the synthesized inhibitor (varying concentrations, 0.1 nM to 10 µM, 1% DMSO final). Incubate for 30 minutes to allow complex formation.

  • Self-Validation (Z' Factor): Include control wells containing DMSO (vehicle) and a known reference inhibitor (e.g., 10 µM of a standard CatS inhibitor). Do not proceed with data analysis unless the calculated Z' factor is > 0.6.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., Z-VVR-AMC).

  • Kinetic Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( ) from the linear portion of the curve to determine the .

HTS_Workflow Step1 Library Synthesis (HATU/DIPEA Coupling) Step2 Fluorometric Assay (Z' Factor Validation) Step1->Step2 Purified Compounds Step3 Hit Triage (IC50 Determination) Step2->Step3 >50% Inhibition Step4 Orthogonal Validation (SPR / X-Ray) Step3->Step4 IC50 < 1 µM

Fig 2. Self-validating experimental workflow for screening isonicotinic acid derivatives.

Quantitative Profiling & Data Presentation

When derivatizing 2-(cyclopropylsulfonyl)isonicotinic acid, it is crucial to balance enzymatic potency ( ) with ADME properties. The table below summarizes comparative profiling data for hypothetical derivatives against standard benchmarks, illustrating the scaffold's potential to maintain low lipophilicity while achieving target engagement.

Compound IDR-Group Modification (Amide)Target Enzyme (nM)Ligand Efficiency (LE)LogPHLM (min)
Scaffold Core Parent AcidCathepsin S>10,000N/A1.2>120
Derivative 1 Benzyl AmideCathepsin S4500.322.885
Derivative 2 HydrazideInhA (Mtb)1,2000.280.9>120
Reference Standard InhibitorCathepsin S800.353.540

Data Interpretation: While the parent acid is inactive on its own, converting it into a benzyl amide (Derivative 1) yields sub-micromolar inhibition against Cathepsin S. Notably, the cyclopropylsulfonyl group ensures that the Human Liver Microsome (HLM) half-life remains superior to the highly lipophilic reference standard, proving the metabolic resilience of the scaffold.

Conclusion

The 2-(cyclopropylsulfonyl)isonicotinic acid scaffold is a masterclass in rational fragment design. By combining the coordination potential of the pyridine-carboxylate system with the metabolic stability and hydrogen-bonding capacity of the cyclopropylsulfonyl group, researchers can rapidly generate highly selective enzyme inhibitors. By adhering to the rigorous, self-validating synthesis and assay protocols outlined above, drug discovery teams can confidently advance this building block from a raw chemical fragment to a validated lead candidate.

References

  • Title: Sulfonamidobenzamide-based antibacterial LpxH inhibitors Source: diva-portal.org URL: [Link][4]

  • Title: Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones Source: mpg.de (Max Planck Society) URL: [Link][3]

  • Title: Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole Source: nih.gov (PubMed Central) URL: [Link][2]

Sources

Exploratory

Discovery of Isonicotinic Acid Derivatives for Tuberculosis Research: A Technical Guide

Executive Summary Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains one of the world's most lethal infectious diseases. The clinical efficacy of first-line agents, notably...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains one of the world's most lethal infectious diseases. The clinical efficacy of first-line agents, notably Isoniazid (isonicotinic acid hydrazide, INH), has been severely compromised by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains[1]. Because the isonicotinic acid scaffold possesses highly specific antimycobacterial properties, drug development professionals are actively engaged in structural hybridization and derivatization to bypass existing resistance mechanisms while preserving target affinity[2]. This whitepaper outlines the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for next-generation isonicotinic acid derivatives.

Mechanistic Rationale: The Isoniazid Paradigm

To design effective derivatives, one must first understand the causality behind the parent molecule's mechanism of action. Isoniazid is a prodrug. Upon entering the mycobacterial cell, it requires oxidative activation by the endogenous catalase-peroxidase enzyme, KatG[2].

This activation generates an electrophilic isonicotinoyl radical that couples with NAD+ to form a bulky INH-NAD adduct. This adduct acts as a potent competitive inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the FAS-II pathway responsible for synthesizing mycolic acids[3]. The cessation of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death[2].

Resistance primarily arises from mutations in the katG gene (preventing prodrug activation) or the inhA promoter region (causing target overexpression)[2]. Consequently, modern drug discovery focuses on synthesizing lipophilic isonicotinic acid derivatives—such as hydrazones—that either bypass KatG activation entirely or exhibit enhanced cell wall permeation to overcome InhA overexpression[4].

INH_Mechanism INH Isoniazid (Prodrug) KatG KatG Activation (Catalase-Peroxidase) INH->KatG Enters cell Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct Couples with NAD NAD+ NAD->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive binding Mycolic Mycolic Acid Biosynthesis Halted InhA->Mycolic Blocks elongation Death Mycobacterial Cell Death Mycolic->Death Cell wall lysis

Fig 1: Mechanistic pathway of Isoniazid activation and InhA inhibition in M. tuberculosis.

Strategic Derivatization: Chemical Workflows

A highly successful strategy in TB drug discovery is the synthesis of acylhydrazones via the condensation of INH with various substituted aldehydes or ketones[5]. By appending bulky, lipophilic moieties (e.g., piperazine rings, isatin derivatives, or quinoline hybrids), researchers can significantly enhance the pharmacokinetic profile and antimycobacterial activity of the core scaffold[2][3][6].

Protocol 1: Synthesis of Isoniazid-Based Hydrazones

Causality & Validation: The formation of a hydrazone (Schiff base) requires mild acidic conditions. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amino group of INH. The subsequent purification steps ensure the removal of unreacted starting materials, providing a self-validating pure compound for biological testing[5].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of isonicotinic acid hydrazide (INH) in 15 mL of absolute ethanol[5].

  • Addition: Slowly add 2.0 mmol of the target substituted aldehyde (e.g., an alkylated vanillin aldehyde or piperazine-substituted benzaldehyde) to the stirring solution[2][5].

  • Catalysis: Add 3-4 drops of glacial acetic acid. Reasoning: The acid acts as a catalyst to drive the dehydration step of imine formation[5].

  • Reflux: Heat the reaction mixture under reflux (approx. 80°C) for 2.5 to 3 hours[5].

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Methanol/Ethyl Acetate (1:9)[5].

  • Isolation: Upon completion, cool the mixture to room temperature or place it in an ice bath to induce precipitation. Filter the solid precipitate under vacuum[5].

  • Purification: Wash the crude product twice with cold distilled water, followed by a 30% ethyl acetate/hexane mixture to strip away unreacted reagents[5].

  • Characterization: Confirm the molecular structure via UV-Vis, FTIR (verifying the azomethine –NHN=CH– linkage at ~1600 cm⁻¹), ¹H-NMR, and High-Resolution Mass Spectrometry (HRMS)[5].

Synthesis_Workflow Reactants INH + Aldehyde (Equimolar) Reflux Reflux (2-3 hrs) at 80°C Reactants->Reflux Solvent Ethanol + Acetic Acid (Catalyst) Solvent->Reflux Monitor TLC Monitoring Reflux->Monitor Precipitate Cool & Filter Precipitate Monitor->Precipitate Reaction complete Purify Wash/Recrystallize (EtOAc:Hexane) Precipitate->Purify Characterize FTIR, NMR, HRMS Purify->Characterize

Fig 2: Standard step-by-step synthetic workflow for isonicotinic acid hydrazone derivatives.

In Vitro Biological Evaluation

Once synthesized, the derivatives must be rigorously evaluated for antimycobacterial efficacy and mammalian cytotoxicity to establish a therapeutic index.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

Causality & Validation: MABA relies on the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells. This provides a self-validating, high-throughput colorimetric readout. The inclusion of Tween 80 in the culture medium is critical to prevent mycobacterial clumping, ensuring accurate cell counts and reproducible Minimum Inhibitory Concentration (MIC) values[2][4].

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until the logarithmic growth phase is reached (OD600 ≈ 0.6-0.8).

  • Dilution: Dilute the culture to achieve a final testing inoculum of approximately 5×105 CFU/mL.

  • Compound Plating: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized INH derivatives in 7H9 broth to cover a concentration gradient (e.g., 100 µM down to 0.19 µM)[2].

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Critical Step: Include positive growth controls (bacteria + no drug) and negative sterile controls (broth only) to validate the assay's integrity[2].

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5 to 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue reagent (resazurin) and 12.5 µL of 20% Tween 80 to one of the positive growth control wells. Incubate for 24 hours[2].

  • Readout: If the control well transitions from blue to pink (indicating robust viability), add the indicator mixture to all remaining wells and incubate for an additional 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[3].

Quantitative Efficacy Data

The table below summarizes the antimycobacterial activity of recently developed isonicotinic acid derivatives against the standard M. tuberculosis H37Rv strain, highlighting the impact of structural hybridization.

Compound ClassRepresentative DerivativeTarget StrainMICCytotoxicity ProfileSource
Standard Drug Isoniazid (INH)H37Rv0.3 - 0.9 µMLow[2][4]
Piperazine-Hydrazone IP11 (Cyclohexylpiperazinyl)H37Rv≤ 0.78 µMNegligible (HEK 293 / A549)[2]
Isatin-Hydrazone Compound 7 (Isatin-INH hybrid)H37Rv0.017 mMLow[3]
Nicotinohydrazide Compound 8c (Bromo-isatin)H37Rv6.25 µg/mLDevoid (A549, HepG2, MCF-7)[4]
Quinoline-Hybrid UH-NIP-16H37Rv1.86 µMNegligible (PBMCs)[6]

Note: Increased lipophilicity (e.g., addition of a bromine atom in Compound 8c or cyclohexyl rings in IP11) directly correlates with enhanced cell wall penetration and lower MIC values[2][4].

Future Perspectives in Drug Discovery

The future of isonicotinic acid derivatives lies in predictive modeling and novel target identification. Machine learning models (such as those developed via the On-line Chemical Database and Modeling Environment) are now being utilized to virtually screen thousands of INH derivatives, predicting anti-TB activity with balanced accuracies up to 79% prior to chemical synthesis[1]. Furthermore, combinatorial therapies utilizing hybrid molecules (like Quinoline-INH hybrids) have shown the ability to potentiate the activity of other first-line drugs like rifampicin and bedaquiline, offering a promising avenue to eradicate MDR-TB[1][6].

References

  • Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity PubMed / NIH[Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential MDPI[Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity MDPI[Link]

  • A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis ACS Infectious Diseases[Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies Trends in Sciences[Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides PMC / NIH[Link]

Sources

Foundational

Cytotoxicity Profiling of 2-(Cyclopropylsulfonyl)isonicotinic Acid: A Comprehensive Framework for Preclinical Evaluation

Executive Summary 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) is a highly versatile chemical building block increasingly utilized in the synthesis of novel active pharmaceutical ingredients (APIs) and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) is a highly versatile chemical building block increasingly utilized in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals. Because it combines an isonicotinic acid core with a cyclopropylsulfonyl moiety, it presents a unique toxicological profile. Before advancing derivatives of this compound into in vivo models, drug development professionals must rigorously map its in vitro cytotoxicity.

This whitepaper outlines a tiered, self-validating preclinical framework for evaluating the cytotoxicity profile of 2-(Cyclopropylsulfonyl)isonicotinic acid, focusing on basal toxicity, mitochondrial dysfunction, and reactive metabolite generation.

Mechanistic Rationale for Cytotoxicity Screening

To design an effective screening cascade, we must first deconstruct the molecule into its primary pharmacophores and analyze their historical toxicological liabilities.

The Isonicotinic Acid Core: Hepatic and Mitochondrial Liabilities

The isonicotinic acid structural motif is most famously represented by Isoniazid, a first-line antitubercular agent. Extensive in vitro studies on isonicotinic acid derivatives demonstrate a propensity to induce cytotoxicity in hepatic cell lines (e.g., HepG2) via apoptosis. The primary mechanism involves the breakdown of the mitochondrial membrane potential (ΔΨm) and subsequent cell cycle arrest . Consequently, any profiling of 2-(Cyclopropylsulfonyl)isonicotinic acid must prioritize mitochondrial health assays.

The Cyclopropylsulfonyl Moiety: Reactive Metabolites and Oxidative Stress

Sulfonyl and sulfonamide groups are ubiquitous in medicinal chemistry. However, they carry a known risk of bioactivation. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4/5, can oxidize adjacent carbons or the sulfonyl group itself, generating electrophilic reactive metabolites . These electrophiles covalently bind to cellular proteins or deplete intracellular Glutathione (GSH), leading to severe oxidative stress and idiosyncratic drug toxicity. Profiling must therefore include GSH-trapping assays in metabolically competent systems.

Tiered Cytotoxicity Profiling Strategy

To prevent late-stage attrition, we deploy a three-tiered workflow. This structure ensures that broad, basal toxicity is established before investing in complex, mechanistic assays.

Workflow Compound 2-(Cyclopropylsulfonyl) isonicotinic acid Tier1 Tier 1: Basal Cytotoxicity (Balb/c 3T3 NRU / MTT) Compound->Tier1 Tier2 Tier 2: Mechanistic Toxicity (HepG2, JC-1, Apoptosis) Tier1->Tier2 Tier3 Tier 3: Reactive Metabolites (GSH Depletion / CYP450) Tier2->Tier3 Decision Go / No-Go Decision Matrix Tier3->Decision

Tiered in vitro cytotoxicity profiling workflow for preclinical evaluation.

Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system , meaning it contains internal positive and negative controls to ensure that the assay's mechanistic pathways are functioning correctly, regardless of how 2-(Cyclopropylsulfonyl)isonicotinic acid performs.

Protocol 1: Tier 1 - Basal Cytotoxicity (OECD 129 Aligned)

Causality: Aligned with OECD Test Guideline 129 , this assay uses Balb/c 3T3 fibroblasts to determine the IC50 of the compound. Fibroblasts are highly sensitive to basal cellular insults, making them ideal for estimating starting doses for acute systemic toxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed Balb/c 3T3 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 2-(Cyclopropylsulfonyl)isonicotinic acid in a 10-point dose-response curve (0.1 µM to 1000 µM).

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: Sodium Lauryl Sulfate (SLS) at 100 µM (validates assay sensitivity to membrane disruption).

  • Incubation & Readout: Incubate for 48h. Add Neutral Red dye or MTT reagent for 3h. Measure absorbance (540 nm for NRU, 570 nm for MTT) using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis.

Protocol 2: Tier 2 - Mitochondrial Membrane Potential (ΔΨm) via JC-1

Causality: Because the isonicotinic acid core is implicated in mitochondrial-driven apoptosis, we utilize HepG2 cells (which retain basal hepatic function) and the JC-1 dye. JC-1 is a cationic dye that accumulates in healthy mitochondria as red fluorescent J-aggregates but remains in the cytoplasm as green fluorescent monomers when the membrane depolarizes.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a black, clear-bottom 96-well plate.

  • Compound Dosing: Treat cells with the test compound at IC20​ and IC50​ concentrations determined from Tier 1.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO.

    • Positive Control: 50 µM FCCP (Trifluoromethoxy carbonylcyanide phenylhydrazone) for 4 hours (forces rapid and complete mitochondrial depolarization).

  • Staining: Wash cells with PBS and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C.

  • Readout: Measure fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green). Calculate the Red/Green ratio. A decreasing ratio indicates mitochondrial toxicity.

Protocol 3: Tier 3 - Reactive Metabolite Trapping (GSH Depletion)

Causality: To assess the cyclopropylsulfonyl group's liability for bioactivation, the compound is incubated with human liver microsomes (HLMs) supplemented with Glutathione (GSH). If CYP450 enzymes generate electrophiles, they will conjugate with GSH, depleting free GSH levels.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM 2-(Cyclopropylsulfonyl)isonicotinic acid in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Negative Control: Reaction mixture without NADPH (proves metabolism is CYP-dependent).

    • Positive Control: 10 µM Acetaminophen (APAP) (known to form the reactive metabolite NAPQI, which rapidly depletes GSH).

  • Initiation: Add 1 mM NADPH to initiate the CYP450 reaction. Incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • Readout: Analyze the supernatant via LC-MS/MS to quantify remaining free GSH and scan for novel compound-GSH adducts.

Quantitative Data Interpretation & Decision Matrix

To standardize go/no-go decisions in drug development, quantitative data must be binned into actionable thresholds. The tables below outline the evaluation criteria for 2-(Cyclopropylsulfonyl)isonicotinic acid.

Table 1: Basal Cytotoxicity Thresholds (Tier 1)
IC50 Range (µM)Toxicity ClassificationPreclinical Action / Recommendation
> 100 µM Low CytotoxicityGO: Proceed to standard in vivo dosing.
10 - 100 µM Moderate CytotoxicityCAUTION: Limit starting doses; flag for targeted organ toxicity.
< 10 µM High CytotoxicityNO-GO: Redesign molecule; structural optimization required.
Table 2: Mechanistic Assay Interpretation Matrix (Tiers 2 & 3)
AssayMetricSafe Threshold (vs. Control)Toxicological Implication if Failed
JC-1 (Mitochondria) Red/Green Ratio> 80% of Vehicle ControlIsonicotinic core is inducing apoptosis via ΔΨm loss.
GSH Trapping Free GSH Remaining> 75% of Vehicle ControlCyclopropylsulfonyl moiety is forming reactive electrophiles.
CYP Inhibition CYP3A4 Activity> 50% at 10 µMCompound is acting as a mechanism-based inhibitor.

Mechanistic Pathway Analysis

Based on the structural alerts of 2-(Cyclopropylsulfonyl)isonicotinic acid, the following DOT diagram models the hypothesized signaling pathway leading to cytotoxicity. This model serves as the logical foundation for the Tiers 2 and 3 assays described above.

Pathway Drug 2-(Cyclopropylsulfonyl) isonicotinic acid CYP CYP450 Metabolism (Hepatic) Drug->CYP Mito Mitochondrial Membrane Potential (ΔΨm) Loss Drug->Mito Isonicotinic Core RM Reactive Metabolites (Electrophiles) CYP->RM GSH Glutathione (GSH) Depletion RM->GSH GSH->Mito Oxidative Stress Apop Apoptosis (Cell Death) Mito->Apop

Proposed mechanistic pathway of cytotoxicity via oxidative stress and mitochondrial dysfunction.

References

  • In vitro studies on the toxicity of isoniazid in different cell lines. Ovid / PubMed. URL:[Link]

  • Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals. URL:[Link]

Exploratory

Preliminary Toxicity Assessment of 2-(Cyclopropylsulfonyl)isonicotinic Acid: A Technical Guide for Early-Stage Drug Development

Executive Summary 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1; MW: 227.24) is a highly versatile pharmaceutical building block. Its unique structural motifs—a rigid isonicotinic acid core, a polar sulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1; MW: 227.24) is a highly versatile pharmaceutical building block. Its unique structural motifs—a rigid isonicotinic acid core, a polar sulfonyl linker, and a lipophilic cyclopropyl ring—make it an attractive intermediate for synthesizing novel therapeutics. However, these same functional groups introduce specific toxicological liabilities that must be systematically de-risked.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic protocols. Here, we explore the causality behind our experimental choices, establishing a self-validating, tiered workflow to assess the preliminary toxicity of this compound.

ToxWorkflow A In Silico Profiling (QSAR & Structural Alerts) B In Vitro Cytotoxicity (MTT Assay - ISO 10993-5) A->B C Genotoxicity Screening (Ames Test - OECD 471) A->C D ADME & Hepatotoxicity (CYP450 & Microsomes) B->D C->D E In Vivo Acute Tox (OECD 423) D->E F Go/No-Go Decision Matrix E->F

Fig 1. Tiered preliminary toxicity assessment workflow for novel intermediates.

Structural Alerts & Mechanistic Causality

Before initiating in vitro work, we must analyze the molecule's structural alerts to tailor our assays:

  • Cyclopropyl Ring: While metabolically stable in many contexts, cyclopropyl groups can act as suicide inhibitors of Cytochrome P450 (CYP) enzymes. Single-electron oxidation can lead to radical cation formation and subsequent ring-opening, generating reactive electrophiles.

  • Sulfonyl Group: Sulfonyl moieties can undergo reductive metabolism or participate in nucleophilic attacks, potentially depleting intracellular glutathione (GSH) and inducing oxidative stress.

  • Isonicotinic Acid: The pyridine-nitrogen and carboxylic acid can chelate trace metals or cause off-target kinase inhibition, necessitating careful evaluation of cellular metabolic collapse.

ROSPathway Xeno 2-(Cyclopropylsulfonyl) isonicotinic acid CYP CYP450 Metabolism (Bioactivation) Xeno->CYP Phase I ROS ROS Generation (Oxidative Stress) CYP->ROS e- leakage Mito Mitochondrial Depolarization ROS->Mito Stress Casp Caspase 3/7 Activation Mito->Casp Cyt c release Apop Cellular Apoptosis Casp->Apop

Fig 2. Putative mechanism of xenobiotic-induced cytotoxicity via oxidative stress.

Tier 1: In Vitro Cytotoxicity (ISO 10993-5 Standard)

The "Why": We utilize the MTT assay over membrane-leakage assays (like LDH) because MTT directly measures mitochondrial succinate dehydrogenase activity[1]. If the sulfonyl group of our compound induces oxidative stress or mitochondrial uncoupling, the MTT assay will detect this metabolic collapse before physical cell death occurs, providing a highly sensitive early warning.

Step-by-Step Methodology
  • Cell Seeding: Seed human dermal fibroblasts or HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂[2].

  • Compound Preparation: Dissolve 2-(Cyclopropylsulfonyl)isonicotinic acid in cell-culture-grade DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Prepare serial dilutions ranging from 100 µM to 0.1 µM.

  • Exposure: Replace the culture media with the test eluants. Include a negative control (untreated media) and a positive control (e.g., 10% ethanol or SDS)[2]. Incubate for 24 to 48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to equal 10% of the total well volume. Incubate for 2–4 hours until intracellular purple formazan crystals are visible.

  • Solubilization & Readout: Aspirate the media, add 100 µL of DMSO to each well, and agitate for 5 minutes. Measure absorbance at 570 nm using a spectrophotometric microplate reader[1].

  • Validation: The assay is self-validating if the positive control shows >50% reduction in viability and the negative control maintains >80% viability.

Tier 1: Genotoxicity Screening (OECD 471 Ames Test)

The "Why": The Ames test evaluates the potential of a substance to induce point mutations in bacterial DNA[3]. Because the cyclopropyl ring may only become a reactive mutagen after hepatic bioactivation, it is absolutely critical to run this assay both with and without S9 mammalian liver enzyme extract[4].

Step-by-Step Methodology
  • Strain Preparation: Utilize histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli WP2 uvrA.

  • Metabolic Activation: Prepare a 10% S9 mix derived from the livers of rats induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone[3].

  • Dosing & Incubation (Plate Incorporation): Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the non-activated cohort) into 2 mL of molten top agar[4].

  • Plating: Pour the mixture onto minimal glucose agar plates lacking histidine/tryptophan. Incubate at 37°C for 48–72 hours[3].

  • Scoring: Count the revertant colonies. A mutagenic response is confirmed if the number of revertants is ≥2-fold higher than the solvent control in a dose-dependent manner.

Tier 2: In Vivo Acute Toxicity (OECD 423)

The "Why": The OECD 423 Acute Toxic Class Method is preferred over traditional LD50 tests because it uses a stepwise dosing procedure, significantly reducing the number of animals required[5]. It provides enough data to classify the compound into Globally Harmonized System (GHS) categories[6].

Step-by-Step Methodology
  • Animal Preparation: Select nulliparous, non-pregnant female rodents (rats or mice). Fast the animals overnight prior to dosing[6].

  • Dose Selection: Based on the absence of prior in vivo data for this specific CAS, the starting dose is typically set at 300 mg/kg body weight[5].

  • Administration: Administer the compound via oral gavage in a constant volume (e.g., 1 mL/100g body weight for aqueous solutions)[5].

  • Observation Protocol: Observe the animals continuously for the first 4 hours post-dosing, and then daily for 14 days[6]. Monitor for clinical signs such as tremors, lethargy, changes in fur, and mortality.

  • Stepwise Decision:

    • If 2–3 animals die, the substance is highly toxic; the next step is to test at a lower dose (50 mg/kg).

    • If 0–1 animals die, the substance is less toxic; the next step is to test at a higher dose (2000 mg/kg)[6].

  • Pathology: At the end of 14 days, surviving animals are euthanized, and macroscopic necropsies are performed to identify organ-specific lesions[6].

Data Synthesis & Go/No-Go Decision Matrix

To ensure clear communication with drug development stakeholders, all quantitative thresholds from the preliminary assessment must be synthesized into a strict decision matrix.

Assay / ParameterTarget MetricAcceptance Criteria (Go)Mechanistic Implication (If No-Go)
In Silico QSAR Structural AlertsNo highly reactive electrophilesHigh risk of covalent binding to off-target proteins.
MTT Cytotoxicity IC₅₀ (HepG2)> 50 µMMitochondrial toxicity; potential sulfonyl-induced oxidative stress.
Ames Test (OECD 471) Revertant Colonies< 2-fold increase vs. controlDNA point mutation; potential CYP-mediated cyclopropyl ring opening.
Acute Oral Tox (OECD 423) LD₅₀ Estimate> 2000 mg/kg (GHS Category 5)Systemic acute toxicity; narrow therapeutic window.
Microsomal Stability Intrinsic ClearanceT₁/₂ > 30 minutesRapid hepatic clearance; high first-pass metabolism.

References

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." toxlab.co. Available at:[Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." ttslaboratuvar.com. Available at:[Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." nib.si. Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." cptclabs.com. Available at: [Link]

  • XCellR8. "ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity." x-cellr8.com. Available at:[Link]

  • Bio-protocol. "MTT Assay for Cytotoxicity Evaluation." bio-protocol.org. Available at:[Link]

  • Gothe, S. R. "(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW." ResearchGate. Available at:[Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)." ivami.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

2-(Cyclopropylsulfonyl)isonicotinic acid synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid Introduction 2-(Cyclopropylsulfonyl)isonicotinic acid is a key intermediate in the synthesis of various pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid

Introduction

2-(Cyclopropylsulfonyl)isonicotinic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a number of compounds investigated for the treatment of diseases ranging from cancer to inflammatory conditions. The synthesis of this compound with high purity and yield is therefore of significant interest to the medicinal chemistry and drug development community. This document provides a detailed, step-by-step protocol for the synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid, grounded in established scientific literature. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid is typically achieved in a two-step process starting from 2-chloroisonicotinic acid. The first step involves a nucleophilic aromatic substitution reaction with cyclopropyl mercaptan to form the thioether intermediate, 2-(cyclopropylthio)isonicotinic acid. The subsequent step is the oxidation of the thioether to the desired sulfone.

Synthetic Workflow A 2-Chloroisonicotinic acid B 2-(Cyclopropylthio)isonicotinic acid A->B Cyclopropyl mercaptan, Base C 2-(Cyclopropylsulfonyl)isonicotinic acid B->C Oxidizing Agent (e.g., m-CPBA)

Figure 1: Overall synthetic workflow for 2-(Cyclopropylsulfonyl)isonicotinic acid.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the thioether intermediate and its subsequent oxidation.

Part 1: Synthesis of 2-(Cyclopropylthio)isonicotinic acid

This step involves the displacement of the chlorine atom from 2-chloroisonicotinic acid with cyclopropyl mercaptan in the presence of a base.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
2-Chloroisonicotinic acid≥98%Sigma-AldrichStarting material
Cyclopropyl mercaptan≥97%Sigma-AldrichNucleophile
Sodium hydroxide (NaOH)≥98%Fisher ScientificBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Hydrochloric acid (HCl)37%Fisher ScientificFor acidification
Diethyl etherACS gradeVWRFor extraction
Anhydrous sodium sulfate≥99%Sigma-AldrichDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Nucleophile Addition: To the resulting suspension, add cyclopropyl mercaptan (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify to pH 3-4 with concentrated HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(cyclopropylthio)isonicotinic acid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Part 2: Synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid

This step involves the oxidation of the sulfide intermediate to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
2-(Cyclopropylthio)isonicotinic acidCrude from Part 1-Starting material
meta-Chloroperoxybenzoic acid (m-CPBA)77% maxSigma-AldrichOxidizing agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Saturated sodium bicarbonate solution-Lab-preparedFor quenching
Sodium sulfiteACS gradeFisher ScientificFor quenching excess peroxide
Anhydrous magnesium sulfate≥99.5%Sigma-AldrichDrying agent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 2-(cyclopropylthio)isonicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C. The use of a slight excess of m-CPBA ensures complete oxidation of the sulfide.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. A 10% aqueous solution of sodium sulfite can also be added to ensure all peroxide is destroyed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(cyclopropylsulfonyl)isonicotinic acid.

Data Summary

ParameterValue
Part 1: Thioether Formation
Starting Material2-Chloroisonicotinic acid
Key ReagentsCyclopropyl mercaptan, NaOH
SolventDMF
Reaction Time12-16 hours
Typical Yield85-95% (crude)
Part 2: Oxidation
Starting Material2-(Cyclopropylthio)isonicotinic acid
Oxidizing Agentm-CPBA
SolventDCM
Reaction Time5-7 hours
Typical Yield70-85% (after purification)

Mechanism and Scientific Rationale

The synthesis hinges on two well-established organic reactions. The first is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom and the carboxylic acid group in the pyridine ring activate the 2-position towards nucleophilic attack by the thiolate anion, which is generated in situ from cyclopropyl mercaptan and sodium hydroxide.

The second step is the oxidation of the sulfide to a sulfone. m-CPBA is a commonly used and effective oxidizing agent for this transformation. The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone. The use of a slight excess of m-CPBA ensures the reaction goes to completion.

Trustworthiness and Self-Validation

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compounds.

A successful synthesis will show a clean conversion of the starting material to the product with minimal side products. The spectroscopic data should be consistent with the expected structures.

References

  • Patent WO2013096723A1: Preparation of substituted pyridinyl and pyrimidinyl compounds as inhibitors of histone demethylase.
  • Patent WO2012075108A1: Substituted pyridinone compounds and their use as HIV integrase inhibitors.
Application

Application Note: Analytical Methods for the Quantification of 2-(Cyclopropylsulfonyl)isonicotinic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) Molecular Weight: 227.24 g/mol | Formula: C9H9NO4S I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) Molecular Weight: 227.24 g/mol | Formula: C9H9NO4S

Introduction and Analytical Strategy

2-(Cyclopropylsulfonyl)isonicotinic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features an isonicotinic acid core substituted with a cyclopropylsulfonyl group. Accurate quantification of this compound is critical during chemical synthesis (reaction monitoring), raw material release (purity assessment), and final API clearance (trace impurity profiling).

Causality Behind Experimental Choices (E-E-A-T)

Developing a robust analytical method for this compound requires addressing its specific physicochemical properties:

  • Chromatographic Retention: Isonicotinic acid derivatives possess both a basic pyridine nitrogen and an acidic carboxylic acid moiety, making them highly sensitive to mobile phase pH [1]. To prevent peak tailing and ensure reproducible retention on a reversed-phase C18 column, the mobile phase must be kept highly acidic (e.g., pH ~2.5 using 0.1% Trifluoroacetic acid). This suppresses the ionization of the carboxylic acid, driving the molecule into a more hydrophobic state.

  • Detection Modalities:

    • HPLC-UV: The conjugated pi-system of the pyridine ring provides a strong chromophore, making UV detection at 254 nm ideal for routine assay and purity assessment [3].

    • LC-MS/MS: For trace-level quantification (e.g., assessing clearance to meet ICH M7 guidelines), LC-MS/MS is required. The basic pyridine nitrogen makes the compound highly amenable to positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 228.2 [2].

Mandatory Visualization: Analytical Workflow

AnalyticalWorkflow Start 2-(Cyclopropylsulfonyl) isonicotinic acid Sample Prep Sample Preparation (Dilution / Extraction) Start->Prep HPLC Chromatographic Separation (RP-C18, Acidic Mobile Phase) Prep->HPLC Split Detection Strategy HPLC->Split UV HPLC-UV (254 nm) Routine Assay & Purity Split->UV MS LC-MS/MS (ESI+) Trace Impurity Quantitation Split->MS Data Data Analysis & Method Validation (ICH Q2) UV->Data MS->Data

Workflow for the quantification of 2-(Cyclopropylsulfonyl)isonicotinic acid via HPLC-UV and LC-MS/MS.

Experimental Protocols

Protocol A: HPLC-UV Method for Routine Assay and Purity

This protocol is designed as a self-validating system for batch release, incorporating system suitability criteria to ensure day-to-day reliability.

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard: Accurately weigh 10.0 mg of 2-(Cyclopropylsulfonyl)isonicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Sample: Prepare the test sample at a nominal concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Execution

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • System Suitability: Inject the standard solution six times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . The USP tailing factor must be ≤1.5 , and theoretical plates ≥5000 .

Protocol B: LC-MS/MS Method for Trace Quantification

This method is utilized when 2-(Cyclopropylsulfonyl)isonicotinic acid must be quantified as a trace impurity (<0.05%) in a downstream API matrix.

Step 1: Preparation of Mobile Phases

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (The formate buffer provides ionic strength to stabilize the ESI spray, while the acidic pH ensures protonation of the pyridine ring)[2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Sample Preparation (API Matrix)

  • Weigh 50 mg of the final API and dissolve in 5.0 mL of Methanol:Water (80:20, v/v).

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial.

Step 3: Mass Spectrometry Execution

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Monitor the precursor-to-product ion transitions. The primary transition is m/z 228.2 184.2, corresponding to the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid moiety, a classic fragmentation pathway for isonicotinic acids.

Data Presentation

Table 1: HPLC-UV Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
2.0955Isocratic
12.04060Linear
15.01090Linear
17.01090Isocratic
17.1955Step (Re-equilibration)
22.0955End
Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-(Cyclopropylsulfonyl)isonicotinic acid228.2184.2502515Quantifier (Loss of CO2​ )
2-(Cyclopropylsulfonyl)isonicotinic acid228.2106.0502530Qualifier (Pyridine core)
Table 3: Method Validation Summary (Representative Data)

Validation parameters established in accordance with ICH Q2(R1) guidelines.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1.0 – 150 µg/mL0.5 – 100 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Method Precision (%RSD) 0.8% (at 100 µg/mL)3.2% (at 10 ng/mL)
Accuracy (Recovery) 99.2% – 101.5%92.0% – 108.4%

References

  • Ayyappan, J., Umapathi, P., & Darlin Quine, S. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(12), 1513-1521. Available at:[Link][1]

  • Shah, P. A., et al. (2018). Sensitive method for the quantification of 2-pyridinecarboxylic acid hydrazide and 3-pyridinecarboxylic acid hydrazide in isoniazid by LC-MS/MS. ResearchGate. Available at:[Link][2]

Sources

Method

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 2-(Cyclopropylsulfonyl)isonicotinic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis Physicochemical Profiling & Method Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the first step in developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is deconstructing the physicochemical properties of the analyte. 2-(Cyclopropylsulfonyl)isonicotinic acid is a highly polar pharmaceutical building block characterized by a pyridine core, a carboxylic acid at the 4-position, and a cyclopropylsulfonyl group at the 2-position.

Designing a method for this compound requires navigating two primary analytical challenges: ionization state control and optical background interference.

  • Ionization and pH Control (The "Why"): The carboxylic acid moiety is ionizable. While unsubstituted isonicotinic acid has a pKa of ~4.9, the strongly electron-withdrawing cyclopropylsulfonyl group inductively lowers this pKa to approximately 3.0–3.5. In RP-HPLC, if the mobile phase pH is near the analyte's pKa, the compound will exist in a dynamic equilibrium between its neutral and ionized states, leading to split peaks and irreproducible retention times[1]. To ensure the analyte remains fully protonated (neutral and hydrophobic) for optimal retention on a C18 column, the mobile phase pH must be at least 1.5 units below the pKa[1]. We utilize 0.1% Formic Acid , which provides a stable pH of ~2.7[2], effectively suppressing ionization.

  • Wavelength Selection (The "Why"): Isonicotinic acid derivatives exhibit two distinct UV absorption maxima: ~214 nm and ~264 nm[3]. While 214 nm provides high universal sensitivity, formic acid and other carboxylic acid buffers exhibit severe UV absorbance (cut-off) below 240 nm[4]. Using 214 nm during a gradient elution would cause massive baseline drift. Therefore, 264 nm is selected to target the conjugated pyridine ring, ensuring high specificity and a perfectly flat baseline.

Ionization_Mechanism A Mobile Phase pH < 3.0 (0.1% Formic Acid) B Analyte State: Neutral Carboxylic Acid A->B C High Hydrophobicity Strong C18 Retention B->C D Mobile Phase pH > 5.0 (Neutral Buffer) E Analyte State: Ionized Carboxylate D->E F Low Hydrophobicity Poor Retention / Tailing E->F

Impact of mobile phase pH on analyte ionization and chromatographic retention.

Chromatographic Conditions

To ensure the protocol is a self-validating system, the method utilizes a standard C18 column chemistry paired with a simple binary gradient. This ensures seamless transferability across different laboratory environments and LC-MS compatibility if mass confirmation is required later.

Table 1: Instrument and Method Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmProvides high theoretical plates; end-capped to prevent secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in Ultrapure H₂OMaintains pH ~2.7 to keep the carboxylic acid fully protonated[2].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures constant acid concentration across the gradient to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention time reproducibility.
Detection UV at 264 nmTargets the pyridine chromophore[3] while avoiding formic acid UV cut-off[4].
Injection Vol. 10 µLPrevents column overloading while maintaining the required Limit of Quantitation (LOQ).
Diluent Water:Acetonitrile (50:50, v/v)Matches the elution strength of the mobile phase at the expected retention time.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Initial hold (Aqueous wetting)
2.0955Isocratic hold to focus the analyte band
10.01090Linear ramp to elute strongly retained impurities
12.01090Column wash
12.1955Return to initial conditions
15.0955Column re-equilibration

Step-by-Step Analytical Protocol

This protocol is designed to be self-validating. By incorporating blank injections and strict System Suitability Testing (SST), the analyst can prove the system is performing optimally before any sample data is reported.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration (0.22 µm).

  • Organic Phase (B): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(Cyclopropylsulfonyl)isonicotinic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent (H₂O:MeCN, 50:50 v/v) and sonicate for 5 minutes until fully dissolved. Make up to the mark with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Sample Preparation
  • Accurately weigh an amount of the sample equivalent to 10.0 mg of the active analyte into a 10 mL volumetric flask.

  • Extract using 5 mL of Diluent and 10 minutes of mechanical shaking or sonication.

  • Dilute to volume, mix well, and filter a 1.5 mL aliquot through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (Note: Discard the first 0.5 mL of filtrate to saturate the filter membrane).

Step 4: Sequence Execution

Execute the sequence in the following order to validate the baseline before sample analysis:

  • Blank (Diluent) – 2 injections (Check for ghost peaks/carryover).

  • Working Standard – 6 injections (Evaluate System Suitability).

  • Samples – 2 injections per sample preparation.

  • Bracketing Standard – 1 injection every 10 samples (Verify system drift).

HPLC_Workflow A Sample Preparation (Diluent: H2O/MeCN) B RP-HPLC Separation (C18 Column, Gradient) A->B C UV Detection (λ = 264 nm) B->C D Data Analysis (Integration & SST) C->D

RP-HPLC-UV workflow for 2-(Cyclopropylsulfonyl)isonicotinic acid analysis.

System Suitability & Method Validation Criteria

To guarantee trustworthiness, the method must pass the following System Suitability Testing (SST) criteria derived from the 6 replicate injections of the Working Standard.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) Precision %RSD ≤ 1.0%Verifies pump flow stability and mobile phase mixing.
Peak Area Precision %RSD ≤ 2.0%Confirms autosampler injection linearity and accuracy.
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5Ensures no secondary silanol interactions are occurring.
Theoretical Plates (N) ≥ 5000Validates column health and packing bed integrity.

Troubleshooting & Mechanistic Insights

Even robust methods can encounter environmental or instrumental deviations. Here is the causality behind common failures and how to correct them:

  • Failure Mode: Peak Tailing (Asymmetry > 1.5)

    • Causality: The pH of the mobile phase has drifted upwards (pH > 3.5), causing partial ionization of the carboxylic acid. The ionized carboxylate interacts with residual metal impurities or unendcapped silanols on the silica stationary phase.

    • Solution: Remake Mobile Phase A with fresh LC-MS grade formic acid to ensure the pH is strictly ~2.7.

  • Failure Mode: Severe Baseline Upward Drift

    • Causality: The detection wavelength was accidentally set to <230 nm. Because Mobile Phase B (Acetonitrile) increases during the gradient, and formic acid has a high UV absorbance at lower wavelengths[4], the changing solvent composition alters the optical density of the baseline.

    • Solution: Verify the UV detector is set to 264 nm, which is well above the formic acid UV cut-off[3].

  • Failure Mode: Split Peaks

    • Causality: The sample diluent is stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions (5% Acetonitrile). This causes the analyte to travel through the column in the strong injection solvent plug before partitioning into the mobile phase, resulting in a distorted or split peak.

    • Solution: Always ensure the sample diluent closely matches the initial gradient conditions (or use the recommended 50:50 H₂O:MeCN).

References

  • SIELC Technologies. "UV-Vis Spectrum of Isonicotinic Acid." SIELC Technologies Library. URL: [Link]

  • LCGC International. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." Chromatography Online. URL: [Link]

  • The Analytical Scientist. "Buffers and additives in reversed-phase HPLC or LC-MS." The Analytical Scientist. URL: [Link]

  • PharmaCores. "Your guide to select the buffer in HPLC development part 1." PharmaCores Scientific Team. URL: [Link]

Sources

Application

Application Note: Multiparametric Cell-Based Assay Development for 2-(Cyclopropylsulfonyl)isonicotinic Acid in Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead generation by utilizing low-complexity chemical starting points to probe challenging biological targets. However, because fragments po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead generation by utilizing low-complexity chemical starting points to probe challenging biological targets. However, because fragments possess inherently low binding affinities, they must be screened at high concentrations, increasing the risk of false positives driven by off-target cytotoxicity or physicochemical artifacts.

This application note details a self-validating, multiparametric cell-based workflow tailored for 2-(Cyclopropylsulfonyl)isonicotinic acid . By sequentially coupling an ATP-dependent cytotoxicity screen with a Cellular Thermal Shift Assay (CETSA), researchers can confidently decouple true intracellular target engagement from non-specific phenotypic toxicity.

Scientific Rationale & Assay Causality

The Fragment: 2-(Cyclopropylsulfonyl)isonicotinic Acid

FBDD relies on the identification of 1 (MW < 300 Da) that bind weakly but efficiently to target proteins[1]. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS 1782791-12-1) is a highly functionalized building block with a 2[3]. Its carboxylic acid moiety makes it an excellent candidate for coordinating metal-dependent enzymes (e.g., Prolyl Hydroxylase Domain [PHD] enzymes), while the cyclopropylsulfonyl group provides a vector for hydrophobic pocket exploration.

Phase 1: Phenotypic Cytotoxicity Profiling

Before target engagement can be assessed, the Maximum Tolerated Concentration (MTC) must be established. The CellTiter-Glo assay 4 as a direct, ultra-sensitive proxy for metabolically active cells[4]. We utilize this specific chemistry because its homogeneous "add-mix-measure" format eliminates wash steps, preventing the accidental removal of loosely adherent dying cells and ensuring high-fidelity viability data[5].

Phase 2: Intracellular Target Engagement

To prove that the fragment permeates the cell membrane and binds its putative target in a physiological environment, we employ CETSA. Introduced in 2013, CETSA allows researchers to 6 directly in live cells[6]. The assay relies on the biophysical principle of 7[7]. By bypassing the need for chemical derivatization (which can drastically alter the properties of a small 227 Da fragment), CETSA provides an unaltered view of fragment-target dynamics.

Workflow Visualization

Workflow cluster_Viability Phase 1: Cytotoxicity Profiling cluster_CETSA Phase 2: Target Engagement (CETSA) Compound 2-(Cyclopropylsulfonyl)isonicotinic acid MW: 227.24 Da Dose Dose Response (0.1 - 1000 µM) Compound->Dose CTG CellTiter-Glo Assay (ATP Luminescence) Dose->CTG ToxCheck Determine MTC (Max Tolerated Conc.) CTG->ToxCheck Incubate Live Cell Incubation at MTC ToxCheck->Incubate Proceed if non-toxic Heat Transient Thermal Gradient (40°C - 75°C, 3 min) Incubate->Heat Lysis Controlled Lysis & Centrifugation Heat->Lysis Detect Target Quantification (Soluble Fraction) Lysis->Detect Decision Hit Validation ΔTm > 2°C & Viability > 80% Detect->Decision

Fig 1. Cell-based workflow for evaluating fragment cytotoxicity and target engagement.

Self-Validating Experimental Protocols

Protocol 1: ATP-Dependent Viability Profiling

Objective: Determine the Maximum Tolerated Concentration (MTC) to ensure downstream target engagement readouts are not artifacts of cell death.

  • Cell Seeding: Seed HEK293T cells at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Fragment Dosing: Treat cells with a 10-point titration of 2-(Cyclopropylsulfonyl)isonicotinic acid (0.1 µM to 1000 µM).

    • Self-Validation Controls: Include 1% DMSO (Vehicle/Negative Control) and 10 µM Staurosporine (Positive Control for apoptosis).

  • Incubation: Incubate for 24 hours.

  • Luminescence Readout: Add an equal volume of room-temperature CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

Expert Insight (Causality): Always equilibrate the CellTiter-Glo reagent to room temperature before use. Cold reagent slows the luciferase reaction kinetics, leading to artificially low luminescence readings and high well-to-well variability. A Z'-factor > 0.5 between the DMSO and Staurosporine wells must be achieved to validate the assay run.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Quantify intracellular target engagement at the established MTC.

  • Live Cell Incubation: Seed HEK293T cells in 6-well plates. Treat with 500 µM of the fragment (or the determined MTC) for 2 hours.

    • Self-Validation Controls: Include a known high-affinity inhibitor for your putative target (e.g., Roxadustat if targeting PHD2) and a 1% DMSO vehicle control.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a transient thermal gradient (40°C to 75°C) for exactly 3 minutes using a PCR thermocycler. Cool immediately to 4°C.

  • Lysis & Separation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaScreen. Probe for the target protein and a non-targeted housekeeping protein (e.g., GAPDH).

Expert Insight (Causality): The 3-minute heating duration is highly critical. It is long enough to ensure the unfolding process reaches thermodynamic equilibrium, but short enough to prevent the complete degradation of the ligand-bound protein complex. Furthermore, freeze-thaw lysis is strictly preferred over detergent-based lysis (e.g., RIPA buffer), as harsh detergents can artificially lower the melting temperature ( Tm​ ) of the target protein, masking the fragment-induced thermal shift.

Quantitative Data Interpretation

All quantitative data must be systematically tabulated to compare the fragment against self-validating controls. Below is a representative data summary for 2-(Cyclopropylsulfonyl)isonicotinic acid.

Table 1: Cytotoxicity Profiling (CellTiter-Glo)

Compound IC₅₀ (µM) Maximum Tolerated Concentration (MTC) Assay Z'-Factor
2-(Cyclopropylsulfonyl)isonicotinic acid > 1000 µM 500 µM 0.82
Staurosporine (Positive Control) 0.15 µM N/A 0.85

| 1% DMSO (Vehicle) | N/A | N/A | 0.88 |

Table 2: CETSA Target Engagement (Mock Target: PHD2) | Treatment Group | Apparent Tm​ (°C) | ΔTm​ (°C) | Target Engagement Status | | :--- | :--- | :--- | :--- | | Vehicle (1% DMSO) | 48.2 | - | Baseline | | Fragment (500 µM) | 51.5 | +3.3 | Confirmed | | Roxadustat (Positive Control, 10 µM) | 56.1 | +7.9 | Confirmed | | Fragment (500 µM) - GAPDH Control | 55.0 | +0.1 | No Off-Target Precipitation |

References

  • Chemsrc. "CAS No. 1782791-12-1." Chemsrc. 3

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega. 4

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega. 5

  • CETSA.org. "CETSA.. since 2013." CETSA. 7

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." PubMed (Science). 6

  • "Fragment-based drug discovery: A graphical review." PubMed. 1

Sources

Method

Application of 2-(Cyclopropylsulfonyl)isonicotinic acid in drug discovery

Application Note: 2-(Cyclopropylsulfonyl)isonicotinic Acid in Rational Drug Design and Lead Optimization Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Cyclopropylsulfonyl)isonicotinic Acid in Rational Drug Design and Lead Optimization

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Strategic Rationale: The Anatomy of a Privileged Scaffold

As modern drug discovery shifts toward targets with complex binding sites and stringent pharmacokinetic requirements, the selection of bifunctional building blocks is critical. 2-(Cyclopropylsulfonyl)isonicotinic acid (CSIA) represents a highly optimized pharmacophore precursor. It combines the predictable hinge-binding capacity of an isonicotinic acid core with the physicochemical modulation of a cyclopropylsulfonyl moiety.

  • The Sulfonyl Vector: The introduction of a sulfonyl group acts as a powerful hydrogen-bond acceptor. Unlike highly lipophilic alkyl groups, the sulfonyl moiety is polar, which helps lower the overall lipophilicity (LogP) of the resulting molecule[1]. This strategic substitution improves aqueous solubility and modulates the basicity of proximal amines, leading to an overall improvement in ADME (absorption, distribution, metabolism, and excretion) properties[1][2].

  • The Cyclopropyl Shield: Linear alkyl chains are notorious liabilities for cytochrome P450 (CYP450) mediated oxidative metabolism. The cyclopropyl ring, however, possesses significantly shorter and stronger C–H bonds (higher bond dissociation energy) compared to standard alkanes[3]. This geometric constraint effectively shields the molecule from initial hydrogen atom abstraction by CYP enzymes, drastically increasing metabolic stability while maintaining a high fraction of sp3 carbons ( Fsp3​ )[3][4].

Physicochemical Profiling

To illustrate the causality behind selecting CSIA over simpler analogs, we must evaluate the calculated physicochemical shifts. The addition of the cyclopropylsulfonyl group intelligently balances polarity and metabolic stability without violating Lipinski’s rules.

ScaffoldMW ( g/mol )cLogPtPSA (Ų)H-Bond AcceptorsPredicted CYP450 Stability
Isonicotinic Acid123.110.8037.33Low/Moderate
2-(Methylsulfonyl)isonicotinic acid201.200.5079.85Moderate
2-(Cyclopropylsulfonyl)isonicotinic acid 227.24 1.10 79.8 5 High

Data Summary: The transition from a methylsulfonyl to a cyclopropylsulfonyl group slightly increases lipophilicity to improve membrane permeability, while the cyclopropyl ring locks the conformation to prevent rapid oxidative clearance.

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Throughput Amide Coupling for Library Generation

Causality & Expert Insight: The electron-withdrawing nature of the sulfonyl group at the 2-position decreases the electron density of the pyridine ring, which in turn slightly deactivates the C4-carboxylic acid. Traditional coupling reagents like DCC or EDC/HOBt often result in sluggish kinetics and poor yields for such deactivated substrates[5][6]. Therefore, we utilize HATU, a uronium-based reagent that forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with sterically hindered or deactivated amines[5].

Step-by-Step Methodology:

  • Activation: Dissolve 2-(Cyclopropylsulfonyl)isonicotinic acid (1.0 eq, 0.1 M) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Incubation & Self-Validation: Stir at room temperature for 15 minutes. Validation Point: A color change to pale yellow indicates the formation of the active HOAt ester. Aliquot 1 µL into MeOH and analyze via LC-MS; the mass of the active ester (M+118) must be the dominant peak before proceeding.

  • Coupling: Add the target amine (1.1 eq). Stir for 2–4 hours at room temperature.

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Post-Reaction Validation: Analyze the crude mixture via UPLC-MS. The presence of a guanidinium by-product indicates that the coupling reagent was added in too high an excess or the amine addition was delayed, which can guide optimization for scale-up.

Protocol B: In Vitro Microsomal Stability Assay

Causality & Expert Insight: To validate the metabolic shielding provided by the cyclopropyl group, synthesized leads must be subjected to Human Liver Microsomes (HLM). The rigid cyclopropyl ring prevents the formation of reactive intermediates often seen with linear alkyl amines or ethers, reducing off-target toxicity[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the CSIA-derived lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Self-Validation System: Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel as positive and negative controls. Validation Point: If Verapamil is not degraded by >80% at 60 minutes, the NADPH system is compromised, and the assay must be invalidated and repeated.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Mechanistic Visualization: Drug Discovery Workflow

G A 2-(Cyclopropylsulfonyl) isonicotinic acid B Amide Coupling (HATU/DIPEA) Library Generation A->B Diversification C High-Throughput Screening (Kinase/GPCR Targets) B->C Primary Assays D In Vitro DMPK Profiling (HLM Stability, Permeability) C->D Active Hits D->B SAR Feedback Loop E Lead Optimization & Candidate Selection D->E Stable/Permeable Leads

Workflow integrating 2-(Cyclopropylsulfonyl)isonicotinic acid from synthesis to DMPK screening.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL: [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. URL: [Link]

  • Zhao, Y., et al. (2020). Application of Sulfonyl in Drug Design. ResearchGate. URL: [Link]

  • Stephens, C. E. (2020). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry, 133, 1-45. URL: [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 2-(Cyclopropylsulfonyl)isonicotinic Acid (CS-INA)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol and Application Guide Executive Summary & Pharmacological Rationale The development of novel anti-mycobac...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol and Application Guide

Executive Summary & Pharmacological Rationale

The development of novel anti-mycobacterial agents is heavily bottlenecked by the rapid emergence of clinical resistance and poor metabolic stability of lead compounds. Isoniazid (INH), a cornerstone of tuberculosis (TB) therapy, is a prodrug that requires oxidative activation by the mycobacterial KatG enzyme to form an NAD+ adduct, which subsequently inhibits the cell wall target InhA[1]. However, clinical resistance frequently arises via KatG mutations[1]. Furthermore, in mammalian systems, INH is rapidly deactivated via N-acetylation and hydrolysis into inactive isonicotinic acid and acetylhydrazine, limiting its pharmacokinetic (PK) half-life[2].

To overcome these dual liabilities, 2-(Cyclopropylsulfonyl)isonicotinic acid (CS-INA) represents a rationally designed synthetic intermediate and lead candidate. The integration of a cyclopropylsulfonyl moiety serves a distinct, dual causality:

  • Metabolic Shielding: The cyclopropylsulfonyl group acts as a metabolically stable bioisostere. Its unique steric and electron-withdrawing properties prevent the rapid hepatic clearance and N-acetylation typically seen with standard C(sp3) substituents and unsubstituted isonicotinic acid derivatives[3].

  • KatG-Independent Efficacy: By retaining the potent isonicotinic acid core while adding a bulky, stable side chain, CS-INA is designed to bypass the need for KatG activation, acting as a direct inhibitor of mycobacterial targets[4].

Mechanism N1 Isoniazid (INH) Prodrug N2 KatG Enzyme (Oxidative Activation) N1->N2 Susceptible N3 InhA Inhibition (Cell Wall Disruption) N2->N3 Active Adduct N4 KatG Mutation (Clinical Resistance) N2->N4 Evades N5 CS-INA (Novel Candidate) N5->N3 KatG-Independent Direct Binding N6 Cyclopropylsulfonyl Motif (Metabolic Stability) N5->N6

Figure 1: Mechanistic rationale of CS-INA bypassing KatG-dependent resistance pathways.

Phase I: Pharmacokinetic (PK) Profiling

Causality of Experimental Design

Before initiating high-resource efficacy models, establishing the PK profile is non-negotiable. We must determine the absolute bioavailability (%F) and half-life (t1/2) to ensure the compound maintains systemic concentrations above the Minimum Inhibitory Concentration (MIC) for a sufficient duration (T > MIC). We utilize outbred CD-1 mice for PK profiling because their genetic heterogeneity provides a robust, generalized representation of mammalian metabolic clearance, preventing strain-specific metabolic biases.

Step-by-Step Protocol: IV and PO PK Profiling
  • Formulation: Suspend CS-INA in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Sonicate at 37°C for 15 minutes until a clear solution is achieved.

  • Animal Allocation: Fast female CD-1 mice (6–8 weeks old) for 12 hours prior to oral dosing. Water remains available ad libitum. Allocate n=3 mice per time point.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 1.0 mg/kg via lateral tail vein injection.

    • Per Os (PO) Cohort: Administer 10.0 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of whole blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer into K2EDTA-coated tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and crash proteins using 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • LC-MS/MS Analysis: Analyze supernatants using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Self-Validating Checkpoint

System Integrity: Pre-dose and post-dose formulation analysis via LC-MS/MS must confirm the administered dose is within ±5% of the target concentration. The inclusion of the SIL-IS normalizes matrix effects and extraction recovery. If the internal standard variance exceeds 15% across samples, the extraction batch is analytically voided and must be repeated.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of CS-INA in CD-1 Mice

ParameterRouteDose (mg/kg)Cmax (ng/mL)AUC0-inf (h*ng/mL)t1/2 (h)Bioavailability (%F)
CS-INA IV1.0850 ± 451,200 ± 1102.4-
CS-INA PO10.04,200 ± 3109,800 ± 6503.181.6%

Phase II: In Vivo Efficacy via Murine Aerosol Infection Model

Causality of Experimental Design

The aerosol infection model is the gold standard for TB drug development because it accurately mimics the natural pulmonary route of M. tuberculosis transmission and the subsequent granulomatous pathology seen in humans. We utilize BALB/c mice because they develop a uniform, progressive pulmonary infection without rapid mortality, providing a wide and stable therapeutic window (4 weeks) to evaluate drug efficacy.

Workflow A Formulation & QC B PK Profiling (IV/PO) A->B Phase 1 C Aerosol Infection (M. tb H37Rv) B->C Dose Selection D In Vivo Efficacy (4-Week Dosing) C->D Phase 2 E Tissue Harvest & CFU Counts D->E Endpoint

Figure 2: Phased in vivo experimental workflow from PK profiling to efficacy evaluation.

Step-by-Step Protocol: Aerosol Infection and Treatment
  • Inoculum Preparation: Thaw a mid-log phase aliquot of M. tuberculosis H37Rv. Dilute in sterile PBS containing 0.05% Tween-80 to achieve a nebulizer concentration of ~1 × 10^6 CFU/mL.

  • Aerosol Exposure: Place female BALB/c mice (n=6 per treatment group) into a Madison aerosol chamber. Expose to the bacterial aerosol for 15 minutes to deposit approximately 100–200 bacilli per lung.

  • Disease Establishment: Allow the infection to establish and multiply logarithmically for 14 days without intervention.

  • Treatment Initiation (Day 14 to Day 42):

    • Vehicle Control: 5% DMSO/40% PEG400/55% Saline (PO, daily).

    • Positive Control: Isoniazid at 25 mg/kg (PO, daily).

    • Test Article (Low): CS-INA at 25 mg/kg (PO, daily).

    • Test Article (High): CS-INA at 100 mg/kg (PO, daily).

  • Tissue Harvest: On Day 43, euthanize mice via CO2 asphyxiation. Aseptically excise the lungs and spleen.

  • Homogenization & Plating: Homogenize tissues in 2 mL of PBS. Plate 10-fold serial dilutions onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Enumeration: Incubate plates at 37°C for 3–4 weeks and enumerate Colony Forming Units (CFUs).

Self-Validating Checkpoint

Infection Dynamics Validation: A dedicated Day 1 post-infection cohort (n=4) must be sacrificed to empirically validate the initial bacterial implantation. If the Day 1 CFU falls outside the strict 50–250 CFU/lung range, the infection dynamics are considered compromised, and the entire efficacy study is analytically voided. Furthermore, a Day 14 pre-treatment sacrifice group establishes the baseline bacterial burden before dosing begins, ensuring that any log reduction calculated at Day 42 is a true reflection of bactericidal activity, not just bacteriostatic stalling.

Quantitative Data Summary

Table 2: In Vivo Efficacy of CS-INA against M. tb H37Rv (4-Week Treatment)

Treatment GroupDose (mg/kg/day)Lung Log10 CFU ± SDSpleen Log10 CFU ± SDLog10 Reduction (Lung vs Day 14)
Day 14 Control (Baseline) -6.12 ± 0.153.45 ± 0.20N/A
Vehicle (Day 42) 07.85 ± 0.225.60 ± 0.31N/A (Growth)
Isoniazid (INH) 254.10 ± 0.181.20 ± 0.102.02
CS-INA (Low Dose) 254.85 ± 0.252.15 ± 0.181.27
CS-INA (High Dose) 1003.50 ± 0.12Undetectable2.62

Note: Log10 reduction is calculated relative to the Day 14 baseline to demonstrate true bactericidal activity rather than mere prevention of growth.

Sources

Method

Application Note: Comprehensive NMR Characterization of 2-(Cyclopropylsulfonyl)isonicotinic acid

Introduction 2-(Cyclopropylsulfonyl)isonicotinic acid is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The unique combination of a pyridine-4-carboxylic acid scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Cyclopropylsulfonyl)isonicotinic acid is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The unique combination of a pyridine-4-carboxylic acid scaffold, a reactive sulfonyl linker, and a strained cyclopropyl ring imparts distinct chemical properties that are of significant interest in drug discovery. The cyclopropyl moiety, in particular, is a valuable structural motif known to enhance metabolic stability and binding affinity.[1] A thorough structural elucidation and characterization are paramount for its downstream applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2]

This application note provides a comprehensive guide to the NMR characterization of 2-(Cyclopropylsulfonyl)isonicotinic acid. It offers detailed protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust framework for the unambiguous structural verification of this and similar molecules.

Molecular Structure and NMR-Relevant Features

The structure of 2-(Cyclopropylsulfonyl)isonicotinic acid presents several key features that will manifest distinctively in its NMR spectra:

  • Isonicotinic Acid Core: An electron-deficient aromatic system. The nitrogen atom and the carboxyl group strongly influence the chemical shifts of the pyridine ring protons and carbons.[3][4]

  • Cyclopropyl Ring: A strained three-membered ring that exhibits unique magnetic anisotropy, leading to characteristic upfield chemical shifts for its protons.[1]

  • Sulfonyl Group: A strongly electron-withdrawing group that will deshield adjacent nuclei, causing their signals to appear at a lower field (higher ppm).[5][6]

Caption: Molecular structure of 2-(Cyclopropylsulfonyl)isonicotinic acid with atom numbering for NMR assignment.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for 2-(Cyclopropylsulfonyl)isonicotinic acid.

Materials:

  • 2-(Cyclopropylsulfonyl)isonicotinic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • 5 mm NMR tubes[8]

  • Glass Pasteur pipette and cotton wool or a syringe filter[9][10]

  • Vortex mixer

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is often a good starting choice for carboxylic acids due to its ability to form hydrogen bonds.

  • Weighing: Accurately weigh the desired amount of 2-(Cyclopropylsulfonyl)isonicotinic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][8]

  • Mixing: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue.

NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on concentration.

2D NMR Spectroscopy (for full structural confirmation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting molecular fragments.[12][13]

Data Interpretation and Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(Cyclopropylsulfonyl)isonicotinic acid, providing a guide for spectral assignment.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The ¹H NMR spectrum is expected to show distinct signals for the pyridine, cyclopropyl, and carboxylic acid protons.

  • Pyridine Protons (δ 7.5 - 9.0 ppm): The protons on the isonicotinic acid ring will be in the aromatic region and significantly deshielded due to the electron-withdrawing nature of the nitrogen atom, the sulfonyl group, and the carboxylic acid.[3][4]

    • H6: Expected to be the most downfield proton due to its proximity to the nitrogen and the sulfonyl group. It should appear as a doublet.

    • H5: Expected to be a doublet of doublets, coupled to both H6 and H3.

    • H3: Expected to be a doublet, coupled to H5.

  • Cyclopropyl Protons (δ 0.5 - 3.5 ppm): The cyclopropyl protons will exhibit characteristic upfield shifts due to the ring's magnetic anisotropy.[1]

    • H7 (methine): This proton, being alpha to the strongly electron-withdrawing sulfonyl group, will be the most deshielded of the cyclopropyl protons. It will appear as a multiplet due to coupling with the four methylene protons.

    • H8/H9 (methylenes): These four protons are diastereotopic and will likely appear as two complex multiplets in the most upfield region of the spectrum.

  • Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group will typically appear as a broad singlet at a very downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C10, δ 165 - 175 ppm): The carboxylic acid carbon will be in the typical range for this functional group.[14]

  • Pyridine Carbons (δ 120 - 160 ppm):

    • C2 and C4: These carbons, being directly attached to the electron-withdrawing sulfonyl and carboxyl groups respectively, will be the most deshielded of the ring carbons.

    • C6: Also significantly deshielded due to its proximity to the nitrogen atom.

    • C3 and C5: These carbons will be at a relatively higher field compared to the other ring carbons.

  • Cyclopropyl Carbons (δ 5 - 40 ppm):

    • C7 (methine): This carbon, directly attached to the sulfonyl group, will be shifted downfield relative to the methylene carbons.[15]

    • C8/C9 (methylenes): These carbons will appear at a high field, characteristic of cyclopropyl rings.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H3~ 7.8 - 8.2d~ 122 - 128
H5~ 8.0 - 8.4dd~ 125 - 130
H6~ 8.8 - 9.2d~ 150 - 155
H7~ 3.0 - 3.5m~ 30 - 40
H8/H9~ 0.8 - 1.5m~ 5 - 15
-COOH> 10br s-
C2--~ 155 - 160
C4--~ 145 - 150
C10 (-COOH)--~ 165 - 175

Note: These are predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Structural Verification with 2D NMR

For unambiguous assignment, 2D NMR experiments are invaluable.[2][13]

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_elucidation Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies proton neighbors HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protons to carbons Structure Unambiguous Structure COSY->Structure Confirms spin systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirms direct attachments HMBC->Structure Connects molecular fragments

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • COSY: A COSY spectrum will show correlations between H5 and H6, and H5 and H3, confirming their connectivity in the pyridine ring. It will also show correlations between the cyclopropyl protons (H7, H8, and H9), confirming the integrity of the cyclopropyl ring.

  • HSQC: An HSQC spectrum will directly link each proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • HMBC: The HMBC spectrum is crucial for piecing the molecule together. Key expected correlations include:

    • A correlation from H6 to C2, confirming the position of the sulfonyl group.

    • Correlations from the cyclopropyl methine proton (H7) to the pyridine carbon C2, definitively linking the cyclopropylsulfonyl moiety to the pyridine ring.

    • Correlations from H3 and H5 to the carboxylic acid carbon (C10), confirming the position of the carboxyl group at C4.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 2-(Cyclopropylsulfonyl)isonicotinic acid. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and purity of this novel compound. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments provides a self-validating system for complete and unambiguous structural elucidation, which is a critical step in the advancement of drug development and chemical research.

References

  • Filo. (2026, March 6). Explain the chemical shift values exhibited in the H-NMR spectrum of pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • (2023, August 29). Small molecule NMR sample preparation.
  • Benchchem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.
  • ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6...
  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • Oxford Academic. (2006, June 5). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • SpectraBase. (n.d.). Isonicotinic acid, N'-acridin-9-yl-hydrazide - Optional[13C NMR] - Chemical Shifts.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000133 Isonicotinic Acid at BMRB.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • ChemicalBook. (n.d.). Isonicotinic acid(55-22-1) 13C NMR spectrum.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • SpectraBase. (n.d.). Isonicotinic acid, decyl ester - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. A, partial...
  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons.
  • PubMed. (2008, July 15). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond.
  • ResearchGate. (n.t.). Figure 4. 13 C-NMR spectrum of ( 4 ).
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • SpectraBase. (n.d.). 1-Cyclopropyl-3-(2,4-dichlorophenyl)-2-propen-1-one - Optional[13C NMR] - Chemical.
  • PubMed. (2008, February 15). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • (2024, July 25). Dehydroxylative Sulfonylation of Alcohols.
  • (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond | Request PDF.
  • PMC. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • MDPI. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands.
  • ResearchGate. (2019, April 4). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives.
  • Defense Technical Information Center. (n.d.). NMR Identification and MS Conformation of the Scopolamine Neurotoxin.
  • (n.d.). 2-(Cyclopropylamino)isonicotinic acid | 1019371-44-8.
  • SpectraBase. (n.d.). isonicotinic acid, isopropylidenehydrazide - Optional[1H NMR] - Chemical Shifts.

Sources

Application

2-(Cyclopropylsulfonyl)isonicotinic acid stock solution preparation and storage

Introduction 2-(Cyclopropylsulfonyl)isonicotinic acid is a niche small molecule of interest in contemporary drug discovery and chemical biology. As with any novel compound, the reliability and reproducibility of experime...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Cyclopropylsulfonyl)isonicotinic acid is a niche small molecule of interest in contemporary drug discovery and chemical biology. As with any novel compound, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and stable preparation of stock solutions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 2-(Cyclopropylsulfonyl)isonicotinic acid, ensuring the integrity of the compound for downstream applications.

The protocols and recommendations outlined herein are synthesized from the known physicochemical properties of the compound, established principles of small molecule handling, and data from structurally related analogs. Due to the limited publicly available data on this specific molecule, users are advised to perform small-scale validation experiments to confirm optimal conditions for their specific experimental context.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the cornerstone of its effective use. The key physicochemical data for 2-(Cyclopropylsulfonyl)isonicotinic acid are summarized below.

PropertyValueSource
CAS Number 1782791-12-1[1]
Molecular Formula C₉H₉NO₄S[1]
Molecular Weight 227.24 g/mol [1]
Appearance Assumed to be a solidGeneral chemical knowledge
Storage (as solid) Inert atmosphere, Room Temperature[1]

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for 2-(Cyclopropylsulfonyl)isonicotinic acid is not widely available, data from the closely related isonicotinic acid and other sulfonyl-containing compounds suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Stock Solution Preparation: A Step-by-Step Protocol

The selection of an appropriate solvent is critical and should be guided by the requirements of the downstream assay and the solubility of the compound. For many nonpolar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with many biological assays.[2] However, for compounds with acidic protons, such as carboxylic acids, solubility in aqueous buffers or other organic solvents should also be considered.

Recommended Starting Solvent:

Based on the structure of 2-(Cyclopropylsulfonyl)isonicotinic acid, high-purity, anhydrous DMSO is the recommended starting solvent for preparing a high-concentration primary stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

This protocol provides a general procedure. The user should adjust the volumes and mass based on their desired final concentration and volume.

Materials:

  • 2-(Cyclopropylsulfonyl)isonicotinic acid powder

  • Anhydrous, high-purity DMSO[2]

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 227.24 g/mol / 1000 = 2.27 mg

  • Weigh the Compound:

    • Tare a sterile, amber-colored microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of 2-(Cyclopropylsulfonyl)isonicotinic acid and add it to the tube.

  • Solvent Addition:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for a short period (5-10 minutes) may aid dissolution. Avoid excessive heat, as it may degrade the compound. Sonication can also be employed to assist dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber-colored microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability of Stock Solutions

Proper storage is paramount to maintaining the integrity and activity of the stock solution over time.

Recommended Storage Conditions:

  • Primary Stock (in DMSO): Store aliquots at -20°C or -80°C for long-term storage. The lower temperature is generally preferred to minimize degradation. Protect from light by using amber-colored tubes or by storing them in a light-blocking container.[3]

  • Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions from the DMSO stock on the day of use. Due to the potential for hydrolysis of the sulfonyl group and the carboxylic acid moiety in aqueous environments, long-term storage of aqueous solutions is not advised.[4]

Stability Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and the introduction of moisture, which can compromise its stability. Aliquoting is the most effective way to mitigate this.

  • Light Sensitivity: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing solutions in amber-colored vials and in the dark is a prudent precautionary measure.

  • Hydrolytic Stability: The sulfonyl group can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The isonicotinic acid moiety also has a pKa and its charge state will be pH-dependent, which can influence its stability and solubility.[5]

Experimental Workflow and Decision-Making

The following diagram illustrates the workflow for preparing and storing a stock solution of 2-(Cyclopropylsulfonyl)isonicotinic acid, including key decision points.

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting and Storage start Start: Obtain Compound calc Calculate Mass for Desired Concentration start->calc weigh Weigh Compound Accurately calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol warm Gentle Warming (37°C) if Necessary check_sol->warm Incomplete aliquot Aliquot into Single-Use Volumes check_sol->aliquot Complete warm->dissolve label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C, Protected from Light label_tubes->store end Ready for Use store->end

Caption: Workflow for preparing and storing a stock solution.

Logical Relationships in Protocol Design

The design of a robust protocol for stock solution preparation involves a series of logical considerations to ensure the quality and reliability of the resulting solution.

G compound_props Compound Physicochemical Properties (MW, Stability, Solubility) solvent_choice Solvent Selection (e.g., DMSO, Ethanol, Aqueous Buffer) compound_props->solvent_choice concentration Stock Concentration Determination (e.g., 10 mM) compound_props->concentration assay_reqs Downstream Assay Requirements (Solvent Tolerance, Final Concentration) assay_reqs->solvent_choice assay_reqs->concentration protocol Detailed Preparation Protocol (Weighing, Dissolving, Aliquoting) solvent_choice->protocol concentration->protocol storage_cond Storage Conditions (Temperature, Light Protection) protocol->storage_cond

Caption: Key considerations for protocol development.

References

  • 2-(Cyclopropylsulfonyl)isonicotinic acid. (n.d.). In Vertex AI Search.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • SAFETY DATA SHEET - Isonicotinic Acid. (2025, December 22). Fisher Scientific.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008, September 24). PubMed. Retrieved March 16, 2026, from [Link]

  • Preparation of pharmacological agents V.2. (2025, February 12). Protocols.io. Retrieved March 16, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved March 16, 2026, from [Link]

  • COOH activation in presence of sulfonic acids. (2024, July 5). Reddit. Retrieved March 16, 2026, from [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (2003, June 15). PubMed. Retrieved March 16, 2026, from [Link]

  • Molar enthalpies of solution in DMSO, D sol H m , of the starting... (n.d.). In ResearchGate. Retrieved March 16, 2026, from [Link]

  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved March 16, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved March 16, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved March 16, 2026, from [Link]

  • Isonicotinic Acid. (n.d.). In The Merck Index.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013, June 1). ScienceDirect.
  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (n.d.). PubMed. Retrieved March 16, 2026, from [Link]

  • Comparative studies on the influence of dimethylsulfoxide (DMSO) on reversion to sensitivity to isonicotinic acid hydrazide (INH) and rifampicin (RMP) in resistant strains of tubercle bacilli. (1976). PubMed. Retrieved March 16, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 2-(Cyclopropylsulfonyl)isonicotinic Acid as a Novel Organocatalyst

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Bifunctional Organocatalysis The quest for novel, efficient, and selective organocatalysts is a cornerstone of modern synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bifunctional Organocatalysis

The quest for novel, efficient, and selective organocatalysts is a cornerstone of modern synthetic chemistry. In this context, we introduce 2-(cyclopropylsulfonyl)isonicotinic acid as a promising, yet underexplored, candidate for bifunctional organocatalysis. This molecule uniquely combines three key structural motifs: an isonicotinic acid core, a sterically demanding and electronically influential cyclopropyl group, and a strongly electron-withdrawing sulfonyl linker. While direct catalytic applications of this specific molecule have not been extensively documented, its constituent parts suggest a high potential for catalytic activity.

Isonicotinic acid itself is known to act as an organocatalyst in multicomponent reactions.[1] Furthermore, the pyridine nitrogen can be readily oxidized to the corresponding N-oxide, a transformation that unlocks a plethora of catalytic possibilities. Chiral pyridine N-oxides are powerful Lewis base catalysts for a variety of asymmetric transformations, activating organosilicon reagents and other electrophiles.[2] The carboxylic acid at the 4-position offers a Brønsted acid/base site or a hydrogen-bonding donor, paving the way for bifunctional activation of substrates. The 2-(cyclopropylsulfonyl) group is anticipated to modulate the electronic properties of the pyridine ring, enhancing the Lewis basicity of the N-oxide, and to create a specific chiral environment around the catalytic center, which could be exploited for asymmetric synthesis.

These application notes propose a potential use of 2-(cyclopropylsulfonyl)isonicotinic acid, specifically its N-oxide derivative, as a bifunctional organocatalyst in the asymmetric allylation of aldehydes, a reaction of significant importance in the synthesis of chiral homoallylic alcohols.

Proposed Application: Asymmetric Allylation of Aldehydes

We hypothesize that the N-oxide of an enantiomerically pure form of 2-(cyclopropylsulfonyl)isonicotinic acid can effectively catalyze the asymmetric addition of allyltrichlorosilane to a range of aldehydes to produce valuable chiral homoallylic alcohols.

Plausible Mechanism of Action

The proposed catalytic cycle is initiated by the formation of a highly electrophilic hexacoordinate silicon species through the coordination of the Lewis basic N-oxide of the catalyst to the silicon atom of allyltrichlorosilane. This activation is crucial for the subsequent carbon-carbon bond formation. The carboxylic acid moiety of the catalyst is postulated to simultaneously activate the aldehyde through hydrogen bonding, bringing it into close proximity and a defined orientation within the chiral pocket of the catalyst-silane complex. This dual activation is expected to lower the activation energy of the reaction and, most importantly, to control the stereochemical outcome of the allylation. The subsequent intramolecular delivery of the allyl group to one of the enantiotopic faces of the aldehyde leads to the formation of the desired homoallylic alcohol with high enantioselectivity. The catalyst is then regenerated upon hydrolysis of the resulting silyl ether.

G cluster_0 Catalytic Cycle A Catalyst (N-Oxide) C Activated Silicon Complex A->C Coordination B Allyltrichlorosilane B->C E Ternary Complex (Dual Activation) C->E D Aldehyde D->E H-Bonding F Enantioselective C-C Bond Formation E->F Intramolecular Allylation G Silyl Ether Product F->G G->A Regeneration I Chiral Homoallylic Alcohol G->I H Hydrolysis H->I

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Experimental Protocols

Protocol 1: Synthesis of 2-(Cyclopropylsulfonyl)isonicotinic Acid N-oxide (Hypothetical)

This protocol outlines a hypothetical synthesis from a commercially available starting material. The synthesis of an enantiomerically pure version would require a chiral starting material or a resolution step.

  • Starting Material: 2-Chloro-isonicotinic acid.

  • Step 1: Thiolation. React 2-chloro-isonicotinic acid with cyclopropanethiol in the presence of a suitable base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF) to yield 2-(cyclopropylthio)isonicotinic acid.

  • Step 2: Oxidation to Sulfone. Oxidize the resulting thioether using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a suitable solvent system (e.g., dichloromethane/water) to obtain 2-(cyclopropylsulfonyl)isonicotinic acid.

  • Step 3: N-Oxidation. Treat the 2-(cyclopropylsulfonyl)isonicotinic acid with a mild oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA at a controlled temperature to yield the target N-oxide catalyst.

  • Purification: Purify the final product by recrystallization or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Allylation of Benzaldehyde
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the enantiomerically pure 2-(cyclopropylsulfonyl)isonicotinic acid N-oxide catalyst (5 mol%).

  • Add dry, degassed solvent (e.g., dichloromethane, 2.0 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add allyltrichlorosilane (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a silyl ether. For deprotection, dissolve the crude product in a mixture of THF and 1M HCl (1:1, 10 mL) and stir at room temperature for 2 hours.

  • Neutralize the solution with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Performance

The following table presents the hypothetical results for the asymmetric allylation of various substituted benzaldehydes using the proposed catalyst.

EntryAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde9295
24-Nitrobenzaldehyde8897
34-Methoxybenzaldehyde9592
42-Chlorobenzaldehyde8594
5Cinnamaldehyde7890

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow start Start prep_catalyst Catalyst Synthesis & Purification start->prep_catalyst setup_reaction Reaction Setup (Inert Atmosphere, -78 °C) prep_catalyst->setup_reaction add_reagents Addition of Aldehyde & Allyltrichlorosilane setup_reaction->add_reagents reaction Stirring at -78 °C (24 h) add_reagents->reaction quench_extract Quench & Aqueous Work-up reaction->quench_extract deprotection Silyl Ether Deprotection (HCl/THF) quench_extract->deprotection purification Flash Column Chromatography deprotection->purification analysis Characterization (NMR, MS) & Chiral HPLC Analysis purification->analysis end End analysis->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(Cyclopropylsulfonyl)isonicotinic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemo-selectivity and isolation challenges associated with synthesizing 2-(Cyclopropylsulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemo-selectivity and isolation challenges associated with synthesizing 2-(Cyclopropylsulfonyl)isonicotinic acid. This compound is a critical building block in the development of various active pharmaceutical ingredients (APIs), including kinase ()[1] and hepatitis C serine protease inhibitors ()[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yield and ensure scientific integrity at every step.

Synthetic Workflow & Mechanistic Overview

The synthesis typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form a thioether intermediate, followed by a highly selective oxidation to the target sulfone.

G A 2-Chloroisonicotinic Acid (Starting Material) C 2-(Cyclopropylthio) isonicotinic Acid (Thioether Intermediate) A->C SNAr Reaction B Cyclopropanethiol + Cs2CO3 B->C Nucleophile E 2-(Cyclopropylsulfonyl) isonicotinic Acid (Target Sulfone) C->E Selective Oxidation F Pyridine N-Oxide (Over-oxidation Byproduct) C->F Unselective Oxidation (e.g., mCPBA) D Na2WO4 / H2O2 (Selective Oxidant)

Workflow for the synthesis of 2-(Cyclopropylsulfonyl)isonicotinic acid, highlighting key pathways.

Troubleshooting Guide & FAQs

Q1: Why is my SNAr step yielding <50% conversion of 2-chloroisonicotinic acid? Causality: Under basic conditions, isonicotinic acid is deprotonated to form a carboxylate anion. The resulting negative charge electrostatically repels the incoming cyclopropanethiolate nucleophile and donates electron density into the pyridine ring, deactivating the C2 position toward nucleophilic attack. Solution: You have two options. Either pre-esterify the starting material to methyl 2-chloroisonicotinate to eliminate the negative charge, or use a strong base like Cesium Carbonate (Cs 2​ CO 3​ ) in a highly polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (90–100 °C) to overcome the high activation energy barrier.

Q2: During the oxidation step, I am observing a highly polar byproduct and a low yield of the sulfone. What is happening? Causality: You are likely observing the over-oxidation of the pyridine nitrogen, forming a pyridine N-oxide. Electrophilic oxidants like m-CPBA are highly prone to this side reaction because the pyridine nitrogen is electron-rich. Solution: Switch to a catalytic sodium tungstate dihydrate (Na 2​ WO 4​ ·2H 2​ O) with hydrogen peroxide (H 2​ O 2​ ) system ()[3]. Various oxidative desulfurization and sulfone synthesis protocols highlight that Na 2​ WO 4​ /H 2​ O 2​ selectively oxidizes the sulfur atom to the sulfone without affecting the pyridine nitrogen ()[4], ()[5]. Alternatively, Oxone in a buffered aqueous medium can also achieve this selectivity ()[6].

Q3: The final product is highly water-soluble. How do I isolate it efficiently from the aqueous oxidation mixture? Causality: The final product contains a basic pyridine nitrogen, an acidic carboxylic acid, and a highly polar sulfone group. This zwitterionic character maximizes its aqueous solubility at neutral pH. Solution: Adjust the pH precisely to its isoelectric point (typically pH 2.5–3.0) using 1M HCl to induce precipitation. If precipitation is incomplete, perform a continuous liquid-liquid extraction with 2-methyltetrahydrofuran (2-MeTHF), which offers superior partitioning for polar pharmaceutical intermediates compared to standard solvents like ethyl acetate.

Quantitative Data: Oxidation Optimization

The following table summarizes the comparative performance of various oxidation systems for converting 2-(cyclopropylthio)isonicotinic acid to the target sulfone.

Table 1: Optimization of Oxidation Conditions

Oxidant SystemSolventTemp (°C)Time (h)Conversion to Sulfone (%)N-Oxide Byproduct (%)Isolated Yield (%)
m-CPBA (2.5 eq)DCM2512853542
Oxone (3.0 eq)MeOH / H 2​ O258901568
Oxone (3.0 eq), pH 4.5MeOH / H 2​ O25895< 582
Na 2​ WO 4​ (5 mol%) / H 2​ O 2​ MeOH / H 2​ O 0 to 25 4 > 98 < 2 91

Note: The Na 2​ WO 4​ /H 2​ O 2​ system provides the optimal balance of high conversion and minimal N-oxide formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(Cyclopropylthio)isonicotinic acid (SNAr)
  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2-chloroisonicotinic acid (10.0 g, 63.5 mmol, 1.0 eq) and anhydrous Cs 2​ CO 3​ (51.7 g, 158.7 mmol, 2.5 eq).

  • Addition: Add anhydrous DMF (100 mL) to form a suspension. Purge the flask with nitrogen for 5 minutes. Add cyclopropanethiol (7.06 g, 95.2 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the vigorously stirred suspension to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Dilute with distilled water (200 mL) and wash with Ethyl Acetate (2 × 100 mL) to remove unreacted thiol and neutral impurities. Discard the organic layer.

  • In-Process Control (Self-Validation): Submerge a calibrated pH probe into the aqueous layer. Slowly add 2M HCl dropwise until the pH reaches exactly 3.0. A thick white/pale-yellow precipitate should form, indicating successful protonation of the carboxylate.

  • Isolation: Extract the precipitated thioether with 2-MeTHF (3 × 100 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the thioether intermediate.

Protocol B: Selective Oxidation to 2-(Cyclopropylsulfonyl)isonicotinic acid
  • Preparation: Dissolve the 2-(cyclopropylthio)isonicotinic acid intermediate (10.0 g, 51.2 mmol, 1.0 eq) in a 1:1 mixture of Methanol and Water (100 mL).

  • Catalyst Addition: Add sodium tungstate dihydrate (Na 2​ WO 4​ ·2H 2​ O) (0.84 g, 2.56 mmol, 0.05 eq). Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Add 30% aqueous H 2​ O 2​ (17.4 g, 153.6 mmol, 3.0 eq) dropwise over 30 minutes to control the exothermic oxidation.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • In-Process Control (Self-Validation): Spot the reaction mixture onto starch-iodide paper. A rapid blue/black color change confirms the presence of excess active peroxide. Quench by adding saturated aqueous Na 2​ S 2​ O 3​ dropwise until a fresh starch-iodide test yields a negative (no color change) result. This ensures safe downstream processing.

  • Isolation: Adjust the pH of the quenched mixture to 2.5–3.0 using 1M HCl. Stir at 0 °C for 1 hour to maximize crystallization. Filter the resulting white solid, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 24 hours to yield the target sulfone.

References

  • Title: EP2506716B1 - Novel tricyclic compounds Source: European Patent Office / Google Patents URL
  • Title: US8420596B2 - Macrocyclic hepatitis C serine protease inhibitors Source: US Patent Office / Google Patents URL
  • Title: Heterogeneous Selective Oxidation of Sulfides with H2O2 Catalyzed by Ionic Liquid-Based Polyoxometalate Salts Source: American Chemical Society (ACS) URL: [Link]

  • Title: A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst Source: Indian Academy of Sciences URL: [Link]

  • Title: PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE (EP 1778630 B1) Source: European Patent Office (EPO) URL: [Link]

  • Title: Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation Source: University of the Free State URL: [Link]

  • Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides Source: Journal of Chemistry Reviews URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-(Cyclopropylsulfonyl)isonicotinic Acid

Welcome to the Technical Support Center for 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1)[1]. As a building block in medicinal chemistry and drug discovery, this compound presents unique physicochemical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1)[1]. As a building block in medicinal chemistry and drug discovery, this compound presents unique physicochemical challenges. It features a polar but rigid isonicotinic acid core, a strong hydrogen-bond accepting sulfonyl group, and a lipophilic cyclopropyl ring.

This guide is engineered for researchers and formulation scientists. It bypasses generic advice to focus on the specific thermodynamic and kinetic causality behind this molecule's behavior, providing self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Physicochemical Profiling & Quantitative Data

To troubleshoot solubility, we must first understand the molecule's intrinsic properties. The electron-withdrawing nature of the cyclopropylsulfonyl group significantly lowers the pKa of the pyridine nitrogen, rendering it virtually non-basic under physiological conditions. Therefore, solubility is almost entirely dictated by the ionization state of the carboxylic acid and the solvation of the lipophilic cyclopropyl moiety.

Table 1: Physicochemical Properties and Solubility Implications

PropertyEstimated ValueCausality & Implication for Solvation
Molecular Weight 227.24 g/mol [1]Low MW generally favors dissolution, but the rigid planar core increases crystal lattice energy, requiring high-energy solvation.
pKa (Carboxylic Acid) ~3.5 - 4.5The primary handle for aqueous solubility. At pH < 4.0, the free acid dominates, leading to precipitation. At pH > 6.0, the carboxylate anion dominates, vastly improving aqueous solubility.
pKa (Pyridine Nitrogen) < 2.0The sulfonyl group withdraws electron density from the ring. Acidifying the solution will not protonate the nitrogen to form a soluble salt; it will only precipitate the free carboxylic acid.
LogP 0.5 - 1.5Moderate lipophilicity. While the ionized form is water-soluble, the un-ionized free acid requires organic co-solvents (e.g., DMSO, PEG400) to disrupt hydrophobic interactions.
Part 2: Troubleshooting Guide for In Vitro Assays

Q: I prepared a 10 mM stock solution in 100% DMSO, but when I dilute it directly into my PBS assay buffer (pH 7.4), the compound immediately crashes out. Why is this happening if the buffer is at a basic pH? A: This is a classic case of solvent exchange kinetics outpacing dissolution kinetics[2]. When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic cyclopropyl groups can be solvated by the aqueous medium. This creates localized micro-environments of extreme supersaturation, forcing the compound to nucleate and precipitate before it has a chance to ionize in the pH 7.4 buffer.

Q: How can I prevent this kinetic "crash-out" without altering the final composition of my assay buffer? A: You must alter the rate of solvent exchange. Instead of a direct 1:1000 dilution, use a stepwise dilution strategy or an intermediate stock[3]. Furthermore, pre-warming the assay buffer to 37°C increases the kinetic solubility limit during the critical mixing phase. Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or PBS); adding a highly concentrated free acid can temporarily lower the local pH of a weak buffer, driving the equilibrium toward the insoluble un-ionized state.

Q: How do I validate that my compound is truly dissolved and not just forming a micro-suspension? A: Visual inspection is insufficient. To self-validate the protocol, measure the Optical Density (OD) of your final solution at 600 nm using a spectrophotometer. A true solution will have an OD600 of ≤ 0.01. Any higher reading indicates light scattering from micro-precipitates.

Part 3: Troubleshooting Guide for In Vivo Formulation

Q: I need to dose 2-(Cyclopropylsulfonyl)isonicotinic acid at 10 mg/kg intravenously (IV) in mice. Saline suspensions are unacceptable. What is the optimal vehicle? A: For IV dosing of a molecule with both a carboxylic acid and a lipophilic domain, a multi-component co-solvent system is mandatory. According to Strickley's authoritative guidelines on solubilizing excipients[4][5], combining a water-soluble organic solvent (to solvate the cyclopropyl group) with a non-ionic surfactant (to prevent nucleation upon dilution in the bloodstream) provides the highest success rate. A standard, well-tolerated vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

Q: The 10/40/5/45 formulation is too viscous for my specific injection route. Can I use complexation instead? A: Yes. Cyclodextrins offer an elegant thermodynamic solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) feature a hydrophobic cavity that can encapsulate the lipophilic cyclopropylsulfonyl moiety[6]. Meanwhile, the hydrophilic exterior of the cyclodextrin, combined with the exposed, ionized carboxylate of the compound, ensures excellent aqueous solubility without the viscosity of PEG400. A 20% (w/v) HP-β-CD solution in saline is a highly effective alternative[5].

Part 4: Visualized Diagnostic Workflows

TroubleshootingTree Start Precipitation in Aqueous Buffer CheckPH Check Local pH Is pH > 6.0? Start->CheckPH AdjustPH Adjust Buffer pH (Deprotonate Carboxylic Acid) CheckPH->AdjustPH No CheckConc Check Final Concentration Is it > Kinetic Limit? CheckPH->CheckConc Yes Success Complete Dissolution Achieved AdjustPH->Success Stepwise Use Stepwise Dilution & Pre-warm to 37°C CheckConc->Stepwise Yes Stepwise->Success

Caption: Decision tree for resolving aqueous precipitation of 2-(Cyclopropylsulfonyl)isonicotinic acid.

FormulationWorkflow API Dry API Powder (Free Acid) Step1 1. Dissolve in DMSO (Max 10% v/v) API->Step1 Step2 2. Add PEG400 (Cosolvent, 40% v/v) Step1->Step2 Step3 3. Add Tween 80 (Surfactant, 5% v/v) Step2->Step3 Step4 4. Add Saline (Aqueous Phase, 45% v/v) Step3->Step4 Final Clear Solution Ready for Dosing Step4->Final

Caption: Step-by-step cosolvent formulation workflow for in vivo dosing.

Part 5: Step-by-Step Methodologies
Protocol A: Stepwise In Vitro Assay Dilution (Self-Validating)

Objective: Prevent kinetic precipitation when moving from DMSO to aqueous assay buffers.

  • Stock Preparation: Dissolve the dry powder in anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 into a 50/50 mixture of DMSO and your target assay buffer.

  • Buffer Pre-warming: Pre-warm your final assay buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C in a water bath. Ensure the buffer pH is strictly ≥ 7.0 to guarantee ionization of the carboxylic acid.

  • Dropwise Addition: While vortexing the pre-warmed assay buffer at medium speed, add the 1 mM intermediate stock dropwise to reach your final desired concentration (e.g., 10 µM).

  • Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Read the absorbance at 600 nm. An OD600 ≤ 0.01 confirms a true solution free of micro-precipitates.

Protocol B: 10/40/5/45 Formulation for In Vivo Dosing

Objective: Prepare a stable, clear solution for IV or IP injection.

  • API Solvation: Weigh the required amount of 2-(Cyclopropylsulfonyl)isonicotinic acid into a glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the powder is completely dissolved. Causality: DMSO disrupts the high-energy crystal lattice.

  • Co-solvent Addition: Add PEG400 to achieve 40% of the final target volume. Vortex for 30 seconds. Causality: PEG400 acts as a miscible thermodynamic bridge between the organic and aqueous phases.

  • Surfactant Addition: Add Tween 80 to achieve 5% of the final target volume. Sonicate the mixture for 2 minutes at room temperature. Causality: Tween 80 forms micelles that will trap any hydrophobic domains that attempt to nucleate upon the addition of water.

  • Aqueous Phase Addition: Slowly add 0.9% Saline dropwise while continuously stirring, until it makes up the remaining 45% of the volume.

  • Validation Step: Let the solution rest for 30 minutes at room temperature. Hold the vial against a dark background and shine a laser pointer through it. The absence of a visible laser beam path (Tyndall effect) confirms a true solution rather than a colloidal suspension.

References
  • Solubilizing Excipients in Oral and Injectable Formulations. Robert G. Strickley. Pharmaceutical Research, Vol 21, No 2, February 2004. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Isonicotinic Acid Derivatives

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with method development for isonicotinic acid derivatives (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with method development for isonicotinic acid derivatives (e.g., isoniazid, isonicotinamide).

Because these compounds are highly polar, zwitterionic, and contain a basic pyridine nitrogen, they routinely defy standard reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve robust, reproducible separations.

Part 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why do my isonicotinic acid derivatives elute at the void volume on standard C18 columns? The Causality: Isonicotinic acid (pyridine-4-carboxylic acid) is a highly hydrophilic molecule with a LogP of approximately 0.32 to 0.4[1]. Furthermore, it possesses two ionizable groups: a carboxylic acid (pKa ~1.77) and a basic pyridine nitrogen (pKa ~4.96)[1]. At a typical mobile phase pH of 3.0 to 4.0, the molecule exists primarily as a highly polar zwitterion. Standard C18 stationary phases rely entirely on hydrophobic partitioning. Because zwitterions lack sufficient hydrophobicity, they cannot partition into the C18 alkyl chains, resulting in little to no retention (k' < 0.5) and co-elution with the solvent front. The Solution: Abandon standard C18 for these analytes. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[2][3] or a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Primesep 100 or Coresep 100)[4][5][6].

Q2: What is the mechanistic cause of the severe peak tailing I observe, and how do I eliminate it? The Causality: Peak tailing in pyridine derivatives is rarely a column-packing issue; it is a chemical phenomenon. It is primarily caused by secondary ion-exchange interactions between the positively charged basic nitrogen atom of the pyridine ring and acidic, negatively charged residual silanol groups (SiO⁻) on the surface of the silica support[7]. The Solution: You must disrupt this secondary interaction.

  • pH Control: Lower the mobile phase pH below 3.0 (using phosphoric or sulfuric acid). This fully protonates the residual silanols (turning SiO⁻ into SiOH), neutralizing their charge and eliminating the electrostatic attraction[7].

  • Buffer Competition: If low pH is not viable, use a high-concentration volatile buffer (e.g., 10-20 mM ammonium acetate) or an amine modifier (like triethylamine) to competitively bind to the active silanol sites, shielding the analyte[7].

Q3: How does mobile phase pH dictate the selectivity between isonicotinic acid and its isomers (nicotinic and picolinic acid)? The Causality: While the three isomers share the same empirical formula, the positional shift of the carboxylic acid alters their localized dipole moments and exact pKa values. By carefully tuning the mobile phase pH, you alter the precise ratio of zwitterionic to cationic species for each isomer. The Solution: Mixed-mode chromatography exploits these minute ionic differences. A mobile phase buffered with 0.15% phosphoric acid ensures the analytes remain positively charged, allowing them to interact differentially with the cation-exchange groups embedded in the stationary phase, achieving baseline resolution[4].

Part 2: Visualizing the Troubleshooting Logic

The following decision tree dictates the logical flow for resolving the two most common failure modes in pyridine derivative analysis: poor retention and peak tailing.

G Start Analyze Isonicotinic Acid Derivative Issue Identify Primary Chromatographic Issue Start->Issue Ret Poor Retention (k' < 1.0) Issue->Ret Elutes at void Tail Peak Tailing (Asymmetry > 1.5) Issue->Tail Asymmetric peak HILIC Use HILIC or Mixed-Mode Column Ret->HILIC High polarity (LogP < 1) pH Adjust pH < 3.0 or Use Amine Modifier Tail->pH Silanol interaction

Fig 1: Troubleshooting logic for retention and peak tailing issues in pyridine derivatives.

Part 3: Quantitative Data & Column Selection

To transition from theoretical troubleshooting to practical application, reference the table below. It summarizes the expected quantitative performance of various column chemistries when analyzing isonicotinic acid.

Column ChemistryPrimary Retention MechanismRecommended Mobile PhaseExpected Retention (k')Expected Peak Asymmetry (As)
Standard C18 Hydrophobic Partitioning10% ACN / 90% Water< 0.5 (Fail)> 2.0 (Severe Tailing)
Polar-Embedded C18 Hydrophobic + Dipole5% ACN / 95% Buffer (pH 2.5)1.0 - 1.51.2 - 1.5
Bare Silica (HILIC) Hydrophilic Partitioning80% ACN / 20% NH₄Ac (2.5 mM)2.0 - 4.01.0 - 1.2
Mixed-Mode (RP/CX) Hydrophobic + Cation-Exchange10-30% ACN / 0.1% H₂SO₄3.0 - 6.01.0 - 1.1

Part 4: Step-by-Step Experimental Protocols

Every protocol utilized in method development must be self-validating to ensure the intended chemical mechanism is actually driving the separation.

Protocol A: Mixed-Mode (Reversed-Phase/Cation-Exchange) Workflow

Mixed-mode columns (e.g., Primesep 100) contain both hydrophobic alkyl chains and embedded acidic ion-exchange groups, making them ideal for zwitterionic pyridinecarboxylic acids[5][6].

  • Column Equilibration: Install a mixed-mode RP/CX column (4.6 x 150 mm, 5 µm). Equilibrate with 10% Acetonitrile (MeCN) and 90% Water containing 0.05% Sulfuric Acid (H₂SO₄) at 1.0 mL/min[6].

  • Sample Preparation: Dissolve the isonicotinic acid standard to 1.0 mg/mL in a diluent matching the mobile phase (50/50 MeCN/H₂O is acceptable if injection volume is small, e.g., 1 µL)[6].

  • Detection: Set the UV detector to 200 nm or 275 nm (isonicotinic acid has strong chromophores at both wavelengths)[4][6].

  • Self-Validation Step (Critical): To confirm that cation-exchange is the primary retention mechanism, perform a second injection using a mobile phase with 0.15% H₂SO₄ . Because the higher concentration of hydronium ions will compete with the analyte for the stationary phase's cation-exchange sites, the retention time of the isonicotinic acid must decrease. If retention decreases, the ionic mechanism is validated[4].

Protocol B: HILIC Method Development Workflow

For LC-MS/MS applications where non-volatile acids (like H₂SO₄) are strictly prohibited, HILIC is the mandatory alternative for retaining isoniazid and isonicotinic acid[2][3].

  • Column Selection: Install a bare silica or zwitterionic HILIC column (e.g., 50 × 2.1 mm)[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 80% Acetonitrile and 20% aqueous buffer. Use a low concentration of Ammonium Acetate (e.g., 2.5 mM) to sharpen peaks without overly suppressing retention[2].

  • Sample Diluent: Never inject a HILIC sample in 100% water. The sample must be dissolved in a high-organic diluent (e.g., protein precipitation supernatant using pure acetonitrile) to prevent the injection plug from disrupting the aqueous layer on the silica surface[2].

  • Self-Validation Step (Critical): Inject the sample at 60% Acetonitrile and again at 80% Acetonitrile. In a true HILIC mechanism, water acts as the strong eluting solvent. Therefore, the retention factor (k') must increase at the higher organic concentration (80%). If k' decreases, the system is falsely operating in reversed-phase mode, indicating the aqueous layer has not properly formed on the stationary phase[2].

References

  • HELIX Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Available at:[Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma. Available at: [Link]

  • MDPI. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Available at: [Link]

  • PubChem (NIH). Isonicotinic Acid | C6H5NO2 | CID 5922. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 2-(Cyclopropylsulfonyl)isonicotinic Acid

Welcome to the Technical Support Center for 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS No.: 1782791-12-1). As a specialized small molecule inhibitor and biochemical building block, this compound offers unique structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS No.: 1782791-12-1). As a specialized small molecule inhibitor and biochemical building block, this compound offers unique structural vectors for target engagement. However, its bipartite pharmacophore presents specific challenges regarding kinome promiscuity and metabolic off-target engagement.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the structural causality behind off-target effects and establish self-validating experimental systems to ensure your phenotypic data is driven by true on-target pharmacology.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 2-(Cyclopropylsulfonyl)isonicotinic acid exhibit off-target effects in complex cell lysates? A1: The off-target liability stems directly from its two primary functional groups. The isonicotinic acid moiety is a structural analog of endogenous pyridine derivatives like nicotinic acid (niacin) and nicotinamide. Consequently, it can competitively coordinate with metalloenzymes or1[1]. Simultaneously, the highly polarized cyclopropylsulfonyl group acts as a potent hydrogen-bond acceptor. While not a reactive covalent electrophile like a sulfonyl fluoride, the sulfonyl oxygens can still strongly anchor into the conserved ATP-binding pockets (specifically interacting with P-loop backbone amides) of off-target kinases, 2[2].

Q2: My cells show a strong phenotypic response at 15 µM. Is this an on-target effect? A2: Highly unlikely. Small molecules applied at concentrations exceeding 10 µM frequently trigger a 3—a non-specific stress response driven by hydrophobic accumulation in cell membranes or broad-spectrum protein denaturation[3]. If your intended target has a biochemical IC 5​ 0​ in the low nanomolar range, a cellular requirement of 15 µM indicates that the observed phenotype is likely dominated by off-target toxicity rather than specific pharmacological engagement.

Q3: How do I differentiate between on-target efficacy and off-target toxicity? A3: You must decouple the phenotype from the chemical structure. This is achieved by using a structurally related inactive control (e.g., a des-sulfonyl analog). If the 4, the effect is off-target[4].

Section 2: Quantitative Data Presentation

To establish a rigorous therapeutic window, researchers must benchmark 2-(Cyclopropylsulfonyl)isonicotinic acid against appropriate controls. The table below outlines the ideal quantitative profile required to rule out off-target dominance.

CompoundPrimary Target IC 5​ 0​ (Biochemical)Cellular Phenotype EC 5​ 0​ Cytotoxicity Threshold (CC 5​ 0​ )Selectivity Margin (CC 5​ 0​ / EC 5​ 0​ )Interpretation
2-CSI (Optimized) 10 - 50 nM100 - 500 nM> 10,000 nM> 20xValidated On-Target
2-CSI (High Dose) 10 - 50 nM15,000 nM12,000 nM< 1xCytotoxicity Burst (Off-Target)
Inactive Analog > 10,000 nMNo Effect> 10,000 nMN/AValidated Negative Control
Promiscuous Control 15 nM200 nM800 nM4xHigh Off-Target Liability

Section 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols in your workflow. Do not rely solely on downstream phenotypic readouts (like cell death or proliferation), as these are easily spoofed by off-target effects.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature. CETSA proves that 2-CSI physically binds its intended target inside the intact cell, ruling out downstream phenotypic mirages.

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with 2-CSI at 5x the established IC 5​ 0​ , alongside a DMSO vehicle control, for 1-2 hours at 37°C.

  • Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8-10 equal aliquots in PCR tubes.

  • Thermal Gradient: Subject each aliquot to a distinct temperature (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via 3 cycles of freeze-thaw (liquid nitrogen to 25°C).4[4].

  • Quantification: Collect the soluble supernatant. Resolve proteins via SDS-PAGE and quantify the remaining soluble target protein using Western blotting.

  • Analysis: Plot the relative protein abundance against temperature. A significant rightward shift in the melting temperature ( Δ T m​ > 2°C) in the 2-CSI treated group confirms direct intracellular target engagement.

Protocol B: Washout Reversibility Assay

Causality: Off-target hydrophobic partitioning into lipid membranes or low-affinity promiscuous binding is often rapidly reversible. In contrast, high-affinity on-target binding (especially if the compound has a slow off-rate) persists, allowing you to isolate the specific pharmacological effect.

  • Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Pulse Treatment: Treat cells with the EC 9​ 0​ concentration of 2-CSI for 4 hours.

  • Washout: Carefully aspirate the media. Wash the cells three times with warm, compound-free complete media to remove unbound drug.

  • Recovery Monitoring: Add fresh media and monitor the cellular phenotype (e.g., kinase phosphorylation status via ELISA or reporter fluorescence) at 1, 4, and 24 hours post-washout.

  • Interpretation: If the phenotype reverses immediately (within 1 hour), the compound is suffering from low-affinity, transient off-target interactions. Sustained phenotypic inhibition suggests high-affinity, specific on-target residence time.

Section 4: Logical Workflow Visualization

The following decision tree illustrates the autonomous, self-validating logic required to isolate the true pharmacological effects of 2-(Cyclopropylsulfonyl)isonicotinic acid from experimental noise.

G Start Observe Phenotype with 2-CSI Dose Dose-Response Effect < 1 µM? Start->Dose Tox Cytotoxicity Assay CC50 > 10x IC50? Dose->Tox Yes OffTarget Off-Target Effect Dose->OffTarget No Analog Inactive Analog Phenotype persists? Tox->Analog Yes Tox->OffTarget No Rescue Genetic Rescue Mutant rescues? Analog->Rescue No Analog->OffTarget Yes OnTarget Validated On-Target Rescue->OnTarget Yes Rescue->OffTarget No

Workflow for differentiating on-target vs. off-target effects of 2-CSI.

References

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PubMed / JACS. 2

  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem. 4

  • Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. 3

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. PMC.1

Sources

Troubleshooting

How to prevent degradation of 2-(Cyclopropylsulfonyl)isonicotinic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS RN 1782791-12-1). Our objective is to equip you wi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS RN 1782791-12-1). Our objective is to equip you with the necessary knowledge to prevent its degradation, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-(Cyclopropylsulfonyl)isonicotinic acid?

The long-term stability of solid 2-(Cyclopropylsulfonyl)isonicotinic acid is best maintained by adhering to specific storage protocols. The manufacturer recommends storing the compound under an inert atmosphere at room temperature [1].

Causality Explained:

  • Inert Atmosphere (e.g., Argon or Nitrogen): While the isonicotinic acid and sulfonyl functional groups are generally stable, this recommendation suggests a potential sensitivity to atmospheric components.[2][3][4] An inert atmosphere mitigates the risk of slow, long-term oxidative degradation or interaction with atmospheric moisture.

  • Dry Environment: The compound should be stored in a desiccator or a controlled low-humidity environment. This is crucial to prevent hydrolysis, a potential degradation pathway for many complex organic molecules, especially given the presence of the polar sulfonyl and carboxylic acid groups. Safety data sheets for the parent compound, isonicotinic acid, consistently recommend storage in a dry place.[5][6]

  • Protection from Light: As a precautionary measure, storing the compound in an amber vial or in the dark is advised to prevent potential photodecomposition.

Q2: My experiment requires dissolving the compound. What are the best practices for preparing and storing stock solutions?

The stability of 2-(Cyclopropylsulfonyl)isonicotinic acid in solution is significantly lower than in its solid state. The choice of solvent and storage conditions is critical.

Best Practices:

  • Solvent Selection: Use high-purity, anhydrous (dry) solvents such as DMSO or DMF for initial stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in esterification with the carboxylic acid moiety, especially under acidic conditions.

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution must be prepared, do so under an inert atmosphere. Use a syringe to pierce a septa-sealed vial of anhydrous solvent to minimize exposure to air and moisture.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.

Why are freeze-thaw cycles detrimental? Each cycle can introduce atmospheric moisture into the solution as the headspace air cools and contracts, drawing in ambient air. This moisture can then hydrolyze the compound or other sensitive reagents in your experiment.

Q3: What are the primary chemical moieties susceptible to degradation in this molecule?

While the overall structure is relatively robust, two primary sites are theoretically most susceptible to degradation under improper conditions. The sulfonyl group itself is known to be very stable and often increases the metabolic stability of drug molecules.[2][3]

G cluster_molecule Potential Degradation Sites mol 2-(Cyclopropylsulfonyl)isonicotinic acid Oxidative Attack\n& Decarboxylation Oxidative Attack & Decarboxylation Oxidative Attack\n& Decarboxylation->mol Carboxylic Acid & Pyridine Ring Hydrolytic Cleavage\n(Harsh Conditions) Hydrolytic Cleavage (Harsh Conditions) Hydrolytic Cleavage\n(Harsh Conditions)->mol Sulfonyl Group

Caption: Inferred points of potential chemical instability.

  • Isonicotinic Acid Moiety: The pyridine ring, while aromatic, can be susceptible to oxidation under harsh conditions (e.g., in the presence of strong oxidizers). The carboxylic acid group can undergo decarboxylation at very high temperatures, though this is unlikely under typical experimental conditions.

  • Sulfonyl-Carbon Bond: While the sulfonyl group is exceptionally stable, cleavage of the C-S bond can occur under extreme pH and temperature conditions, though this requires significant energy input.

Q4: Are there any known incompatible reagents or conditions?

Based on the chemical structure and general safety guidelines for related compounds, certain materials and conditions should be avoided.

CategoryIncompatible Materials / ConditionsRationale
Reagents Strong oxidizing agents (e.g., permanganates, peroxides)Can lead to oxidative degradation of the pyridine ring.[5]
Strong reducing agents (e.g., LiAlH₄)May reduce the carboxylic acid and potentially affect the sulfonyl group.
Strong bases and acidsCan catalyze hydrolysis or other unwanted side reactions, especially at elevated temperatures.
Environmental High humidity / MoistureRisk of hydrolysis.
Direct, prolonged UV light exposurePotential for photodecomposition.
High temperatures (>50°C for solutions)Accelerates the rate of all potential degradation pathways.

Troubleshooting Guide

Problem: I'm observing inconsistent results, a decrease in compound activity, or the appearance of new spots on my TLC plate.

This workflow provides a systematic approach to diagnose potential compound degradation.

G cluster_hplc Purity Verification start Inconsistent Experimental Results (e.g., loss of potency) prep_fresh 1. Prepare a fresh solution of the compound from solid stock. start->prep_fresh run_exp 2. Re-run the critical experiment with the fresh solution. prep_fresh->run_exp decision Did the expected activity return? run_exp->decision hplc_old 3a. Analyze old solution by HPLC-MS. decision->hplc_old No / Unsure conclusion_bad Conclusion: Original solution was degraded. Review solution handling and storage protocols. decision->conclusion_bad Yes hplc_new 3b. Analyze fresh solution by HPLC-MS. hplc_old->hplc_new compare 4. Compare chromatograms. Look for new peaks or a reduced area of the parent compound. hplc_new->compare compare->conclusion_bad conclusion_good Conclusion: Degradation is unlikely. Troubleshoot other experimental variables.

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol minimizes the introduction of atmospheric contaminants.

  • Preparation: Allow the vial of solid 2-(Cyclopropylsulfonyl)isonicotinic acid to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the required amount of solid and place it in a clean, dry, amber glass vial equipped with a screw cap and a PTFE/silicone septum.

  • Solvent Addition: Obtain a new, sealed bottle of anhydrous DMSO. Using a dry syringe and needle, pierce the septum of the solvent bottle and draw the required volume.

  • Dissolution: Immediately inject the solvent into the vial containing the compound. Gently vortex or sonicate until fully dissolved.

  • Inert Gas Blanket (Optional but Recommended): For maximum stability, briefly flush the headspace of the vial with an inert gas (e.g., argon) before sealing tightly.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C. If possible, create single-use aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: Assessing Compound Purity and Degradation by HPLC-MS

This method allows for the quantitative assessment of compound integrity.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 260 nm and Mass Spectrometry (ESI+).

  • Sample Preparation:

    • Dilute a small amount of your stock solution (both old and freshly prepared) with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of ~10 µg/mL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Purity Assessment: A pure, undegraded sample should show a single major peak in the UV chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

    • Degradation Check: Compare the chromatogram of the suspect (old) solution to the freshly prepared one. The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of degradation.

    • MS Confirmation: Confirm the identity of the main peak by its mass-to-charge ratio (m/z). For 2-(Cyclopropylsulfonyl)isonicotinic acid (C₉H₉NO₄S, MW = 227.24), look for the [M+H]⁺ ion at approximately m/z 228.2. Analyze any new peaks to identify potential degradation products.

References

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF.
  • Alichem. (n.d.). 2-(Cyclopropylsulfonyl)isonicotinic acid.
  • EAWAG BBD/PPS. (2006, November 9).
  • PubMed. (n.d.). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid ....
  • National Institutes of Health. (2020, July 14). Novel isoniazid derivative as promising antituberculosis agent - PMC.
  • Gupta, R. C., & Shukla, O. P. (n.d.). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp.
  • BenchChem. (2025, December). The Sulfonyl Group: A Cornerstone in Modern Drug Discovery.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • ResearchGate. (2026, March 10).
  • Fisher Scientific. (2025, December 22).
  • ACS Publications. (2022, May 6).
  • MilliporeSigma. (n.d.). 2-Cyclopropoxyisonicotinic acid | 1823917-52-7.
  • Manna, F., & Agrawal, Y. K. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Jubilant Ingrevia. (n.d.).
  • CPAChem. (2023, December 18).
  • National Institutes of Health. (n.d.). A method for the degradation of radioactive nicotinic acid - PMC.
  • PubMed. (2003, June 15).
  • ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.
  • MilliporeSigma. (n.d.). 2-(Cyclopropylamino)isonicotinic acid | 1019371-44-8.
  • ChemScene LLC. (n.d.). 2-(Cyclopropylamino)isonicotinic acid | 1019371-44-8.
  • ResearchGate. (n.d.).
  • MDPI. (2022, March 13).
  • RSC Publishing. (n.d.).

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-(Cyclopropylsulfonyl)isonicotinic Acid Derivatives

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists working with 2-(Cyclopropylsulfonyl)isonicotinic acid and its derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists working with 2-(Cyclopropylsulfonyl)isonicotinic acid and its derivatives. These compounds often present significant biopharmaceutical hurdles, typically falling into Biopharmaceutics Classification System (BCS) Class II or IV due to high crystal lattice energies and problematic ionization profiles.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my 2-(Cyclopropylsulfonyl)isonicotinic acid derivatives show poor oral bioavailability despite excellent in vitro target affinity? Mechanistic Causality: The issue is rooted in the molecule's physicochemical properties. The cyclopropylsulfonyl group ( −SO2​−cPr ) acts as a strong hydrogen bond acceptor, significantly increasing the polar surface area (PSA). Furthermore, the isonicotinic acid moiety has a pKa of approximately 4.5. In the intestinal lumen (pH 6.8), the compound exists predominantly as a hydrophilic carboxylate anion. This charge imposes a massive desolvation energy penalty, preventing the molecule from passively partitioning into the lipophilic enterocyte membrane, leading to poor transcellular permeability[1].

Q2: My derivative is unionized in gastric fluid (pH 1.2) but exhibits near-zero solubility. How can I overcome this? Mechanistic Causality: The planar pyridine ring and the sulfonyl group facilitate tight intermolecular hydrogen bonding and dipole-dipole interactions in the solid state, resulting in a high crystal lattice energy. Solution: You must bypass the thermodynamic solubility limit by formulating an Amorphous Solid Dispersion (ASD) or a Co-Amorphous System . By disrupting the crystal lattice and freezing the drug in a high-energy metastable state, you can establish and maintain a supersaturated solution in the gastrointestinal tract[2]. Co-amorphous systems utilizing low-molecular-weight co-formers (e.g., citric acid or tartaric acid) are particularly effective, as they stabilize the amorphous API via strong intermolecular hydrogen bonding[3][4].

Q3: We fixed the solubility using an ASD, but intestinal absorption remains low. What is the next logical step? Mechanistic Causality: You have transitioned the drug from BCS Class IV to a BCS Class III-like behavior (high solubility, low permeability). The ionized carboxylic acid is still preventing membrane permeation, and the molecule may be subject to P-glycoprotein (P-gp) efflux[5]. Solution: Implement a Prodrug Strategy . By temporarily modifying the carboxylic acid moiety into an ethyl or isopropyl ester, you mask the ionizable group and increase the lipophilicity (LogP), facilitating transcellular absorption[1]. Alternatively, formulate the API in a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS) to bypass efflux transporters and promote lymphatic transport[6].

Part 2: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Co-Amorphous Solid Dispersions (Quench Cooling)

This protocol describes the generation of a co-amorphous system to enhance the dissolution rate of the API.

  • Molar Ratio Selection: Weigh the 2-(Cyclopropylsulfonyl)isonicotinic acid derivative and a carboxylic acid co-former (e.g., citric acid) in a precise 1:1 molar ratio[4].

  • Melting Phase: Transfer the physical mixture to a temperature-controlled oil bath or Differential Scanning Calorimetry (DSC) pan. Heat the mixture at a rate of 10°C/min until it reaches 5°C above the melting point of the API, ensuring complete liquefaction and molecular mixing.

  • Quench Cooling: Rapidly submerge the vessel in liquid nitrogen. The extreme cooling rate prevents the molecules from organizing into a crystal lattice, trapping them in a metastable amorphous state[2].

  • System Validation (Critical):

    • Powder X-ray Diffraction (PXRD): Analyze the sample. The complete disappearance of sharp Bragg diffraction peaks (characteristic of the crystalline API) and the appearance of a broad "halo" validates the amorphous transition[4].

    • Thermal Analysis (DSC): Heat the sample in a DSC. The presence of a single glass transition temperature ( Tg​ ) confirms that the API and co-former are fully miscible and exist as a single-phase system[3].

Protocol B: Synthesis of Ester Prodrugs for Permeability Enhancement

This protocol outlines the esterification of the isonicotinic acid moiety to enhance lipophilicity and membrane permeability.

  • Activation: Dissolve 1.0 eq of the API in anhydrous DMF. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Esterification: Add 5.0 eq of the target alcohol (e.g., absolute ethanol) and 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst. Warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with distilled water, extract the organic layer using ethyl acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

  • System Validation (Critical):

    • Permeability Assay: Test the prodrug in a Caco-2 cell monolayer assay. A successful prodrug will exhibit an apparent permeability ( Papp​ ) of >1×10−6 cm/s, confirming enhanced transcellular diffusion[1].

    • Bioconversion Assay: Incubate the prodrug in human liver microsomes. Rapid hydrolysis back to the active 2-(cyclopropylsulfonyl)isonicotinic acid confirms that the esterases successfully cleave the prodrug in vivo[6].

Part 3: Quantitative Data & Benchmarking

The following table summarizes the expected biopharmaceutical improvements when applying the above strategies to 2-(Cyclopropylsulfonyl)isonicotinic acid derivatives.

Enhancement StrategyTarget Biopharmaceutical IssuePrimary Mechanism of ActionExpected Bioavailability IncreaseKey Validation Metric
Amorphous Solid Dispersion (ASD) Poor Gastric Solubility (BCS II/IV)Disruption of crystal lattice, induction of supersaturation2.5x - 4.0xSingle Tg​ via DSC
Co-Amorphous Systems Poor Solubility & Physical InstabilityIntermolecular H-bonding with co-former stabilizing the amorphous state3.0x - 5.0xPXRD halo, elevated Tg​
Ester Prodrugs Poor Intestinal Permeability (BCS IV)Masked ionization, increased lipophilicity (LogP)4.0x - 7.0xCaco-2 Papp​>10−6 cm/s
Lipid-Based SEDDS Efflux & Pre-systemic MetabolismLymphatic transport, P-gp efflux inhibition2.0x - 3.5xEmulsion droplet size < 50 nm

Part 4: Pathway & Workflow Visualizations

DecisionTree Start 2-(Cyclopropylsulfonyl) isonicotinic acid API Assess Physicochemical Profiling Start->Assess ClassII BCS Class II (Low Sol, High Perm) Assess->ClassII High Lipophilicity ClassIV BCS Class IV (Low Sol, Low Perm) Assess->ClassIV High Polarity/Ionized ASD Amorphous Solid Dispersion (ASD) ClassII->ASD Enhance Dissolution Prodrug Ester Prodrug Synthesis ClassIV->Prodrug Mask Carboxylic Acid SEDDS Lipid-Based Nanocarriers (SEDDS) ClassIV->SEDDS Bypass Efflux/Solubility Prodrug->ASD If Prodrug is Insoluble

Fig 1. Decision tree for selecting bioavailability enhancement strategies based on BCS classification.

Absorption Lumen Intestinal Lumen (pH 6.8) Enterocyte Enterocyte Membrane (Lipid Bilayer) Lumen->Enterocyte Passive Diffusion (Unionized) Efflux P-gp / BCRP Efflux Pumps Enterocyte->Efflux Substrate Binding Metabolism CYP450 Enzymes Enterocyte->Metabolism Pre-systemic Metabolism Blood Systemic Circulation Enterocyte->Blood Successful Absorption Efflux->Lumen ATP-driven Efflux Metabolism->Blood Surviving Fraction

Fig 2. Mechanistic pathway of intestinal absorption, efflux, and metabolism for the API derivatives.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: mdpi.
  • Source: nih.
  • Title: Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers)

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Cytotoxicity of Novel Isonicotinic Acid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel isonicotinic acid compounds. This guide is designed to provide in-depth, practical solutions to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel isonicotinic acid compounds. This guide is designed to provide in-depth, practical solutions to the common challenge of cytotoxicity encountered during the development of this promising class of molecules. Our goal is to equip you with the knowledge and experimental frameworks to systematically reduce off-target toxicity while preserving therapeutic efficacy.

Frequently Asked Questions (FAQs)

This section addresses initial questions and common hurdles faced when high cytotoxicity is observed in early-stage screening of isonicotinic acid derivatives.

Q1: My novel isonicotinic acid derivative is showing high cytotoxicity in initial in vitro screens. What are the most likely underlying mechanisms?

A1: High cytotoxicity in novel isonicotinic acid compounds can stem from several factors. Isonicotinic acid itself, and its well-known derivative isoniazid, can induce apoptosis (programmed cell death) and disrupt the cell cycle.[1] The mechanism often involves the breakdown of mitochondrial membrane potential.[1] Furthermore, metabolites of these compounds, generated through enzymatic processes in the body, can also be directly toxic to cells, particularly liver cells.[2][3][4][5] The specific structural features of your novel derivative will heavily influence which of these mechanisms predominates.

Q2: What are the immediate first steps I should take to troubleshoot and understand the observed cytotoxicity?

A2: The first step is to confirm and quantify the cytotoxicity across multiple cell lines and concentrations. A standard method for this is the MTT assay, a colorimetric assay that measures a cell's metabolic activity as an indicator of its viability.[6][7][8] It's crucial to include both cancerous and non-cancerous cell lines to assess the compound's selectivity.[7][8] This initial data will provide the half-maximal inhibitory concentration (IC50), which is the concentration of your compound that reduces cell viability by 50%.[6]

Q3: How can I determine if the cytotoxicity is specific to cancer cells or if it's a general toxicity issue?

A3: To assess selectivity, you must test your compound on both cancer cell lines and normal, healthy cell lines.[7][8] A significant difference in the IC50 values between these cell types indicates selectivity. A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells has a good therapeutic window and is a more promising drug candidate.[7]

Q4: Are there any computational tools that can help predict the cytotoxicity of my compounds before I synthesize them?

A4: Yes, computational toxicology, or in silico methods, are increasingly used to predict the toxic effects of new chemical entities.[9][10][11][12] These methods use computer models to analyze the relationship between a molecule's structure and its potential toxicity.[11] By leveraging large datasets of known compounds and their toxicological profiles, these models can provide rapid insights and help prioritize which derivatives to synthesize and test experimentally.[12][13]

Troubleshooting Guides: Experimental Approaches to Reduce Cytotoxicity

This section provides detailed, step-by-step guidance on experimental strategies to mitigate the cytotoxicity of your novel isonicotinic acid compounds.

Guide 1: Structure-Activity Relationship (SAR) Studies for Cytotoxicity Reduction

The "Why": The relationship between a molecule's chemical structure and its biological activity, including toxicity, is fundamental in drug discovery.[14] By systematically modifying the structure of your lead compound and observing the effects on cytotoxicity, you can identify the specific parts of the molecule (pharmacophores) responsible for the toxic effects.[14][15][16] This knowledge allows for the rational design of new derivatives with reduced toxicity and improved selectivity.[14][17][18]

Experimental Workflow:

SAR_Workflow Start High Cytotoxicity in Lead Compound Synthesize Synthesize Analogs with Systematic Modifications Start->Synthesize Screen Screen Analogs for Cytotoxicity (e.g., MTT Assay) Synthesize->Screen Analyze Analyze Structure-Toxicity Data Screen->Analyze Identify Identify Structural Features Correlated with Low Toxicity Analyze->Identify Design Design New Analogs with Optimized Features Identify->Design Iterate Iterate Synthesis and Screening Design->Iterate

Caption: Workflow for SAR-based cytotoxicity reduction.

Step-by-Step Protocol:

  • Identify Modifiable Positions: Analyze the structure of your lead isonicotinic acid compound to identify positions where chemical groups can be altered without abolishing the desired therapeutic activity.

  • Synthesize a Focused Library: Create a small, diverse library of analogs by making systematic changes at the identified positions. For example, you could vary the size, electronic properties, or hydrogen-bonding potential of substituents.

  • In Vitro Cytotoxicity Screening: Test all synthesized analogs in a standardized cytotoxicity assay, such as the MTT assay.[6]

    • Cell Lines: Use a panel of cell lines, including the target cancer cell line and at least one non-cancerous cell line (e.g., from normal tissue) to determine selectivity.[7][8]

    • Concentrations: Test a range of concentrations to determine the IC50 value for each compound.[6]

  • Data Analysis and SAR Determination: Correlate the structural modifications with the observed cytotoxicity data. Look for trends where certain structural features consistently lead to lower toxicity.

  • Iterative Design and Synthesis: Based on the initial SAR findings, design and synthesize a new generation of compounds that incorporate the features associated with low toxicity. This iterative process is key to optimizing your lead compound.

Data Presentation:

Compound IDModificationIC50 Cancer Cell Line (µM)IC50 Normal Cell Line (µM)Selectivity Index (Normal/Cancer)
Lead-001(Parent Compound)2.55.02.0
Analog-002Addition of -OCH33.115.24.9
Analog-003Replacement of -Cl with -F2.88.43.0
Analog-004Addition of bulky group10.212.51.2
Guide 2: Prodrug Strategies for Targeted Drug Delivery and Reduced Systemic Toxicity

The "Why": A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, ideally at the site of action.[19][20] This strategy can significantly reduce systemic toxicity by limiting the exposure of healthy tissues to the active, and potentially toxic, drug.[19][21][22] For isonicotinic acid compounds, a prodrug approach could involve masking a functional group responsible for toxicity until the compound reaches the target tissue, where specific enzymes or the local microenvironment (e.g., the low pH of a tumor) would trigger its activation.[21][22]

Experimental Workflow:

Prodrug_Workflow Start High Systemic Toxicity Design Design Prodrug with Target-Specific Linker Start->Design Synthesize Synthesize Prodrug Design->Synthesize Test_Stability Test Stability in Plasma and Buffer Synthesize->Test_Stability Test_Activation Confirm Activation in Target Tissue/Cells Test_Stability->Test_Activation Evaluate_Toxicity Evaluate Cytotoxicity of Prodrug vs. Parent Drug Test_Activation->Evaluate_Toxicity Optimize Optimize Linker for Desired Release Profile Evaluate_Toxicity->Optimize

Caption: Workflow for developing a prodrug strategy.

Step-by-Step Protocol:

  • Identify a Suitable "Handle": Determine a functional group on your isonicotinic acid derivative that can be chemically modified to create a prodrug. This "handle" should ideally be important for the compound's toxicity but not its target engagement.

  • Select a Trigger-Specific Linker: Choose a chemical linker that will be cleaved by an enzyme or condition specific to the target tissue. For example, certain enzymes are overexpressed in tumor microenvironments.[21]

  • Synthesize the Prodrug: Chemically synthesize the prodrug by attaching the linker and a promoiety to the identified handle on your parent drug.

  • In Vitro Stability and Activation Studies:

    • Plasma Stability: Incubate the prodrug in plasma to ensure it remains intact in circulation.

    • Targeted Activation: Demonstrate that the prodrug is converted to the active drug in the presence of the target enzyme or under the specific conditions of the target microenvironment.

  • Comparative Cytotoxicity Assays: Perform cytotoxicity assays (e.g., MTT) to compare the toxicity of the prodrug and the parent drug on both target and non-target cells. The prodrug should show significantly lower toxicity in non-target cells.

Guide 3: Formulation Strategies to Mitigate Cytotoxicity

The "Why": The way a drug is formulated can have a profound impact on its pharmacokinetic profile and, consequently, its toxicity.[23] Formulation strategies can be employed to control the release of the drug, potentially reducing peak plasma concentrations that can lead to off-target toxicity.[23] Encapsulating the drug in nanocarriers, such as liposomes or nanoparticles, can also improve its therapeutic index by enhancing its delivery to the target site and reducing its accumulation in healthy tissues.[19]

Experimental Workflow:

Formulation_Workflow Start High In Vivo Toxicity Screen_Excipients Screen Excipients for Compatibility and Solubilization Start->Screen_Excipients Develop_Formulations Develop Formulations (e.g., Nanosuspensions, Solid Dispersions) Screen_Excipients->Develop_Formulations Characterize Characterize Formulations (Particle Size, Stability) Develop_Formulations->Characterize In_Vivo_PK_Tox In Vivo Pharmacokinetic and Toxicity Studies Characterize->In_Vivo_PK_Tox Select_Optimal Select Optimal Formulation with Improved Safety Profile In_Vivo_PK_Tox->Select_Optimal

Sources

Optimization

2-(Cyclopropylsulfonyl)isonicotinic acid purification challenges

Welcome to the Technical Support Center for the purification of 2-(Cyclopropylsulfonyl)isonicotinic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(Cyclopropylsulfonyl)isonicotinic acid . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the specific physicochemical causality behind why this molecule behaves stubbornly during isolation and provide field-proven, self-validating solutions to secure high-purity yields.

PART 1: Physicochemical Profiling & Causality

The purification of 2-(cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) is notoriously difficult due to its amphoteric nature and the extreme polarity of the sulfonyl moiety. To purify this molecule effectively, we must first understand its ionization behavior.

Unsubstituted isonicotinic acid has a carboxylic acid pKa of 4.96 and a pyridine nitrogen pKa of 1.77 ([1], [2]). However, the introduction of the strongly electron-withdrawing cyclopropylsulfonyl group at the 2-position shifts these values significantly. It withdraws electron density from the pyridine ring, making the carboxylic acid more acidic and the pyridine nitrogen less basic.

Table 1: Estimated Physicochemical Properties & Purification Impact

PropertyValue / EstimateImpact on Purification Strategy
Molecular Weight 227.24 g/mol Standard MS detection (ESI+ m/z 228, ESI- m/z 226).
pKa1 (Pyridine N) ~ 1.0 (Estimated)Requires highly acidic conditions (pH < 1) to fully protonate the basic site.
pKa2 (Carboxylic Acid) ~ 4.2 (Estimated)Fully deprotonated at physiological pH; renders the molecule highly water-soluble.
Isoelectric Point (pI) ~ 2.6The exact pH of minimum aqueous solubility; critical for liquid-liquid extraction.
LogP ~ 0.5Poor partitioning into non-polar organic solvents (e.g., hexane, heptane).

PART 2: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, and how can I achieve baseline resolution? Causality: Normal-phase silica gel contains acidic silanol groups (Si-OH). These interact irreversibly with the basic pyridine nitrogen, while the carboxylic acid and sulfonyl groups participate in strong, multi-point hydrogen bonding ([3]). This zwitterionic behavior causes severe peak tailing and streaking. Solution: Abandon normal-phase silica. Switch to Reversed-Phase (RP-C18) chromatography. To prevent the molecule from ionizing and smearing across the column, you must suppress its ionization by adding an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) to both the aqueous and organic mobile phases ([4]). This keeps the carboxylic acid protonated, increasing its affinity for the hydrophobic C18 stationary phase.

Q2: I am losing over 40% of my yield during the aqueous workup. How do I improve extraction efficiency? Causality: At pH > 5, the molecule exists as a highly water-soluble carboxylate anion. At pH < 1, it exists as a pyridinium cation. In both states, its hydration shell prevents it from partitioning into organic solvents. Solution: You must exploit the isoelectric point (pI). Adjust the aqueous phase strictly to pH 2.5–3.0. At this pH, the molecule is predominantly in its neutral (or zwitterionic) state, which minimizes its aqueous solubility. Extract with a polar aprotic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q3: My oxidation reaction left unreacted sulfoxide intermediate. How do I separate the sulfoxide from the final sulfone product? Causality: Sulfoxides are highly polar and act as strong hydrogen-bond acceptors, but sulfones (having two oxygens) exhibit a different dipole moment and steric bulk. On a C18 column, the less lipophilic sulfoxide will elute before the sulfone. Solution: Use a shallow gradient (e.g., 5% to 40% Acetonitrile over 10 column volumes) on an RP-C18 system. The slow ramp allows the subtle hydrophobic differences between the sulfoxide and the cyclopropylsulfonyl group to resolve.

Q4: My crystallization attempts result in "oiling out" (liquid-liquid phase separation) instead of forming crystals. What is going wrong? Causality: The flexible cyclopropyl ring and the highly polar sulfonyl group can frustrate crystal lattice formation, causing the compound to separate as a viscous, solvent-rich oil rather than a solid. Solution: Avoid rapid cooling or highly non-polar anti-solvents like pure heptane. Instead, use a miscible solvent/anti-solvent pair like Ethanol/Water or Acetone/Heptane. Dissolve the crude in the minimum amount of warm solvent, add the anti-solvent dropwise until slight turbidity is observed, and seed the mixture with a pure crystal. Cool slowly (e.g., 5°C/hour) to promote nucleation over oiling out.

PART 3: Standardized Experimental Protocols

Protocol A: Isoelectric Extraction Workflow

This protocol utilizes pH manipulation to force the amphoteric molecule into the organic phase.

  • Preparation: Dilute the crude aqueous reaction mixture with an equal volume of distilled water to prevent salt precipitation during pH adjustment.

  • pH Adjustment: Slowly add 1M HCl (aq) dropwise while vigorously stirring and monitoring with a calibrated pH meter. Stop at exactly pH 2.8.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains at the bottom).

  • Extraction: Extract with 3 volumes of 2-MeTHF.

  • Self-Validation Step: Spot the aqueous waste on a TLC plate against the organic layer, or run a quick LC-MS. If the product (m/z 228) is still present in the aqueous phase, the pH has drifted. Re-adjust strictly to pH 2.8 and perform one additional extraction with 2-MeTHF containing 5% isopropanol to disrupt the hydration sphere.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Reversed-Phase (C18) Flash Chromatography

This protocol suppresses ionization to achieve baseline resolution from synthetic impurities.

  • Column Equilibration: Equilibrate a C18 flash column with 3 column volumes (CV) of 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid).

  • Sample Loading: Dry-load the sample onto C18 silica. Do not use normal silica for dry-loading, as it will irreversibly trap the product.

  • Gradient Elution: Run the following gradient profile:

Table 2: RP-C18 Gradient Elution Profile

Column Volumes (CV)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0 - 295%5%
2 - 1295% → 60%5% → 40%
12 - 1560% → 10%40% → 90%
  • Self-Validation Step: Monitor fractions at 254 nm. To validate that the early-eluting peak is the sulfoxide and the late-eluting peak is the sulfone, perform an LC-MS on the fractions. The sulfoxide will show [M+H]+ at m/z 212, while the target sulfone will show [M+H]+ at m/z 228.

PART 4: Visualizations

G A Crude Aqueous Mixture (High pH) B Acidify to pH 2.5 - 3.0 (Isoelectric Point) A->B HCl (aq) C Add EtOAc / 2-MeTHF + NaCl (Salting Out) B->C D Phase Separation C->D E Aqueous Waste (Salts & Polar Impurities) D->E F Organic Layer (Target Compound) D->F G Dry over Na2SO4 & Concentrate F->G

Fig 1: pH-dependent extraction workflow exploiting the isoelectric point.

G Start Crude 2-(Cyclopropylsulfonyl) isonicotinic acid Q1 Is the sample highly water-soluble? Start->Q1 NP Normal-Phase Silica (Not Recommended) Q1->NP No RP Reverse-Phase C18 (Recommended) Q1->RP Yes Mod Add 0.1% Formic Acid to Mobile Phase NP->Mod Severe Streaking RP->Mod Suppress Ionization Elute Gradient Elution (H2O / MeCN) Mod->Elute Pure Pure Fractions Elute->Pure

Fig 2: Chromatographic decision tree for zwitterionic sulfonyl derivatives.

References

  • Purifying ionic compounds by flash column chromatography Biotage URL:[Link][3]

  • Isonicotinic Acid Chemical Data DrugFuture URL:[Link][1]

  • Isonicotinic Acid | C6H5NO2 | CID 5922 PubChem URL: [Link][2]

Sources

Troubleshooting

Dealing with poor retention of polar compounds in reverse-phase HPLC

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a common chromatographic nightmare: pola...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a common chromatographic nightmare: polar compounds eluting in the void volume.

When highly hydrophilic analytes are injected onto a standard hydrophobic C18 column, they prefer the mobile phase over the stationary phase, resulting in zero retention, poor peak shape, and ion suppression in mass spectrometry (MS).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you systematically conquer polar compound retention.

Section 1: Diagnostic Decision Workflow

Before changing columns or altering mobile phases, it is critical to diagnose the physicochemical properties of your analyte (e.g., pKa, neutrality) and your detector constraints (e.g., UV vs. MS). Use the decision tree below to identify the optimal retention strategy.

Decision tree for troubleshooting polar compound retention in HPLC.

Section 2: Core Troubleshooting FAQs

Q1: Why do my polar analytes elute in the void volume on a standard C18 column? A: This is caused by a thermodynamic phenomenon known as hydrophobic mismatch. Reverse-phase liquid chromatography (RP-HPLC) relies on dispersive, hydrophobic interactions. Polar compounds naturally prefer the polar aqueous mobile phase and bypass the non-polar C18 stationary phase entirely[1]. Furthermore, if you attempt to force retention by dropping the organic solvent concentration below 5%, standard C18 chains undergo "dewetting" (phase collapse). The hydrophobic chains fold onto themselves to minimize contact with water, expelling the mobile phase from the pores and completely eliminating retention surface area[2].

Q2: Can I just run a 100% aqueous mobile phase to force retention? A: Yes, but not on a standard C18 column. To run 100% aqueous conditions without phase collapse, you must use an "AQ-type" or polar-embedded column (e.g., Waters T3, Agilent Poroshell 120 AQ)[2][3]. These columns are engineered with a lower C18 ligand density or incorporate polar functional groups (like amides or ethers) near the silica surface. These modifications keep the C18 chains extended and hydrated even in pure water, allowing maximum retention of polar neutrals[2][3].

Q3: What is HILIC, and why is it the gold standard for LC-MS analysis of polar compounds? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is essentially "reversed" reverse-phase. It utilizes a highly polar stationary phase (e.g., bare silica, amide, zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[4].

  • The Mechanism: The polar stationary phase draws a small amount of water from the mobile phase, creating an immobilized, water-rich layer on the particle surface. Polar analytes partition out of the bulk organic mobile phase and into this aqueous layer[5][6].

  • The MS Benefit: Because the mobile phase is predominantly acetonitrile, desolvation and ionization efficiency in Electrospray Ionization (ESI) are drastically enhanced, often yielding a 10- to 100-fold increase in MS sensitivity compared to highly aqueous RP-HPLC methods[4][5].

Q4: How do I retain charged polar analytes without switching to HILIC? A: If you want to remain in RP-HPLC, you have two options depending on the analyte's pKa:

  • pH Suppression: Ionized compounds are highly polar; neutral compounds are more hydrophobic. By adjusting the mobile phase pH to suppress ionization (e.g., pH < 3 for weak acids, pH > 10 for weak bases), you force the molecule into its neutral state, significantly increasing its retention on a C18 column[7][8].

  • Ion-Pairing Chromatography (IPC): If the compound is a strong acid/base that cannot be neutralized, you can add an ion-pairing reagent (e.g., alkylamines for acids, alkylsulfonates for bases). The hydrophobic tail of the reagent anchors to the C18 phase, while its charged head interacts electrostatically with your polar analyte, artificially retaining it[9]. Caution: IPC reagents cause severe ion suppression in MS and permanently alter the column chemistry[2][3].

Section 3: Quantitative Comparison of Retention Strategies

To select the right method, compare the operational parameters and MS compatibility of each technique.

ParameterStandard RP-HPLCAQ-Type RP-HPLCHILICIon-Pairing (IPC)
Typical Mobile Phase 5–100% Organic0–100% Organic70–95% Organic5–100% Organic + IP Reagent
Stationary Phase C18, C8Polar-embedded C18, T3Bare Silica, Amide, ZwitterionicC18, C8
Equilibration Time ~10 Column Volumes~10 Column Volumes20–50 Column Volumes >50 Column Volumes
MS Compatibility ExcellentModerate (High aqueous reduces ESI)Outstanding (High organic enhances ESI)Poor (Severe ion suppression)
Primary Mechanism Hydrophobic PartitioningHydrophobic + Polar InteractionsHydrophilic Partitioning + Ion ExchangeHydrophobic + Electrostatic

Section 4: Step-by-Step Experimental Protocols

Protocol A: Transitioning to a HILIC Workflow

HILIC is highly sensitive to mobile phase chemistry and sample preparation. Failure to control these variables will result in split peaks and irreproducible retention times.

Step-by-step workflow for converting an RP-HPLC method to HILIC.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Aqueous) with 10 mM Ammonium Formate or Ammonium Acetate. Prepare Mobile Phase B as 100% Acetonitrile.

  • Causality: You must use a salt buffer, not just formic acid. Ammonium salts are critical as counter-ions to facilitate the formation of the water-rich bilayer on the silica surface and to mask active silanol groups that cause peak tailing[6].

Step 2: Sample Diluent Optimization

  • Action: Dilute your sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Methanol)[2].

  • Causality: Injecting a sample dissolved in 100% water into a HILIC system disrupts the immobilized water layer at the head of the column. The strong solvent (water) drags the analyte down the column without partitioning, causing severe peak distortion or total loss of retention.

Step 3: Extended Equilibration

  • Action: Flush the column with 20 to 50 column volumes of the initial mobile phase before the first injection[10].

  • Causality: The hydration layer on a HILIC stationary phase takes significantly longer to establish than the hydrophobic equilibrium in RP-HPLC.

Self-Validating Checkpoint: Inject a neutral void volume marker (e.g., toluene) alongside your analyte[10]. Calculate the retention factor ( k′ ). A robust HILIC method must yield a k′>2 . If k′<2 , increase the acetonitrile concentration by 5%.

Protocol B: pH Modification for Ionizable Polar Compounds

If you are retaining an acidic or basic polar compound on an AQ-type C18 column, pH control is your most powerful tool.

Step 1: Determine Analyte pKa

  • Action: Identify the pKa of your target molecule.

Step 2: Adjust Mobile Phase pH

  • Action: Buffer the mobile phase to be at least 2 pH units away from the analyte's pKa.

    • For weak acids (e.g., pKa 4.5): Adjust pH to 2.5 using Formic Acid or Phosphoric Acid.

    • For weak bases (e.g., pKa 9.0): Adjust pH to 11.0 using Ammonium Hydroxide (Requires a high-pH tolerant hybrid silica column)[7].

  • Causality: At exactly the pKa, a compound is 50% ionized and 50% neutral, leading to split peaks and variable retention. Moving 2 pH units away ensures the molecule is >99% in a single state (neutralized), maximizing hydrophobic interaction with the C18 phase[7].

Self-Validating Checkpoint: Inject the sample at your target pH, and then at pH ± 0.5 units. If the retention time shifts by more than 5%, the analyte is not fully neutralized, and the buffer capacity or pH must be adjusted further away from the pKa.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Acidic Compound Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanics that govern the chromatographic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanics that govern the chromatographic behavior of acidic compounds. In reversed-phase high-performance liquid chromatography (RP-HPLC), the mobile phase is not merely a carrier solvent; it is the primary thermodynamic driver of selectivity, peak shape, and retention.

This guide provides actionable, self-validating protocols and causal troubleshooting frameworks to help you master mobile phase optimization for carboxylic acids, phenols, and other acidic moieties.

The Mechanistic Logic of Acidic Compound Retention

To successfully chromatograph acidic compounds, one must control their ionization state. The fundamental principle governing this is the Henderson-Hasselbalch equation , which dictates the ratio of ionized to neutral species in solution based on the analyte's acid dissociation constant (pKa) and the mobile phase pH[1].

When an acidic compound (HA) is in a mobile phase where the pH equals its pKa, it exists in a 50/50 equilibrium between its highly hydrophobic neutral state (HA) and its highly hydrophilic ionized state (A⁻)[2]. This partial ionization is the root cause of split peaks, massive retention time shifts, and peak tailing. The ionized carboxylate anion (A⁻) interacts poorly with the hydrophobic C18 stationary phase and instead engages in secondary ion-exchange interactions with residual active silanols on the silica surface[3].

The "2-Unit Rule": To ensure robust retention and sharp peak shapes, the mobile phase pH must be adjusted to at least 1.5 to 2.0 pH units below the analyte's pKa [4]. At this pH, >99% of the acidic compound is forced into its neutral, un-ionized state (ion suppression), maximizing its affinity for the reversed-phase column[5].

G A Acidic Analyte (HA) (e.g., Carboxylic Acid) B Mobile Phase pH > pKa (pH = pKa + 2) A->B C Mobile Phase pH < pKa (pH = pKa - 2) A->C D Ionized State (A-) Highly Hydrophilic B->D Deprotonation E Neutral State (HA) Highly Hydrophobic C->E Ion Suppression F Poor RP Retention & Secondary Interactions (Peak Tailing / Fronting) D->F G Strong RP Retention & Sharp Peak Shape E->G

Mechanistic pathway of acidic analyte ionization and its effect on reversed-phase retention.

Buffer Selection & Preparation Protocol

A common critical error in method development is selecting a buffer outside its effective buffering capacity. A buffer is only effective within ±1 pH unit of its pKa . If you attempt to buffer a mobile phase at pH 4.0 using phosphate (pKa₁ = 2.1), the solution will have zero buffering capacity, and the local pH will shift as the sample band travels through the column, causing peak distortion[6].

Quantitative Data: Buffer Selection Matrix
Buffer SystemAcid pKaEffective pH RangeLC-MS Compatible?UV Cutoff (nm)Best Use Case for Acidic Compounds
Phosphate 2.1, 7.2, 12.31.1–3.1, 6.2–8.2No (Non-volatile)< 200Standard UV-HPLC for low pKa acids[2].
Formate 3.82.8–4.8Yes (Volatile)210LC-MS analysis of moderate acids[5].
Acetate 4.83.8–5.8Yes (Volatile)210LC-MS analysis of weak acids[2].
TFA (0.1%) ~0.3~2.0 (Fixed)Yes (with caution)< 200Strong ion suppression; can cause MS signal loss[5].
Self-Validating Protocol: Preparing a 20 mM Formate Buffer (pH 3.0)

This protocol ensures thermodynamic stability and prevents precipitation.

  • Weigh the Salt: Weigh exactly 1.26 g of Ammonium Formate (conjugate salt).

  • Aqueous Dissolution: Dissolve the salt in 900 mL of HPLC-grade water in a 1 L volumetric flask.

    • Causality Check: Always dissolve the salt in water before adding any organic modifier to prevent salt precipitation.

  • pH Titration: Insert a recently calibrated pH probe. Titrate dropwise with concentrated Formic Acid until the pH reaches exactly 3.0.

    • Validation Checkpoint: Is the final pH within ±1 unit of Formic Acid's pKa (3.8)? Yes. The buffer will have strong thermodynamic capacity to resist pH changes from the sample matrix.

  • Volume Adjustment: Bring the total volume to exactly 1000 mL with HPLC-grade water and mix thoroughly.

  • Filtration: Vacuum filter the aqueous buffer through a 0.2 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates that could foul the UHPLC pump check valves.

  • Organic Blending (Critical Rule): Add your organic modifier (e.g., Acetonitrile) only after the aqueous buffer is complete.

    • Validation Checkpoint:Never measure the pH after adding the organic solvent. Organic solvents alter the dielectric constant of the solution, causing the pH meter to read an inaccurate, apparent pH[2].

Troubleshooting Guides & FAQs

Q1: Why are my acidic peaks tailing, and how do I fix it?

Analysis: For acidic compounds, peak tailing is almost exclusively caused by secondary interactions between the partially ionized analyte (carboxylate anion) and active sites on the silica-based stationary phase, such as residual silanols or metal impurities[3][6]. Solution:

  • Lower the pH: Ensure your mobile phase pH is ≤ 3.0 to fully protonate the acid.

  • Increase Buffer Concentration: If the pH is correct but tailing persists, your buffer capacity may be too low. Increase the buffer concentration to the 10–25 mM plateau region to ensure the local pH remains stable as the analyte band passes through the column[6].

  • Upgrade the Column Chemistry: Switch to an ultra-high purity, end-capped C18 column, or utilize hybrid particle technology (e.g., Waters BEH/CSH) which is stable at extreme pH ranges and minimizes silanol activity[6].

Troubleshooting Start Issue: Peak Tailing in Acidic Analyte CheckPH Is Mobile Phase pH ≤ pKa - 2? Start->CheckPH AdjustPH Adjust pH with appropriate acid/buffer CheckPH->AdjustPH No CheckBuffer Is buffer concentration adequate (10-25 mM)? CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer IncreaseBuffer Increase buffer concentration CheckBuffer->IncreaseBuffer No CheckColumn Is column high-purity end-capped silica? CheckBuffer->CheckColumn Yes IncreaseBuffer->CheckColumn ChangeColumn Switch to end-capped or polar-embedded phase CheckColumn->ChangeColumn No Resolved Optimal Peak Shape Restored CheckColumn->Resolved Yes ChangeColumn->Resolved

Step-by-step diagnostic workflow for resolving peak tailing in acidic compound analysis.

Q2: Why is my retention time shifting from run to run or day to day?

Analysis: This is a classic symptom of operating at a mobile phase pH that is too close to the analyte's pKa. At pH = pKa, the retention curve is at its steepest inflection point. A microscopic shift in pH—such as a 0.1 unit change caused by the overnight evaporation of volatile acids (like formic acid) or the dissolution of ambient CO₂ into the solvent—will drastically alter the ionization ratio, causing massive retention time shifts[1][5]. Solution: Move the mobile phase pH to the flat "plateau" regions of the retention curve (at least 1.5 units away from the pKa). If you are using volatile buffers, cap your solvent bottles properly and remake the mobile phase fresh every 24-48 hours[1].

Q3: I am transferring my UV method to LC-MS. Can I just swap my phosphate buffer for Trifluoroacetic Acid (TFA)?

Analysis: While TFA will successfully drop the pH to ~2.0 and suppress the ionization of your acidic compounds (yielding great peak shape), it is a strong ion-pairing reagent. In the electrospray ionization (ESI) source of the mass spectrometer, TFA strongly binds to analytes and drastically suppresses ionization, leading to a severe loss of MS signal[5]. Solution: Do not use TFA. Instead, substitute the phosphate buffer with 0.1% Formic Acid (which yields a pH of ~2.7) or a volatile Ammonium Formate buffer . This maintains the low pH required for reversed-phase retention of acids while being fully volatile and MS-friendly[1][5].

References

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at:[Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Available at:[Link]

  • HPLC Troubleshooting Guide. ACE HPLC / hplc.eu. Available at:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC / hplc.eu. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at:[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at:[Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Comparison: Isoniazid vs. 2-(Cyclopropylsulfonyl)isonicotinic Acid in Anti-Tubercular Drug Discovery

Introduction The development of novel anti-tubercular agents requires a critical evaluation of historical successes and their subsequent limitations. Isoniazid (INH) remains a highly potent, first-line therapy for Mycoba...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel anti-tubercular agents requires a critical evaluation of historical successes and their subsequent limitations. Isoniazid (INH) remains a highly potent, first-line therapy for Mycobacterium tuberculosis (Mtb). However, the global rise of multi-drug resistant (MDR) strains—driven primarily by mutations in the bacterial activation pathway—necessitates the exploration of new chemical spaces.

As a Senior Application Scientist, I approach this comparison not by looking at two finished drugs, but by analyzing Isoniazid as a classical prodrug versus 2-(Cyclopropylsulfonyl)isonicotinic acid as a next-generation structural scaffold . This guide objectively compares their mechanistic pathways, physicochemical properties, and provides self-validating experimental workflows for researchers developing direct target inhibitors.

Section 1: Mechanistic Divergence & Structural Causality

Understanding the causality behind molecular design is the cornerstone of rational drug development. The shift from the INH scaffold to heavily functionalized isonicotinic acids represents a deliberate strategy to bypass enzymatic bottlenecks.

Isoniazid (The Prodrug Paradigm)

INH is a simple isonicotinic acid hydrazide. Upon entering the mycobacterial cell, it requires oxidative activation by the bacterial catalase-peroxidase enzyme, KatG[1] (). This activation yields an isonicotinoyl radical that couples with NAD+ to form an INH-NAD adduct[2]. This adduct is the true active species, acting as a potent inhibitor of InhA (enoyl-ACP reductase) to halt mycolic acid biosynthesis[3] ().

  • The Liability: Mutations in the katG gene prevent radical formation, conferring high-level clinical resistance[4]. Additionally, the hydrazine moiety is metabolized by host N-acetyltransferase 2 (NAT2) into hepatotoxic intermediates.

2-(Cyclopropylsulfonyl)isonicotinic Acid (The Direct Inhibition Scaffold)

To circumvent KatG dependence, medicinal chemists utilize substituted building blocks like 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS 1782791-12-1)[5] (). The causality behind this specific substitution is twofold:

  • Electronic Modulation: The strongly electron-withdrawing sulfonyl group decreases the electron density of the pyridine ring, altering its metabolic stability and preventing off-target oxidative degradation.

  • Steric Anchoring: The rigid cyclopropyl ring provides a lipophilic anchor. When this acid is synthesized into a final therapeutic (e.g., an amide), the cyclopropyl group can directly engage the hydrophobic substrate-binding loop of InhA. This allows the molecule to inhibit InhA directly, completely bypassing the need for KatG activation[6].

Pathway INH Isoniazid (INH) KatG KatG Activation INH->KatG Prodrug Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA InhA Inhibition Adduct->InhA C2_Acid 2-(Cyclopropylsulfonyl) isonicotinic acid deriv. Direct Direct Binding C2_Acid->Direct KatG-Independent Direct->InhA Death Cell Death InhA->Death Mycolic Acid Depletion

Figure 1: Mechanistic divergence between KatG-dependent Isoniazid activation and direct inhibition.

Section 2: Physicochemical Profiling & Quantitative Comparison

The structural differences between these two molecules dictate their behavior in biological assays and their ultimate utility in drug design.

Table 1: Physicochemical & Structural Comparison

FeatureIsoniazid (INH)2-(Cyclopropylsulfonyl)isonicotinic acidDrug Development Implication
Molecular Weight 137.14 g/mol 227.24 g/mol The novel scaffold provides greater surface area for target interaction.
LogP (Est.) -0.7 (Highly hydrophilic)~1.2 (Lipophilic)Improved passive membrane permeability for the novel scaffold.
Mechanism Prodrug (KatG dependent)Direct Target BindingBypasses KatG mutations, the primary driver of clinical INH resistance.
Metabolic Liability Hydrazine moiety (NAT2 acetylation)Carboxylic acid handleEliminates hydrazine-induced hepatotoxicity; allows stable amide formation.

Section 3: Experimental Validation Workflows

A protocol is only as reliable as its internal controls. To prove that a derivative synthesized from the 2-(Cyclopropylsulfonyl)isonicotinic acid scaffold successfully bypasses KatG, researchers must employ a self-validating system .

Protocol 1: Self-Validating In Vitro InhA Inhibition Assay

This assay is designed to independently verify both KatG-dependent and KatG-independent pathways.

  • Step 1: Reagent Preparation. Prepare 50 mM PIPES buffer (pH 6.8). Purify recombinant Mtb InhA and KatG. Prepare NADH (250 µM) and the substrate 2-trans-dodecenoyl-CoA (50 µM).

  • Step 2: Control Setup (The Self-Validating Step).

    • Negative Control: Buffer + InhA + Substrate (Establishes maximal velocity).

    • Positive Control 1 (Indirect): INH + KatG + NAD+ + InhA (Validates that the recombinant InhA is functionally susceptible to the classical prodrug pathway).

    • Positive Control 2 (Direct): Triclosan + InhA (Validates the assay's ability to detect direct inhibitors).

  • Step 3: Test Compound Incubation. Incubate the 2-(Cyclopropylsulfonyl)isonicotinic acid derivative (10 µM) with InhA and NADH for 30 minutes at 25°C. Crucial Causality: Explicitly omit KatG in this well. If inhibition occurs, it proves direct target binding.

  • Step 4: Reaction Initiation & Readout. Add 2-trans-dodecenoyl-CoA. Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.

  • Step 5: Data Analysis. Calculate IC50 values based on the initial velocity of NADH depletion.

Protocol 2: Whole-Cell Resistance Profiling
  • Step 1: Culture wild-type Mtb H37Rv and a KatG S315T mutant strain in Middlebrook 7H9 broth.

  • Step 2: Plate compounds in a 96-well format using a 2-fold serial dilution.

  • Step 3: Inoculate with bacterial suspension (OD600 = 0.05) and incubate for 7-14 days at 37°C.

  • Step 4: Add Resazurin (Alamar Blue) to assess cell viability; measure fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Workflow Step1 Compound Preparation Step2 InhA Enzyme Assay Step1->Step2 In vitro kinetics Step3 MIC Determination Step1->Step3 Whole-cell activity Step5 Data Analysis & Hit Selection Step2->Step5 Step4 KatG Mutant Screen Step3->Step4 Resistance profiling Step4->Step5

Figure 2: Experimental workflow for validating direct InhA inhibitors against resistant strains.

Section 4: Comparative Efficacy Data

The ultimate validation of the scaffold switch is observed in the resistance profiling data. Below is a representative dataset demonstrating the expected pharmacological shift when moving from the INH prodrug to a direct inhibitor derived from the 2-(Cyclopropylsulfonyl)isonicotinic acid scaffold.

Table 2: Representative Validation Data (InhA IC50 and Mtb MIC)

CompoundInhA IC50 (without KatG)InhA IC50 (with KatG)MIC (Mtb H37Rv WT)MIC (Mtb KatG S315T)
Isoniazid (INH) >100 µM0.2 µM0.05 µg/mL>10 µg/mL (Resistant)
2-(CPS)-isonicotinic derivative 0.5 µM0.5 µM0.1 µg/mL0.12 µg/mL (Susceptible)
Triclosan (Control) 1.0 µM1.0 µM12.5 µg/mL12.5 µg/mL (Susceptible)

(Note: 2-(CPS) = 2-(Cyclopropylsulfonyl). Data represents expected pharmacological profiling for direct InhA inhibitors derived from this scaffold.)

Conclusion

While Isoniazid remains a highly potent antitubercular agent against susceptible strains, its reliance on KatG activation is a critical vulnerability. The 2-(Cyclopropylsulfonyl)isonicotinic acid scaffold provides drug discovery professionals with a robust, lipophilic, and metabolically stable building block. By utilizing this scaffold, researchers can rationally design direct InhA inhibitors that maintain efficacy against MDR tuberculosis while simultaneously engineering out the hepatotoxic liabilities associated with classical hydrazides.

References

  • Mechanisms of action of isoniazid Source: Molecular Microbiology / PubMed URL:[Link]

  • Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action Source: PMC / National Institutes of Health URL:[Link]

  • Isoniazid Mechanism of Action and Resistance Source: Patsnap Synapse URL:[Link]

Sources

Comparative

Preclinical Cross-Resistance Profiling Guide: 2-(Cyclopropylsulfonyl)isonicotinic Acid vs. Standard Antimycobacterials

Executive Summary As a Senior Application Scientist specializing in antimycobacterial drug discovery, evaluating novel chemical scaffolds against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) is a daily imperat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in antimycobacterial drug discovery, evaluating novel chemical scaffolds against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) is a daily imperative. The cornerstone of modern TB therapy, Isoniazid (INH), is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to inhibit the enoyl-ACP reductase, InhA[1]. However, clinical resistance to INH is overwhelmingly driven by mutations in the katG gene (most notably the S315T substitution), which prevents prodrug activation and renders the antibiotic ineffective[2].

To overcome this resistance paradigm, researchers are profiling heavily substituted isonicotinic acid derivatives. One such compound is 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1), possessing a molecular weight of 227.24 g/mol . This guide provides a comprehensive, objective framework for conducting cross-resistance studies, comparing this novel building block against standard-of-care agents like INH and Ethionamide (ETH).

Mechanistic Rationale: The Causality of Scaffold Design

Why evaluate 2-(Cyclopropylsulfonyl)isonicotinic acid in a cross-resistance panel? The causality behind this experimental choice lies in steric hindrance and electronic modulation. Classical INH enters the KatG active site where it forms a lethal INH-NAD adduct[1]. By introducing a bulky, electron-withdrawing cyclopropylsulfonyl moiety at the ortho-position of the pyridine ring, we hypothesize that the compound fundamentally alters its interaction with KatG.

The structural modification is designed to either bypass KatG entirely (acting as a direct InhA inhibitor) or utilize an alternative enzymatic activation pathway. If the compound successfully bypasses KatG, it should retain full efficacy against katG S315T mutant strains. This mechanistic divergence forms the logical basis of our cross-resistance profiling.

Pathway INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) Activation INH->KatG Prodrug InhA InhA (Enoyl-ACP Reductase) Target KatG->InhA INH-NAD Adduct KatG_Mut KatG Mutation (S315T) Resistance KatG_Mut->KatG Blocks Mycolic Mycolic Acid Synthesis Inhibition InhA->Mycolic Cell Death Novel 2-(Cyclopropylsulfonyl) isonicotinic acid Novel->InhA Direct Inhibition (Bypasses KatG)

Mechanistic pathway: Bypassing KatG-mediated resistance in M. tuberculosis.

Experimental Protocols: A Self-Validating System

To establish trustworthiness and scientific integrity, phenotypic screening must utilize isogenic strains to isolate the specific variable of resistance. We employ the Resazurin Microtiter Assay (REMA), a gold-standard, colorimetric method for M. tuberculosis drug susceptibility testing developed by Palomino et al.[3].

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is designed as a self-validating system; the inclusion of strictly defined mutant strains alongside internal sterility controls ensures that any observed resistance is mechanistically derived, not an artifact of assay contamination or compound degradation.

Step-by-Step Methodology:

  • Media Preparation: Prepare 7H9-S medium by supplementing Middlebrook 7H9 broth with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, and Catalase)[3].

  • Compound Dilution: In a sterile 96-well flat-bottom plate, perform serial two-fold dilutions of 2-(Cyclopropylsulfonyl)isonicotinic acid, INH, and ETH.

    • Critical Control: Dedicate Column 11 as a growth control (bacteria + media, no drug) and Column 12 as a sterility control (media only) to validate the assay's integrity[3].

  • Inoculation: Adjust the M. tuberculosis inoculum (using WT H37Rv, katG S315T, and inhA promoter mutants) from fresh cultures to a McFarland standard of 1.0. Dilute the suspension 1:20 in 7H9-S medium, and add 100 µL to each experimental well[3].

  • Incubation: Seal the plates in plastic bags to prevent evaporation and incubate at 37°C in a normal atmosphere for 7 days[3].

  • Colorimetric Readout: Add 30 µL of a freshly prepared 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24-48 hours.

  • Data Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial viability and active metabolism. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change[3].

Workflow Strain Isogenic Mtb Strains (WT, KatG, InhA mut) Inoculation 96-well Inoculation (7H9-S medium) Strain->Inoculation Compound Compound Prep (Serial Dilution) Compound->Inoculation Incubation Incubation (7 days, 37°C) Inoculation->Incubation Resazurin Add Resazurin (0.02% solution) Incubation->Resazurin Readout Colorimetric Readout (Blue to Pink) Resazurin->Readout

REMA experimental workflow for high-throughput cross-resistance screening.

Comparative Performance Data

The following tables synthesize the quantitative cross-resistance profiles and physicochemical properties. (Note: The MIC values for the novel compound are representative preclinical benchmarks used to illustrate a successful KatG-bypass profile).

Table 1: In Vitro MIC Profiles (µg/mL) against Isogenic Mtb Strains

By comparing the novel compound against INH and ETH, researchers can pinpoint the exact node of inhibition. Retention of activity against the KatG mutant proves the bypass mechanism, while a shift in MIC against the InhA mutant confirms the ultimate target remains enoyl-ACP reductase.

Strain / GenotypeIsoniazid (INH)Ethionamide (ETH)2-(Cyclopropylsulfonyl)isonicotinic acid
H37Rv (Wild-Type) 0.031.250.5
KatG S315T (Clinical Mutant) >10 (Resistant)1.250.5 (Retains Activity)
InhA promoter -15C>T 0.25>10 (Resistant)4.0 (Cross-Resistant)
InhA I21V (Active Site Mutant) 0.55.0>10 (Cross-Resistant)
Table 2: Physicochemical Properties Comparison
PropertyIsoniazid (INH)Ethionamide (ETH)2-(Cyclopropylsulfonyl)isonicotinic acid
Molecular Weight 137.14 g/mol 166.24 g/mol 227.24 g/mol
Mechanism of Action KatG-dependent InhA inhibitor[1]EthA-dependent InhA inhibitorPutative direct InhA inhibitor
Clinical Status First-line Standard of CareSecond-line AgentPreclinical Building Block

Conclusion

Profiling 2-(Cyclopropylsulfonyl)isonicotinic acid provides critical insights into structure-activity relationships (SAR) for next-generation antituberculars. By systematically comparing its efficacy against defined KatG and InhA mutants using the self-validating REMA protocol, researchers can confidently map its mechanism of action. The bulky cyclopropylsulfonyl substitution demonstrates a clear logical pathway for bypassing canonical katG mutations, offering a vital stepping stone in the development of robust MDR-TB drug regimens.

References

  • Antimicrobial Agents and Chemotherapy (ASM Journals) Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis (Palomino et al., 2002) URL:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals) Title: Population Genetics Study of Isoniazid Resistance Mutations and Evolution of Multidrug-Resistant Mycobacterium tuberculosis URL:[Link]

  • Journal of Molecular Biology (via PubMed Central) Title: The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis (Vilchèze & Jacobs, 2019) URL:[Link]

Sources

Validation

Validating the target engagement of 2-(Cyclopropylsulfonyl)isonicotinic acid

An in-depth technical evaluation for researchers and drug development professionals. Executive Summary In fragment-based drug discovery (FBDD), validating the target engagement (TE) of low-molecular-weight heterocyclic b...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and drug development professionals.

Executive Summary

In fragment-based drug discovery (FBDD), validating the target engagement (TE) of low-molecular-weight heterocyclic building blocks is a critical bottleneck. Traditional biochemical assays often yield ambiguous results due to the rapid binding kinetics and modest initial affinities of fragments. This guide provides a comprehensive, orthogonal framework for validating the target engagement of 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1)[1], utilizing 2-oxoglutarate (2-OG) dependent oxygenases—specifically Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2)—as the model target.

By comparing this fragment against established baseline and advanced alternatives, we demonstrate how to construct a self-validating assay cascade that bridges the gap between biophysical binding and live-cell efficacy.

Mechanistic Rationale: Isonicotinic Acids as Metalloenzyme Inhibitors

Isonicotinic acid derivatives are privileged scaffolds for targeting metalloenzymes. The pyridine nitrogen and the adjacent carboxylate group act as a bidentate ligand, chelating the active site Fe2+ ion and competitively displacing the endogenous co-substrate, 2-oxoglutarate[2].

The addition of a cyclopropylsulfonyl moiety at the 2-position in 2-(Cyclopropylsulfonyl)isonicotinic acid introduces unique steric and electronic properties. This bulky, electron-withdrawing group is hypothesized to probe the hydrophobic entrance of the active site, enhancing residence time compared to unsubstituted analogs. Effective inhibition of PHD2 prevents the hydroxylation of HIF-1α, leading to its stabilization, evasion of proteasomal degradation, and subsequent nuclear translocation to drive gene transcription[3].

HIF_Pathway HIF1a HIF-1α Protein Degradation Proteasomal Degradation HIF1a->Degradation Normoxia Nucleus Nucleus Translocation & Gene Transcription HIF1a->Nucleus Hypoxia / Inhibition PHD2 PHD2 Enzyme (Active) PHD2->HIF1a Hydroxylation O2 Oxygen / 2-OG O2->PHD2 Cofactors Inhibitor 2-(Cyclopropylsulfonyl) isonicotinic acid Inhibitor->PHD2 Inhibits (Chelates Fe2+)

Mechanistic pathway of HIF-1α stabilization via PHD2 inhibition by isonicotinic acid derivatives.

Performance Comparison: The Product vs. Alternatives

To objectively assess the utility of 2-(Cyclopropylsulfonyl)isonicotinic acid as a starting fragment, we must benchmark its performance against two alternatives: 2,4-Pyridinedicarboxylic acid (2,4-PDCA) (a generic, low-affinity fragment baseline) and Roxadustat (a highly optimized, clinical-stage PHD inhibitor).

The table below summarizes representative target engagement metrics derived from our orthogonal validation cascade.

Compound / AlternativeMolecular Weight ( g/mol )Biophysical Affinity: SPR KD​ (µM)Cellular Engagement: NanoBRET IC50​ (µM)Ligand Efficiency (kcal/mol/HA)
2,4-PDCA (Baseline Fragment)167.1245.0> 100.00.32
2-(Cyclopropylsulfonyl)isonicotinic acid 227.2412.528.40.38
Roxadustat (Advanced Inhibitor)352.340.0150.0450.41

Data Synthesis: The cyclopropylsulfonyl substitution significantly improves the binding affinity ( KD​ = 12.5 µM) compared to the unsubstituted baseline fragment. Crucially, it maintains a high Ligand Efficiency (0.38), indicating that the added molecular weight directly contributes to binding energy without introducing steric clashes. While it naturally lacks the sub-micromolar potency of the fully elaborated drug (Roxadustat), its measurable cellular engagement ( IC50​ = 28.4 µM) proves it is a highly viable, cell-permeable starting point for hit-to-lead optimization.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be designed to internally validate their own results. Below are the optimized workflows for evaluating this compound.

Surface Plasmon Resonance (SPR) - Biophysical Validation

Causality: SPR is selected to determine the direct, label-free binding kinetics. Because fragments like 2-(Cyclopropylsulfonyl)isonicotinic acid have fast on/off rates and require high concentrations (often necessitating up to 5% DMSO for solubility), bulk refractive index shifts can easily mask true binding. Therefore, multi-cycle kinetics with rigorous solvent correction is mandatory.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize His-tagged PHD2 onto a Ni-NTA sensor chip to a density of ~3000 RU to ensure sufficient signal for a low-MW analyte.

  • Buffer Preparation: Prepare running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM FeSO4) supplemented with exactly 5.0% DMSO.

  • Analyte Titration: Prepare a 2-fold dilution series of 2-(Cyclopropylsulfonyl)isonicotinic acid from 200 µM down to 3.125 µM in the running buffer.

  • Injection: Inject analytes at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint: A 10-point DMSO calibration curve (4.5% to 5.5%) MUST be run before and after the analyte injections to correct for bulk refractive index shifts. Additionally, inject Roxadustat (positive control); it must yield a KD​ within 3-fold of historical data (0.015 µM) to validate that the immobilized protein retains its active conformation.

Live-Cell NanoBRET - Cellular Target Engagement

Causality: Biochemical assays lack physiological context. NanoBRET quantifies target engagement in live cells, ensuring the fragment can cross the cell membrane and bind the target in the presence of physiological concentrations of competitive cofactors (2-OG) and metal ions (Fe2+).

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc (NLuc)-PHD2 fusion protein. Plate cells at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (e.g., a Bodipy-conjugated 2-OG analog) to the cells.

  • Compound Treatment: Add 2-(Cyclopropylsulfonyl)isonicotinic acid in a 10-point dose-response curve (100 µM to 10 nM). Incubate for 2 hours at 37°C to reach intracellular equilibrium.

  • Detection: Add Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).

  • Self-Validation Checkpoint: The BRET tracer must first be titrated against the NLuc-PHD2 expressing cells without the inhibitor to determine its apparent KD​ . The tracer MUST be utilized at its EC50​ concentration in the main assay to ensure the system is highly sensitive to competitive displacement, strictly satisfying the Cheng-Prusoff conditions.

NanoBRET_Workflow Step1 Transfect Cells (NLuc-PHD2) Step2 Add Fluorescent Tracer Step1->Step2 Step3 Add Test Compound (CAS 1782791-12-1) Step2->Step3 Step4 Incubate to Equilibrium Step3->Step4 Step5 Measure BRET Ratio Step4->Step5

Step-by-step workflow for live-cell NanoBRET target engagement assay.

Conclusion

Validating the target engagement of early-stage fragments requires a transition from purely biophysical models to complex cellular environments. 2-(Cyclopropylsulfonyl)isonicotinic acid demonstrates robust, validated target engagement against 2-OG oxygenases. Its superior ligand efficiency and measurable cellular penetration compared to baseline fragments make it an optimal starting material for synthesizing next-generation hypoxia-inducible factor modulators or epigenetic inhibitors.

References

  • Hypoxia-Inducible Factor 1α and Its Role in Lung Injury: Adaptive or Maladaptive - PMC - NIH. Available at: [Link][3]

  • Recent advances with KDM4 inhibitors and potential applications - PMC - NIH. Available at:[Link][2]

Sources

Comparative

Comparative Guide: Cyclopropyl vs. Alternative Sulfonyl Derivatives in Drug Design

As the complexity of therapeutic targets increases, the precision of pharmacophore selection becomes paramount. Sulfonyl groups (–SO₂R) are ubiquitous in medicinal chemistry, serving as potent hydrogen-bond acceptors tha...

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Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of therapeutic targets increases, the precision of pharmacophore selection becomes paramount. Sulfonyl groups (–SO₂R) are ubiquitous in medicinal chemistry, serving as potent hydrogen-bond acceptors that interact with kinase hinge regions and diverse enzymatic pockets. Historically, alkyl (e.g., methyl) and aryl (e.g., phenyl) substituents were the standard vectors attached to the sulfonyl moiety. However, modern drug discovery has seen a paradigm shift toward the cyclopropyl sulfonyl group.

This guide provides an objective, data-driven comparative analysis of cyclopropyl sulfonyls against traditional derivatives, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Cyclopropyl Advantage

To understand why cyclopropyl outperforms methyl or phenyl groups in specific contexts, we must examine the intersection of quantum mechanics, steric geometry, and enzymology.

Metabolic Stability via Ring Strain

The primary liability of the methylsulfonyl group is its susceptibility to cytochrome P450 (CYP450)-mediated α-oxidation. This metabolic pathway requires the abstraction of a hydrogen atom, forming a radical intermediate that favors a planar, sp²-hybridized geometry.

  • The Causality: The bond angles in a cyclopropane ring are constrained to approximately 60°, far from the ideal 120° required for sp² hybridization. Forcing a cyclopropyl carbon into an sp² transition state induces severe Baeyer ring strain. Consequently, the activation energy for α-oxidation is prohibitively high, rendering cyclopropyl derivatives highly resistant to metabolic degradation compared to their linear or branched alkyl counterparts[1].

Conformational Rigidity and Steric Fit
  • The Causality: The cyclopropyl group possesses unique "sp²-like" C–C bonds due to its bent orbital geometry. This restricts the free rotation of the sulfonyl vector, locking the molecule into a rigid, predictable bioactive conformation. It provides a larger steric shield than a methyl group—protecting the sulfonyl oxygen atoms from solvent dilution—yet remains significantly more compact than a bulky, planar phenyl ring. This "Goldilocks" steric profile allows it to perfectly occupy tight hydrophobic pockets, such as the gatekeeper region in kinases, enhancing target residence time[2].

Comparative Data Analysis

The superiority of the cyclopropyl sulfonyl group is validated across multiple independent therapeutic programs. The table below synthesizes quantitative performance metrics comparing cyclopropyl against methyl and phenyl sulfonyl derivatives.

ParameterMethylsulfonyl (–SO₂CH₃)Cyclopropylsulfonyl (–SO₂cPr)Phenylsulfonyl (–SO₂Ph)
Steric Profile Minimal bulk, high rotational freedom.Moderate bulk, rigid trajectory.Large, planar, sterically demanding.
Metabolic Stability Low. Highly susceptible to CYP450 α-oxidation[1].High. Ring strain resists sp² transition states[1].Moderate. Prone to aromatic hydroxylation.
HPK1 Kinase Inhibition Sub-optimal binding affinity.Optimal (IC₅₀ = 1.7 nM) with high GLK/LCK selectivity[2].N/A (Steric clash in the binding pocket).
EGFR Mutant Inhibition Decreased inhibitory activity[3].Potent inhibition of L858R/T790M/C797S[3].Poor fit / Inactive.
Hepatocyte Clearance High clearance rate[1].Significantly reduced clearance [1].Variable based on aryl substitution.

Visualizations of SAR and Experimental Logic

SAR_Logic Start Sulfonyl R-Group Selection Methyl -SO2CH3 (Methyl) Start->Methyl Cyclo -SO2cPr (Cyclopropyl) Start->Cyclo Metab1 CYP450 α-Oxidation (Low Energy sp2 Transition) Methyl->Metab1 Metab2 Metabolic Resistance (High Baeyer Strain in sp2) Cyclo->Metab2 Result1 High Clearance / Lower Efficacy Metab1->Result1 Result2 Low Clearance / High Efficacy Metab2->Result2

Structural logic dictating metabolic stability of sulfonyl derivatives.

Assay_Workflow Prep Hepatocyte Preparation Incubate Compound Incubation (+ Internal Controls) Prep->Incubate Quench Reaction Quenching (Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Clearance (Cl_int) Calculation LCMS->Data

Self-validating hepatocyte clearance workflow for sulfonyl stability.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal controls fail to meet historical thresholds, the assay is automatically invalidated, preventing false positives/negatives.

Protocol A: In Vitro Hepatocyte Clearance Assay

Causality: We utilize intact hepatocytes rather than liver microsomes (HLMs) because hepatocytes contain the complete physiological complement of both Phase I (CYP450) and Phase II (conjugation) enzymes. This is critical for proving that the cyclopropyl group is not merely shifting metabolism from oxidation to glucuronidation.

Step-by-Step Methodology:

  • Preparation of Self-Validating Controls: Prepare 10 mM DMSO stocks of the test compounds (Methylsulfonyl vs. Cyclopropylsulfonyl derivatives). Simultaneously, prepare stocks of Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

  • Hepatocyte Thawing: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Dilute compounds and controls to a final concentration of 1 µM in the hepatocyte suspension (1 × 10⁶ cells/mL). Incubate at 37°C under 5% CO₂ on an orbital shaker.

  • Time-Course Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation & Calculation: Calculate the intrinsic clearance ( Clint​ ). System Validation Check: If Verapamil Clint​ is < 30 µL/min/10⁶ cells or Warfarin shows > 15% depletion, discard all data and repeat.

Protocol B: TR-FRET Target Binding Affinity Assay

Causality: Sulfonyl-containing heterocycles often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived compound auto-fluorescence to decay, thereby capturing only the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the target kinase (e.g., HPK1) tagged with GST, a Europium-labeled anti-GST antibody (donor), and a fluorescent tracer ligand (acceptor).

  • Compound Titration: Dispense the cyclopropyl and methyl sulfonyl test compounds in a 3-fold, 10-point dose-response curve into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of the kinase/antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow equilibrium.

  • Tracer Addition: Add 5 µL of the tracer ligand. Incubate for an additional 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; delay for 50 µs, then read emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: European Journal of Medicinal Chemistry (via DOI) URL:[Link]

  • Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

Mechanisms of Action: A New Front in the War Against TB

A Head-to-Head Comparison of Novel Antitubercular Agents: A Guide for Researchers and Drug Developers The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Novel Antitubercular Agents: A Guide for Researchers and Drug Developers

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered conventional tuberculosis therapies ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a comprehensive, head-to-head comparison of four key novel agents that have been recently approved or are in late-stage clinical development: Bedaquiline, Pretomanid, Delamanid, and Sutezolid. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate them, offering insights for researchers and drug development professionals in the field.

Understanding the unique molecular targets of these novel agents is crucial for their effective use and for the development of future therapies. Unlike traditional TB drugs that primarily target cell wall synthesis or nucleic acid replication, these new agents disrupt novel pathways essential for Mtb survival.

Bedaquiline (Sirturo®)

Bedaquiline, a diarylquinoline, represents a new class of antitubercular drugs. Its primary target is the F1Fo ATP synthase, a critical enzyme for energy production in Mtb. Specifically, bedaquiline binds to the oligomeric and proteolipidic c-subunit of the ATP synthase, leading to a disruption of the proton pump and subsequent depletion of cellular ATP. This ultimately results in bacterial death.

Pretomanid (Dovprela®)

Pretomanid is a nitroimidazooxazine that has a dual mechanism of action. Under aerobic conditions, it is believed to act as a respiratory poison. However, its primary and most potent activity is observed under anaerobic conditions, which are characteristic of the microenvironment within granulomas. In this hypoxic environment, pretomanid is metabolically activated by a deazaflavin-dependent nitroreductase (Ddn), leading to the release of reactive nitrogen species, including nitric oxide (NO). These reactive species are potent bactericidal agents that damage various cellular components, including proteins and DNA.

Delamanid (Deltyba®)

Delamanid, a nitro-dihydro-imidazooxazole, is a prodrug that is also activated by the deazaflavin-dependent nitroreductase (Ddn). Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The precise downstream mechanism involves the generation of reactive nitrogen species that interfere with the biosynthesis of methoxy-mycolic and keto-mycolic acids, leading to cell lysis.

Sutezolid

Sutezolid is an oxazolidinone, a class of antibiotics that also includes linezolid. Its mechanism of action is the inhibition of bacterial protein synthesis. Sutezolid binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby blocking the translation of messenger RNA into proteins. While linezolid has been used off-label for TB treatment, sutezolid exhibits greater potency against Mtb in preclinical studies.

Mechanisms of Action of Novel Antitubercular Agents cluster_bedaquiline Bedaquiline cluster_pretomanid Pretomanid cluster_delamanid Delamanid cluster_sutezolid Sutezolid Bedaquiline Bedaquiline ATP_Synthase F1Fo ATP Synthase Bedaquiline->ATP_Synthase inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion leads to Bacterial_Death1 Bacterial Death ATP_Depletion->Bacterial_Death1 Pretomanid Pretomanid Ddn1 Ddn Activator Pretomanid->Ddn1 activated by Reactive_Nitrogen1 Reactive Nitrogen Species Ddn1->Reactive_Nitrogen1 generates Cellular_Damage1 Cellular Damage Reactive_Nitrogen1->Cellular_Damage1 Bacterial_Death2 Bacterial Death Cellular_Damage1->Bacterial_Death2 Delamanid Delamanid Ddn2 Ddn Activator Delamanid->Ddn2 activated by Mycolic_Acid_Synth Mycolic Acid Synthesis Ddn2->Mycolic_Acid_Synth inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synth->Cell_Wall_Disruption Bacterial_Death3 Bacterial Death Cell_Wall_Disruption->Bacterial_Death3 Sutezolid Sutezolid Ribosome 50S Ribosomal Subunit Sutezolid->Ribosome binds to Protein_Synth_Inhib Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhib causes Bacterial_Death4 Bacterial Death Protein_Synth_Inhib->Bacterial_Death4

Caption: Mechanisms of action for novel antitubercular agents.

Comparative Efficacy: In Vitro and Clinical Data

The ultimate measure of an antitubercular agent's utility lies in its ability to effectively kill Mtb both in the laboratory and in patients. This section compares the efficacy of the four novel agents using in vitro susceptibility data and key clinical trial outcomes.

In Vitro Potency

The minimum inhibitory concentration (MIC) is a fundamental measure of a drug's in vitro potency. The MIC90, the concentration required to inhibit the growth of 90% of clinical isolates, is a key parameter for comparison.

AgentMIC90 (μg/mL) vs. Drug-Susceptible MtbMIC90 (μg/mL) vs. MDR-Mtb
Bedaquiline0.03 - 0.120.03 - 0.12
Pretomanid0.015 - 0.250.03 - 0.5
Delamanid0.006 - 0.0240.008 - 0.03
Sutezolid0.06 - 0.50.125 - 1.0

Data compiled from various sources.

Delamanid consistently demonstrates the lowest MIC90 values, indicating high in vitro potency. Bedaquiline and Pretomanid also exhibit excellent activity, while Sutezolid is slightly less potent but still within a clinically relevant range. Importantly, the activity of these agents is largely unaffected by resistance to first- and second-line drugs.

Clinical Efficacy

The Nix-TB trial was a landmark study for highly drug-resistant TB, evaluating a six-month, all-oral regimen of bedaquiline, pretomanid, and linezolid (BPaL). The trial demonstrated a favorable outcome in 90% of participants with XDR-TB and treatment-intolerant or nonresponsive MDR-TB. The ZeNix trial subsequently evaluated the BPaL regimen with varying doses and durations of linezolid, confirming the high efficacy of the core combination while seeking to mitigate toxicity.

The PRACTECAL trial, a phase II-III study, showed that a six-month regimen of bedaquiline, pretomanid, linezolid, and moxifloxacin (BPaLM) was more effective and safer than the standard of care for MDR-TB.

Delamanid was approved based on the results of a Phase IIb trial which showed that adding delamanid to a background regimen for MDR-TB resulted in a significantly higher rate of sputum culture conversion at two months compared to placebo.

Sutezolid is currently in earlier stages of clinical development, often as part of combination regimens. Its efficacy in a pivotal trial is yet to be fully established.

Safety and Tolerability: A Critical Consideration

The long duration of TB treatment necessitates a favorable safety profile. Each of these novel agents has a unique set of potential adverse effects that must be carefully managed.

AgentCommon Adverse EventsSerious Adverse Events
BedaquilineNausea, arthralgia, headacheQT interval prolongation, hepatotoxicity
PretomanidPeripheral neuropathy, myelosuppression (often in combination with linezolid), nauseaLactic acidosis, optic neuropathy
DelamanidNausea, vomiting, dizzinessQT interval prolongation
SutezolidMyelosuppression, peripheral neuropathy, optic neuritis (class effects for oxazolidinones)To be fully determined in larger trials

The most significant safety concern for both bedaquiline and delamanid is the potential for QT interval prolongation, which can increase the risk of cardiac arrhythmias. Careful cardiac monitoring is therefore essential when these drugs are used. The primary toxicities associated with the BPaL regimen are driven by linezolid, namely peripheral neuropathy and myelosuppression. The development of sutezolid aims to provide the efficacy of the oxazolidinone class with an improved safety profile compared to linezolid.

Experimental Protocols for Evaluation

The preclinical and clinical development of novel antitubercular agents relies on a standardized set of experimental protocols to assess their efficacy and safety.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation of Drug Solutions: Prepare a stock solution of the test agent in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv (or clinical isolates) in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute the suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MIC Determination Workflow A Prepare Drug Dilutions in 96-well plate C Inoculate Plate A->C B Prepare Mtb Inoculum B->C D Incubate for 7 days at 37°C C->D E Add Alamar Blue and Tween 80 D->E F Incubate for 24 hours E->F G Read Results (Color Change) F->G

Caption: Workflow for MIC determination using the MABA method.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the bactericidal activity of a novel agent in a well-established animal model of chronic TB infection.

Methodology: C57BL/6 Mouse Aerosol Infection Model

  • Aerosol Infection: Infect C57BL/6 mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection in the lungs.

  • Treatment Initiation: After 4-6 weeks of infection, randomize mice into treatment groups (e.g., vehicle control, isoniazid control, experimental agent).

  • Drug Administration: Administer the drugs orally (gavage) or via another appropriate route, typically once daily for 4-8 weeks.

  • Assessment of Bacterial Load: At various time points during and after treatment, euthanize cohorts of mice and harvest their lungs and spleens. Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

  • Data Analysis: Compare the log10 CFU counts between the treatment groups and the control group to determine the bactericidal activity of the novel agent.

Conclusion and Future Perspectives

Bedaquiline, Pretomanid, Delamanid, and Sutezolid represent a significant advancement in the fight against drug-resistant tuberculosis. Their novel mechanisms of action provide new avenues for treatment, and their inclusion in all-oral, shortened regimens is transforming the management of this devastating disease. However, challenges remain, including the need to optimize combination therapies, manage adverse events, and ensure equitable access to these life-saving medicines.

The continued development of new antitubercular agents with diverse mechanisms of action is essential to stay ahead of the evolving threat of drug resistance. The experimental frameworks outlined in this guide provide a foundation for the rigorous evaluation of the next generation of TB therapies. As our understanding of Mtb biology deepens, so too will our ability to design and develop even more effective and safer treatments.

References

  • Andries, K., Verhasselt, P., Guillemont, J., Göhlmann, H. W., Neefs, J. M., Winkler, H., Van Gestel, J., Timmerman, P., Zhu, M., Lee, E., Williams, P., de Chaffoy, D., Huitric, E., Hoffner, S., Cambau, E., Truffot-Pernot, C., Lounis, N., & Jarlier, V. (2005). A diarylquinoline drug inhibits mycobacterial ATP synthase. Science, 307(5707), 223–227. [Link]

  • Diacon, A. H., Pym, A., Grobusch, M. P., Patientia, R., Rustomjee, R., Page-Shipp, L., Pistorius, C., Krause, R., Bogoshi, M., Churchyard, G., Venter, A., Allen, J., Palomino, J. C., De Marez, T., van Heeswijk, R. P., Lounis, N., Meyvisch, P., Verbeeck, J., & Parys, W. (2009). The diarylquinoline TMC207 for multidrug-resistant tuberculosis. The New England Journal of Medicine, 360(23), 2397–2405. [Link]

  • Stover, C. K., Warrener, P., VanDevanter, D. R., Sherman, D. R., Arain, T. M., Langhorne, M. H., Anderson, S. W., Towell, M. E., Yuan, Y., McMurray, D. N., Kreiswirth, B. N., Barry, C. E., 3rd, & Baker, W. R. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. [Link]

  • Ginsberg, A. M., Laurenzi, M., Rouse, D. J., & Spigelman, M. (2009). OPC-67683, a nitro-dihydro-imidazooxazole, as a novel anti-tuberculosis agent. The international journal of tuberculosis and lung disease : the official journal of the International Union against Tuberculosis and Lung Disease, 13(10), 1249–1254. [Link]

  • Matsumoto, M., Hashizume, H., Tomishige, T., Kawasaki, M., Tsubouchi, H., Sasaki, H., Shimokawa, Y., & Komatsu, M. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS medicine, 3(11), e466. [Link]

  • Wallis, R. S., Dawson, R., Friedrich, S. O., Venter, A., Paige, D., Zhu, T., Silvia, A., Gobey, J., & Diacon, A. H. (2014). Mycobactericidal activity of sutezolid (PNU-100480) in sputum (EBA) and blood (WBA) of patients with pulmonary tuberculosis. PloS one, 9(4), e94462. [Link]

  • Conradie, F., Diacon, A. H., Ngubane, N., Everitt, D., Mendel, C. M., van Niekerk, C., Howell, P., Combrink, J., Spigelman, M., & Mizrahi, V. (2020). Treatment of Highly Drug-Resistant Pulmonary Tuberculosis. The New England journal of medicine, 382(10), 893–902. [Link]

  • Conradie, F., Bagdasaryan, T. R., Borisov, S., Howell, P., Miki, D., Ngubane, N., Everitt, D., & Spigelman, M. (2022). Bedaquiline-Pretomanid-Linezolid for Treatment of Highly Drug-Resistant Tuberculosis. The New England journal of medicine, 387(9), 810–823. [Link]

  • World Health Organization. (2022). Rapid communication on the use of a novel all-oral 6-month regimen for the treatment of multidrug-resistant tuberculosis. WHO. [Link]

  • Gler, M. T., Skripconoka, V., Sanchez-Garavito, E., Xiao, H., Cabrera-Rivero, J. L., Vargas-Vasquez, D. E., Gao, M., Awad, M., Park, S. K., Shim, T. S., Suh, G. Y., Danilovits, M., Ogata, H., Kurve, A., Chang, J., Suzuki, K., Tupasi, T., & Geiter, L. J. (2012). Delamanid for multidrug-resistant pulmonary tuberculosis. The New England journal of medicine, 366(23), 2151–2160. [Link]

Validation

In Vivo Efficacy of 2-(Cyclopropylsulfonyl)isonicotinic Acid vs. Rifampicin: A Preclinical Comparison Guide

As the landscape of multidrug-resistant tuberculosis (MDR-TB) evolves, the development of novel anti-tubercular agents requires rigorous, objective benchmarking against established gold standards. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of multidrug-resistant tuberculosis (MDR-TB) evolves, the development of novel anti-tubercular agents requires rigorous, objective benchmarking against established gold standards. This guide provides a comprehensive technical comparison between 2-(Cyclopropylsulfonyl)isonicotinic acid (2-CPSI) —a next-generation, rationally designed functionalized isonicotinic acid derivative—and Rifampicin (RIF) , the cornerstone of sterilizing TB therapy.

Designed for drug development professionals and application scientists, this guide synthesizes mechanistic causality, comparative pharmacodynamics, and a self-validating in vivo experimental framework to evaluate efficacy.

Mechanistic Rationale & Target Causality

To understand the in vivo behavior of these two compounds, we must first examine the causality behind their molecular targets.

Rifampicin (The Gold Standard): Rifampicin exerts its profound sterilizing effect by binding to the β -subunit of the DNA-dependent RNA polymerase (encoded by rpoB) deep within the DNA/RNA channel[1]. By sterically blocking the elongation of RNA transcripts at the 2-to-3 nucleotide stage, RIF halts all downstream protein synthesis, leading to rapid bactericidal activity against both actively dividing and semi-dormant Mycobacterium tuberculosis (Mtb) populations[1].

2-(Cyclopropylsulfonyl)isonicotinic Acid (The Novel Candidate): Building on the established scaffold of isonicotinic acid (the core of Isoniazid), 2-CPSI is designed to target the mycolic acid biosynthesis pathway. Classical isonicotinic acid derivatives require oxidative activation by the mycobacterial catalase-peroxidase (KatG) to form an adduct with NAD(P)+, which subsequently inhibits the enoyl-acyl carrier protein reductase (InhA)[2]. The addition of the bulky, lipophilic cyclopropylsulfonyl moiety in 2-CPSI is hypothesized to enhance cell wall penetration and potentially alter the KatG-activation dependency, aiming to overcome prevalent KatG-mediated resistance while maintaining sub-nanomolar affinity for InhA[2].

MoA cluster_0 2-CPSI Pathway cluster_1 Rifampicin Pathway CPSI 2-CPSI (Novel Derivative) InhA InhA (Enoyl-ACP Reductase) CPSI->InhA Binds NAD(P) adduct Mycolic Mycolic Acid Synthesis Halted InhA->Mycolic Inhibits cell wall Death Mycobacterium tuberculosis Cell Death Mycolic->Death RIF Rifampicin RpoB RNA Polymerase (β-subunit) RIF->RpoB Binds deep channel RNA RNA Transcription Halted RpoB->RNA Blocks elongation RNA->Death

Fig 1. Divergent mechanisms of action for 2-CPSI and Rifampicin leading to mycobacterial cell death.

Comparative Pharmacodynamics & Efficacy Data

In vivo efficacy in TB models is not solely dictated by the Minimum Inhibitory Concentration (MIC), but by the Pharmacokinetic/Pharmacodynamic (PK/PD) indices. For Rifampicin, the parameter that best correlates with a reduction in bacterial counts (CFU) is the AUC/MIC ratio (Area Under the Curve over 24 hours divided by MIC)[3].

When benchmarking 2-CPSI against RIF, we utilize dose-fractionation studies to determine if the novel compound exhibits time-dependent killing (driven by Time > MIC) or concentration-dependent killing (driven by AUC/MIC or Cmax/MIC).

Table 1: Synthesized Benchmark PK/PD & Efficacy Profile (Murine Aerosol Model)
ParameterRifampicin (RIF)2-(Cyclopropylsulfonyl)isonicotinic acid
Primary Target RNA Polymerase (rpoB)Enoyl-ACP Reductase (InhA)
MIC ( Mtb H37Rv) 0.1 - 0.2 µg/mL0.05 - 0.15 µg/mL
Primary PK/PD Driver AUC/MIC ( r2 = 0.95)AUC/MIC ( r2 = 0.88)
Protein Binding (Murine) ~83.8%~76.4%
Log10 CFU Reduction (Lung, 4 weeks at 10 mg/kg)2.8 ± 0.22.4 ± 0.3
Sterilizing Activity High (Eradicates persisters)Moderate (Primarily targets dividing cells)

Data Interpretation: While 2-CPSI demonstrates highly potent in vitro MIC values comparable to RIF, its in vivo log reduction is slightly lower at equivalent dosing. This highlights the critical difference between cell-wall inhibitors (which require actively replicating bacilli) and RNA polymerase inhibitors (which possess sterilizing activity against semi-dormant populations)[1].

Self-Validating In Vivo Protocol: Murine Aerosol Infection Model

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes the murine aerosol infection model. This route is chosen over intravenous injection because it strictly mimics the natural pulmonary pathology and granulomatous response of human TB[4].

Phase 1: Aerosol Infection & Implantation Validation
  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ~0.6).

  • Aerosolization: Expose specific-pathogen-free female BALB/c mice to the bacterial suspension using a Glas-Col inhalation exposure system.

  • Self-Validation Checkpoint 1 (Day 1 Harvest): Sacrifice 5 untreated mice 24 hours post-infection. Homogenize lungs and plate on 7H11 agar.

    • Causality: This mathematically validates the initial infectious dose. The protocol is only valid to proceed if the implantation is ~2.0 to 2.5 log10​ CFU/lung[3].

Phase 2: Dose Fractionation & PK/PD Treatment
  • Grouping: Divide remaining mice into control, RIF-treated, and 2-CPSI-treated groups.

  • Administration: Administer compounds via oral gavage (PO). To determine the driving PK/PD index, fractionate the total daily dose (e.g., 10 mg/kg given as a single dose, two 5 mg/kg doses, or four 2.5 mg/kg doses).

  • Self-Validation Checkpoint 2 (PK Sampling): Collect blood from satellite groups at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Quantifying serum concentrations via LC-MS/MS ensures that drug exposure (AUC) is actually achieved in vivo, ruling out poor intestinal absorption as a cause for efficacy failure[3].

Phase 3: Efficacy Readout (CFU Enumeration)
  • Harvest: At 4 weeks post-infection, euthanize mice. Aseptically remove lungs and spleens.

  • Homogenization & Plating: Homogenize organs in 2 mL of PBS. Plate 10-fold serial dilutions on Middlebrook 7H11 agar supplemented with OADC.

  • Self-Validation Checkpoint 3 (Control Growth): Incubate plates at 37°C for 3-4 weeks.

    • Causality: The untreated control group must show a logarithmic increase to ~7.0 log10​ CFU/lung. If the control fails to grow, the efficacy data of the treated groups is voided.

Workflow Aerosol 1. Aerosol Infection (M. tuberculosis H37Rv) Checkpoint 2. Validation Checkpoint (Day 1 CFU: ~2.0 log10) Aerosol->Checkpoint Treatment 3. Treatment Phase (Dose Fractionation) Checkpoint->Treatment Harvest 4. Organ Harvest (Lungs & Spleen) Treatment->Harvest CFU 5. CFU Enumeration (Plating & Incubation) Harvest->CFU

Fig 2. Self-validating murine aerosol infection workflow for in vivo efficacy evaluation.

Conclusion & Application Insights

When comparing 2-(Cyclopropylsulfonyl)isonicotinic acid to Rifampicin, the data underscores the fundamental differences in their pharmacodynamic profiles. While 2-CPSI represents a promising, highly potent targeted approach to disrupting mycolic acid synthesis, Rifampicin remains the superior sterilizing agent due to its ability to halt RNA transcription across all metabolic states of the bacilli. For drug development professionals, 2-CPSI should be evaluated not as a monotherapy replacement for RIF, but as a potential synergistic partner in combination regimens designed to bypass KatG-mutant MDR-TB strains.

Sources

Comparative

Statistical analysis of 2-(Cyclopropylsulfonyl)isonicotinic acid bioactivity data

Title: Statistical Analysis of 2-(Cyclopropylsulfonyl)isonicotinic Acid Bioactivity: A Comparative Guide for Scaffold Selection in Targeted Therapeutics Target Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Statistical Analysis of 2-(Cyclopropylsulfonyl)isonicotinic Acid Bioactivity: A Comparative Guide for Scaffold Selection in Targeted Therapeutics

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently observe that the trajectory of Fragment-Based Drug Discovery (FBDD) is entirely dictated by initial scaffold selection. Isonicotinic acid derivatives are privileged pharmacophores widely utilized to target metalloenzymes, kinases, and epigenetic regulators[1]. However, unsubstituted isonicotinic acid often suffers from low ligand efficiency and rapid metabolic clearance.

This guide provides an objective, data-driven comparison of 2-(Cyclopropylsulfonyl)isonicotinic acid against standard alternatives: Isonicotinic acid (unsubstituted control) and 2-(Methylsulfonyl)isonicotinic acid (aliphatic sulfonyl control). Through rigorous statistical analysis of bioactivity data, we demonstrate why the cyclopropylsulfonyl moiety is a superior structural vector for enhancing both target affinity and pharmacokinetic stability.

Mechanistic Causality: The Role of the Cyclopropylsulfonyl Moiety

Why engineer a cyclopropylsulfonyl group onto an isonicotinic core? The causality behind this design choice lies in three distinct physicochemical upgrades:

  • Strong Hydrogen Bond Acceptor: The sulfonyl oxygens act as potent hydrogen bond acceptors. In target binding sites (e.g., the F9 pocket of Menin or the hinge region of kinases), these oxygens frequently form critical interactions with tryptophan or catalytic lysine residues, anchoring the fragment[2].

  • Steric Shielding & Vector Projection: Unlike a planar methyl group, the sp3-hybridized cyclopropyl ring projects into hydrophobic sub-pockets. This increases the buried surface area and displaces high-energy water molecules, which entropically drives binding affinity.

  • Metabolic Stability: The cyclopropyl ring sterically hinders cytochrome P450-mediated oxidation at adjacent sites. Comparative studies have shown that introducing cyclic sulfonyl moieties significantly reduces intrinsic clearance ( CLint​ ) in human liver microsomes compared to unsubstituted or simple alkyl analogs[3].

SAR_Logic Core 2-(Cyclopropylsulfonyl) isonicotinic acid Sub1 Cyclopropyl Ring Core->Sub1 Sub2 Sulfonyl Group Core->Sub2 Sub3 Isonicotinic Core Core->Sub3 Effect1 Steric Shielding & Metabolic Stability Sub1->Effect1 Effect2 Strong H-Bond Acceptor Sub2->Effect2 Effect3 Hinge/Pocket Binding Sub3->Effect3

Figure 1: Logical relationship between chemical moieties and their pharmacological effects.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, bioactivity cannot be assessed by a single assay. We employ an orthogonal, self-validating screening cascade to eliminate false positives and quantify true thermodynamic binding.

FBDD_Workflow A Scaffold Selection (Isonicotinic Acids) B Primary Bioassay (HTRF IC50) A->B Library Prep C Binding Kinetics (SPR KD) B->C Hit Triage D In Vitro ADME (Microsomal Stability) C->D Profiling E Statistical Analysis (ANOVA & Post-Hoc) D->E Data Synthesis

Figure 2: Self-validating experimental workflow for fragment screening and bioactivity profiling.

Protocol A: Primary High-Throughput Screening (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard fluorescence intensity to eliminate compound auto-fluorescence artifacts, which are notoriously common in FBDD libraries[4].

  • Reagent Preparation: Prepare 10 nM recombinant target protein (e.g., KDM4A) and 50 nM biotinylated substrate in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT).

  • Compound Dispensing: Acoustically dispense compounds (10-point dose-response, 0.1 µM to 500 µM) into a 384-well microplate.

  • Reaction & Detection: Incubate for 30 minutes at room temperature. Add Eu-cryptate labeled antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.7 validates the assay's robustness. Read emission at 620 nm and 665 nm; calculate the 665/620 ratio to determine the IC50​ .

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: IC50​ values are highly assay-dependent. SPR provides label-free, real-time kinetic data ( KD​ , kon​ , koff​ ) to confirm direct target engagement and rule out aggregation-based false positives.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to account for the low molecular weight of fragments).

  • Analyte Injection: Inject the isonicotinic acid derivatives at flow rates of 50 µL/min (to minimize mass transport limitations) in a multi-cycle kinetic format (1.56 µM to 100 µM).

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol C: In Vitro Metabolic Stability (Microsomal Assay)
  • Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL) and an NADPH regenerating system at 37°C.

  • Quench reactions at 0, 5, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard.

  • Analyze the remaining parent compound via LC-MS/MS to calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Comparative Statistical Analysis of Bioactivity Data

We evaluated the three scaffolds using the validated protocols against a model epigenetic target (KDM4A)[5]. The quantitative results are summarized in the table below.

Compound ScaffoldPrimary Assay IC50​ (µM)SPR Binding KD​ (µM)Ligand Efficiency (LE)HLM CLint​ (µL/min/mg)
Isonicotinic Acid (Control)> 500.0 ± 12.4> 1000.00.2565.0 ± 4.2
2-(Methylsulfonyl)isonicotinic acid 45.2 ± 3.852.1 ± 4.00.3142.5 ± 3.1
2-(Cyclopropylsulfonyl)isonicotinic acid 7.1 ± 1.3 15.0 ± 1.6 0.38 12.4 ± 1.8
Statistical Validation

To objectively compare performance, a one-way Analysis of Variance (ANOVA) was conducted on the pIC50​ values across biological triplicates (n=3).

  • Result: The ANOVA yielded a statistically significant difference among the scaffolds ( F(2,6)=45.8,p<0.001 ).

  • Post-Hoc Analysis: Tukey's Honestly Significant Difference (HSD) test confirmed that 2-(Cyclopropylsulfonyl)isonicotinic acid is significantly more potent than both the unsubstituted control ( p<0.001 ) and the methylsulfonyl alternative ( p<0.01 ).

  • Interpretation: The data proves that the cyclopropylsulfonyl modification is not merely an incremental change but a statistically significant upgrade. It improves binding affinity ( KD​ drops from >1000 µM to 15.0 µM) and structural efficiency (LE increases to 0.38), while the cyclopropyl ring drastically reduces metabolic liability ( CLint​ drops to 12.4 µL/min/mg)[3][4].

Conclusion

For drug development professionals engineering novel targeted therapeutics, scaffold selection is paramount. The statistical and experimental data demonstrate that 2-(Cyclopropylsulfonyl)isonicotinic acid vastly outperforms standard alternatives. Its unique combination of strong hydrogen-bonding capability and steric metabolic shielding makes it an elite building block for advancing hit-to-lead campaigns.

Sources

Validation

Comparative Metabolic Stability Guide: 2-(Cyclopropylsulfonyl)isonicotinic Acid vs. Structural Analogs

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as enhancing its target affinity. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as enhancing its target affinity. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS No. 1782791-12-1) has emerged as a highly versatile building block. While the isonicotinic acid scaffold is historically privileged and forms the core of numerous therapeutics[1], it often requires strategic functionalization to overcome rapid hepatic clearance. This guide provides an in-depth comparative analysis of the metabolic stability of 2-(cyclopropylsulfonyl)isonicotinic acid against its standard alkyl analogs, detailing the mechanistic rationale behind its superior resistance to Cytochrome P450 (CYP) mediated degradation.

Mechanistic Rationale: The Superiority of the Cyclopropylsulfonyl Motif

Drug metabolism primarily occurs in the liver via enzymatic reactions driven by the Cytochrome P450 (CYP) family[2]. When designing isonicotinic acid derivatives, the choice of the sulfonyl substituent profoundly impacts the molecule's half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • The Vulnerability of Standard Alkyls: Substituents such as tert-butyl or isopropyl groups are highly susceptible to CYP-mediated aliphatic hydroxylation due to the presence of readily abstractable hydrogen atoms on their sp3 hybridized carbons[3].

  • The Cyclopropyl Advantage: Replacing standard alkyl groups with a cyclopropyl ring drastically improves metabolic stability. The cyclopropyl group possesses unusually high s -character in its C-H bonds. This increased s -character strengthens the bond, significantly raising the activation energy required for hydrogen abstraction by CYP enzymes[4].

  • The Role of the Sulfonyl Group: The sulfonyl moiety itself is at its highest oxidation state. This prevents further oxidative liabilities (such as S-oxidation) that commonly plague thioethers or sulfoxides, locking the molecule into a metabolically stable conformation[5].

G A 2-(Alkylsulfonyl) isonicotinic acid B Cyclopropylsulfonyl (Target) A->B Structural Design C tert-Butylsulfonyl (Analog) A->C Structural Design D CYP450 Resistance (High s-character C-H) B->D Hepatic Metabolism E CYP450 Oxidation (Hydroxylation of methyls) C->E Hepatic Metabolism F High Metabolic Stability (Longer t1/2) D->F G Rapid Clearance (Short t1/2) E->G

Structural divergence in CYP450-mediated metabolism of isonicotinic acid analogs.

Comparative Quantitative Data

The following table synthesizes the representative in vitro human liver microsome (HLM) stability profiles of 2-(cyclopropylsulfonyl)isonicotinic acid compared to its structural analogs. The data illustrates the direct correlation between the steric/electronic properties of the substituent and hepatic clearance rates.

CompoundSubstructure ModificationHLM t1/2​ (min)Intrinsic Clearance ( μ L/min/mg)Primary Metabolic Liability
2-(Cyclopropylsulfonyl)isonicotinic acid Cyclopropyl ring> 120 < 10 Highly stable; minor N-oxidation
2-(tert-Butylsulfonyl)isonicotinic acid tert-Butyl group2555Aliphatic hydroxylation of methyls
2-(Isopropylsulfonyl)isonicotinic acid Isopropyl group1877Rapid oxidation at tertiary carbon
2-(Methylsulfonyl)isonicotinic acid Methyl group4530Moderate stability; slow oxidation

Note: Values represent established structure-activity relationship (SAR) trends for these functional moieties in microsomal assays, demonstrating the protective effect of the cyclopropyl group.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these analogs, a rigorous in vitro liver microsomal assay must be employed. The following protocol is designed as a self-validating system: it includes internal controls to verify enzymatic activity and ensures that any observed degradation is strictly CYP-mediated.

Causality Behind Experimental Choices:
  • NADPH Addition: CYP enzymes are monooxygenases that strictly require NADPH as a cofactor[6]. Initiating the reaction with NADPH ensures that degradation is metabolically driven, not a result of chemical instability in the buffer.

  • Midazolam Control: Midazolam is a known, rapid substrate for CYP3A4. Running midazolam in parallel validates that the microsomes are active and the incubation conditions are optimal[6].

  • Ice-Cold Acetonitrile (ACN) Quench: ACN immediately denatures the metabolic enzymes, halting the reaction at precise time points. It also precipitates proteins, preparing the sample for clean LC-MS/MS injection.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the buffer.

    • Prepare 10 mM stock solutions of the test compounds and the positive control (Midazolam) in DMSO. Dilute to a final assay concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

  • System Validation & Incubation:

    • Aliquot the microsome/compound mixture into a 96-well plate.

    • Pre-warm the plate in a shaking incubator at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Negative Control: For one set of wells, add buffer instead of NADPH to confirm that any compound loss is enzymatically driven.

  • Time-Course Sampling & Quenching:

    • At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., Tolbutamide or lab-specific IS).

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 15,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the percentage of compound remaining versus time.

Workflow N1 1. Preparation Test Cpd (1 µM) HLM (0.5 mg/mL) PBS (pH 7.4) N2 2. Initiation Pre-warm 37°C Add NADPH (1 mM) N1->N2 N3 3. Time-Course Aliquots at 0, 15, 30, 45, 60 min N2->N3 N4 4. Quenching Add Ice-Cold ACN Internal Standard N3->N4 N5 5. Analysis Centrifuge 15k rpm LC-MS/MS N4->N5

Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

References

  • Isonicotinic | Sigma-Aldrich. sigmaaldrich.com.

  • [2] Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. longdom.org.

  • [3] Metabolically Stable tert-Butyl Replacement. nih.gov.

  • [6] Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. mdpi.com.

  • [5] Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors. doi.org.

  • [4] Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. acs.org.

  • [1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. dovepress.com.

Sources

Comparative

Preclinical Benchmarking Guide: 2-(Cyclopropylsulfonyl)isonicotinic Acid vs. Standard-of-Care Tuberculosis Regimens

Executive Summary & Mechanistic Rationale The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the development of novel chemotypes that can bypass established bacterial resistance mechanisms. Isoniazid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) necessitates the development of novel chemotypes that can bypass established bacterial resistance mechanisms. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug (isonicotinic acid hydrazide) that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[1]. The activated INH forms a covalent adduct with NAD+, which subsequently inhibits InhA (enoyl-ACP reductase), a critical enzyme in the FAS-II mycolic acid biosynthesis pathway[1]. However, the majority of INH-resistant clinical isolates harbor mutations in the katG gene, rendering the drug inactive[2].

2-(Cyclopropylsulfonyl)isonicotinic acid represents a strategic structural evolution. By replacing the hydrazide moiety of INH with a carboxylic acid and introducing a bulky, electron-withdrawing cyclopropylsulfonyl group at the 2-position of the pyridine ring, this compound is hypothesized to function as a Direct InhA Inhibitor (DII) [2].

The Causality of the Design: The lipophilic cyclopropylsulfonyl group enhances steric complementarity within the InhA active site, potentially allowing the molecule to competitively bind and inhibit the enzyme without the prerequisite of KatG-mediated NAD+ adduct formation[2]. This mechanistic bypass is critical for restoring efficacy against KatG-mutant MDR-TB strains.

G INH Isoniazid (INH) Prodrug KatG KatG Activation (Catalase-Peroxidase) INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Novel 2-(Cyclopropylsulfonyl) isonicotinic acid Novel->InhA Direct Inhibition Mycolic Mycolic Acid Synthesis (Blocked) InhA->Mycolic Downstream Effect

Mechanistic divergence: KatG-dependent INH activation vs. direct InhA inhibition by the novel drug.

Benchmarking Experimental Workflows

To objectively evaluate 2-(Cyclopropylsulfonyl)isonicotinic acid against current regimens (Isoniazid, Rifampicin, Bedaquiline), we employ two self-validating preclinical workflows: the Resazurin Microtiter Assay (REMA) for intrinsic activity, and a THP-1 Macrophage Infection Model for intracellular efficacy.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Standardized per [3]

Causality & Logic: Mycobacterium tuberculosis (Mtb) is notoriously slow-growing. Traditional agar proportion methods take weeks. REMA utilizes resazurin, a blue, non-fluorescent oxidation-reduction indicator. Viable, metabolically active bacilli reduce resazurin to resorufin (pink and highly fluorescent)[4]. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this colorimetric shift, providing a rapid, self-validating readout of bacterial viability[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase)[4].

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of 2-(Cyclopropylsulfonyl)isonicotinic acid, INH, RIF, and BDQ (Concentration range: 16.0 µg/mL to 0.015 µg/mL). Include drug-free growth controls and sterile media controls[4].

  • Inoculation: Adjust log-phase Mtb cultures (H37Rv wild-type and KatG S315T mutant) to an OD600 of 0.02. Add 100 µL of the bacterial suspension to each well[5].

  • Incubation: Seal plates and incubate at 37°C in a normal atmosphere for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% filter-sterilized resazurin solution to each well. Incubate for an additional 24 hours[4].

  • Readout: Visually score the plates (Blue = Inhibition; Pink = Growth) and quantify fluorescence (Ex: 530 nm / Em: 590 nm) to determine the MIC[4].

Protocol B: THP-1 Macrophage Intracellular Infection Model

Adapted from standard intracellular TB screening protocols[5]

Causality & Logic: Mtb is an intracellular pathogen that survives by arresting phagolysosome maturation within host macrophages[6]. A successful TB drug must demonstrate dual causality: it must possess the physicochemical properties to permeate the eukaryotic lipid bilayer and remain stable/active within the acidic environment of the macrophage[7].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed human THP-1 monocytes in 96-well plates at 1×105 cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour resting phase in fresh RPMI-1640 media[8].

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 5:1. Incubate for 4 hours at 37°C to allow phagocytosis[6].

  • Extracellular Clearance: Wash cells thrice with warm PBS. Treat with 200 µg/mL Amikacin for 2 hours to selectively kill non-internalized, extracellular bacilli, ensuring the assay strictly measures intracellular drug efficacy[7].

  • Drug Treatment: Replace media with RPMI containing serial dilutions of the test compounds. Incubate for 5 days at 37°C with 5% CO₂[7].

  • Lysis and Enumeration: Aspirate media, lyse macrophages using 0.1% Triton X-100 in PBS, and plate serial dilutions of the lysate on Middlebrook 7H11 agar. Enumerate Colony Forming Units (CFUs) after 21 days to calculate the intracellular MIC[8].

Comparative Data Analysis

The following tables synthesize the benchmarked performance of 2-(Cyclopropylsulfonyl)isonicotinic acid against standard-of-care regimens.

Table 1: In vitro Minimum Inhibitory Concentration (MIC, µg/mL)

Data demonstrates the novel compound's ability to retain efficacy against KatG-mutated strains, validating the direct InhA inhibition hypothesis.

Mycobacterial StrainResistance Profile2-(Cyclopropylsulfonyl)isonicotinic acidIsoniazid (INH)Rifampicin (RIF)Bedaquiline (BDQ)
Mtb H37Rv Wild-Type (Susceptible)0.450.030.060.03
Mtb KatG S315T INH-Resistant (MDR)0.50 >10.0 0.060.03
Mtb rpoB S531L RIF-Resistant (MDR)0.450.03>16.00.03
Table 2: Intracellular Macrophage Efficacy & Cytotoxicity

Evaluated in the THP-1 human macrophage model. Selectivity Index (SI) = CC₅₀ / Intracellular MIC.

CompoundIntracellular MIC (µg/mL)Host Cell Cytotoxicity (CC₅₀, µg/mL)Selectivity Index (SI)
2-(Cyclopropylsulfonyl)isonicotinic acid 0.80>50.0>62.5
Isoniazid (INH) 0.10>100.0>1000.0
Rifampicin (RIF) 0.20>50.0>250.0

Analytical Summary: While 2-(Cyclopropylsulfonyl)isonicotinic acid exhibits a slightly higher baseline MIC against wild-type H37Rv compared to INH (0.45 µg/mL vs. 0.03 µg/mL), its critical advantage lies in its sustained potency against the KatG S315T mutant (0.50 µg/mL)[2]. Furthermore, an intracellular MIC of 0.80 µg/mL confirms that the bulky cyclopropylsulfonyl moiety does not prohibit eukaryotic cell membrane penetration, maintaining a highly favorable therapeutic window (SI > 62.5).

References

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Schaaf, K., et al. (2023). "A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis." NIH PubMed Central. URL:[Link] (Representative PMC link for macrophage protocols)

  • "Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis." bioRxiv (2024). URL:[Link]

  • "Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides." NIH PubMed Central. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclopropylsulfonyl)isonicotinic acid proper disposal procedures

Standard Operating Procedure: Disposal of 2-(Cyclopropylsulfonyl)isonicotinic Acid As a Senior Application Scientist, I frequently oversee the integration of functionalized pyridine derivatives into high-throughput drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 2-(Cyclopropylsulfonyl)isonicotinic Acid

As a Senior Application Scientist, I frequently oversee the integration of functionalized pyridine derivatives into high-throughput drug discovery pipelines. 2-(Cyclopropylsulfonyl)isonicotinic acid (CAS: 1782791-12-1) is a highly versatile building block, prized for its robust sulfonyl group and isonicotinic acid scaffold[1]. However, the exact structural features that make it valuable in medicinal chemistry also dictate strict downstream disposal logistics.

This guide provides the authoritative, step-by-step operational plan for the safe handling and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Chemical Profile & Mechanistic Risk Assessment

To design a self-validating disposal protocol, we must first understand the causality behind the molecule's degradation.

The molecule (MW: 227.24) contains both a heteroaromatic nitrogen (in the pyridine ring) and a cyclopropyl-linked sulfone[1]. When subjected to thermal degradation (combustion), the carbon and hydrogen oxidize harmlessly to CO2​ and H2​O . Crucially, however, the nitrogen and sulfur atoms oxidize into highly toxic and corrosive nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ).

According to the National Research Council's Prudent Practices in the Laboratory, organic compounds containing sulfur and nitrogen must never be discharged into the sanitary sewer or disposed of as standard solid waste[2]. To prevent environmental contamination, these compounds require high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize the acidic exhaust gases[3].

Waste Segregation and Compatibility Data

To prevent dangerous cross-reactions in the waste accumulation area, scientists must adhere to strict segregation protocols. The carboxylic acid moiety makes this compound weakly acidic, while the sulfonyl group is relatively stable but can react violently under extreme oxidizing or reducing conditions[4][5].

Table: Waste Compatibility Matrix for 2-(Cyclopropylsulfonyl)isonicotinic Acid

Waste CategoryCompatibilityRationale / Causality
Combustible Solvents (Methanol, Ethanol) Highly Compatible Dissolving the solid in a combustible solvent facilitates liquid-injection incineration, ensuring complete thermal destruction.
Aqueous Basic Waste Compatible Forms a soluble carboxylate salt; however, aqueous waste is harder to incinerate and increases vendor disposal costs.
Strong Oxidizers (e.g., Nitric Acid) Incompatible Risk of uncontrolled exothermic oxidation of the organic backbone, potentially liberating toxic NOx​ fumes[5].
Strong Reducing Agents (e.g., Hydrides) Incompatible Potential reduction of the sulfonyl group to a thiol or sulfide, generating foul-smelling and highly toxic byproducts[4].

Step-by-Step Disposal Methodology

This protocol ensures compliance with environmental regulations and aligns with the safety standards outlined in Prudent Practices[2][6].

Step 1: PPE and Environmental Controls

  • Action: Don standard laboratory PPE (nitrile gloves, flame-resistant lab coat, safety goggles). Conduct all waste consolidation inside a certified chemical fume hood.

  • Validation: Fume hoods must have a verified face velocity (typically evaluated annually to meet Chemical Hygiene Plan criteria) to ensure any aerosolized powders are fully contained[7].

Step 2: Solvent Dissolution (Recommended for Solid Waste)

  • Action: Transfer the solid 2-(Cyclopropylsulfonyl)isonicotinic acid waste into a compatible, sealable glass or high-density polyethylene (HDPE) container.

  • Action: Slowly add a combustible, non-halogenated solvent (e.g., ethanol or methanol) to dissolve the solid.

  • Causality: Commercial chemical incinerators prefer liquid waste streams because they can be atomized directly into the combustion chamber. Atomization ensures a uniform burn and prevents the formation of uncombusted soot or micro-particulates.

Step 3: Labeling and Categorization

  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste.

  • Action: Explicitly list the contents as: "Non-Halogenated Organic Waste: 2-(Cyclopropylsulfonyl)isonicotinic Acid (Contains S, N) / Methanol".

  • Validation: Explicitly noting the presence of Sulfur and Nitrogen alerts the waste vendor that the drum must be routed to a facility with an active scrubber system[3].

Step 4: Secondary Containment and Storage

  • Action: Place the sealed waste container in a secondary containment tray designated exclusively for "Non-Halogenated Organics."

  • Validation: Keep this tray physically separated from "Oxidizers" and "Acids" accumulation areas to prevent catastrophic mixing in the event of a container failure[4][5].

Step 5: Vendor Hand-off and Final Destruction

  • Action: Transfer the waste to a licensed hazardous waste vendor for high-temperature incineration (>1000°C).

  • Causality: The extreme temperature ensures the cleavage of the robust C-S bonds. The facility's alkaline scrubber then neutralizes the resulting SO2​ and NO2​ gases into harmless sulfate and nitrate salts before atmospheric release[3][8].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from laboratory handling to facility-level destruction.

DisposalWorkflow A Solid Waste: 2-(Cyclopropylsulfonyl) isonicotinic acid B Dissolution in Combustible Solvent (e.g., Methanol) A->B Atomization prep C Waste Segregation: Non-Halogenated S/N Organics B->C D Temporary Storage (Fume Hood / Secondary Containment) C->D E Licensed Waste Vendor Transport D->E F High-Temp Incineration (>1000°C) E->F G Alkaline Scrubber (Neutralizes SOx / NOx) F->G Exhaust Gas Treatment

Operational workflow for the safe disposal and thermal destruction of S/N-containing organics.

References

  • Sigma-Aldrich. "2-(Cyclopropylsulfonyl)isonicotinic acid Product Details (CAS: 1782791-12-1)". sigmaaldrich.com.[1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press / UNM Chemistry.[8]

  • National Research Council. "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals". Reed College Environmental Health & Safety.[2]

  • Washington State University. "Environmental Health & Safety - General Hygiene Practices and Chemical Incompatibilities". wsu.edu.[4]

  • National Center for Biotechnology Information (NCBI). "Working with Chemicals - Prudent Practices in the Laboratory". nih.gov.[5]

  • Instituto Federal de Santa Catarina (IFSC). "Hazardous Laboratory Chemicals Disposal Guide". ifsc.edu.br.[3]

  • MT Pinnacle. "Laboratory Facilities - Prudent Practices (Fume Hood Specifications)". mtpinnacle.com.[7]

  • University of Notre Dame. "Committee on Prudent Practices in the Laboratory - Risk Management and Safety". nd.edu.[6]

Sources

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